molecular formula C11H22O3 B017099 (R)-Methyl 3-hydroxydecanoate CAS No. 56618-58-7

(R)-Methyl 3-hydroxydecanoate

Cat. No.: B017099
CAS No.: 56618-58-7
M. Wt: 202.29 g/mol
InChI Key: UBVACUZVNTVHTE-SNVBAGLBSA-N
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Description

Methyl (3R)-3-hydroxydecanoate (CAS 62675-82-5, C11H22O3) is a high-purity (>98%) chemical reagent exclusively for laboratory research applications . As a Research Use Only (RUO) product, it is an essential tool for scientific investigations in controlled laboratory environments, such as fundamental biochemical research, pharmaceutical development for novel drug compounds, and the creation of new diagnostic assays . RUO products like this one are tailored for research initiatives and are not intended for diagnostic, therapeutic, or any clinical procedures with human patients . They are not subject to the same regulatory evaluations as in vitro diagnostic medical devices (IVDs) for accuracy and precision . Researchers rely on this compound to advance the understanding of disease mechanisms and contribute to the development of innovative solutions in medical science . Store at -20°C. For research purposes only.

Properties

IUPAC Name

methyl (3R)-3-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVACUZVNTVHTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446818
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56618-58-7
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Methyl 3-hydroxydecanoate (B1257068)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (R)-Methyl 3-hydroxydecanoate. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is the methyl ester of (R)-3-hydroxydecanoic acid. It is a chiral molecule containing one stereocenter at the C-3 position.

  • IUPAC Name: methyl (3R)-3-hydroxydecanoate

  • Molecular Formula: C₁₁H₂₂O₃[1]

  • Canonical SMILES: CCCCCCCC--INVALID-LINK--CC(=O)OC

  • InChI Key: UBVACUZVNTVHTE-SNVBAGLBSA-N[2]

  • CAS Number: 56618-58-7[1]

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[3] It is soluble in organic solvents such as ethanol, ether, and chloroform.[3]

PropertyValueReference
Molecular Weight 202.29 g/mol [1][3]
Exact Mass 202.156895 g/mol [2]
Melting Point ~ -10 °C (Predicted)[3]
Boiling Point 99-100 °C at 0.5 mmHg[4]
Density ~ 0.956 g/cm³ (Predicted)[5]
Refractive Index Not available
Solubility Soluble in Chloroform, Methanol (Slightly)[5]

Synthesis and Purification: An Experimental Protocol

The following is a plausible experimental protocol for the enantioselective synthesis of this compound, adapted from established methods for the synthesis of chiral β-hydroxy esters. This method utilizes an asymmetric hydrogenation of a β-keto ester precursor.

Materials and Reagents
Experimental Procedure
  • Catalyst Preparation: The (R)-BINAP-Ru(II) catalyst can be prepared in situ or obtained from commercial sources.

  • Reaction Setup: In a dry Schlenk tube under an inert argon atmosphere, dissolve Methyl 3-oxodecanoate (1.0 equivalent) in degassed methanol.

  • Hydrogenation: Add the (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equivalents) to the solution. Transfer the mixture to a high-pressure autoclave.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-100 atm. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, carefully release the pressure from the autoclave.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification start Methyl 3-oxodecanoate dissolve Dissolve in Methanol start->dissolve catalyst (R)-BINAP-Ru(II) Catalyst catalyst->dissolve autoclave Transfer to Autoclave dissolve->autoclave hydrogenate Hydrogenate (50-100 atm H2) autoclave->hydrogenate concentrate Concentrate hydrogenate->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product G Proposed Antibacterial Mechanism of this compound cluster_targets Cellular Targets compound This compound bacterium Bacterial Cell compound->bacterium Enters Cell / Interacts with Membrane membrane Cell Membrane Disruption bacterium->membrane enzyme Metabolic Enzyme Inhibition bacterium->enzyme synthesis Inhibition of DNA/RNA/Protein Synthesis bacterium->synthesis cell_death Bacterial Cell Death membrane->cell_death enzyme->cell_death synthesis->cell_death

References

(R)-Methyl 3-hydroxydecanoate: A Comprehensive Technical Guide on its Natural Precursor and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxydecanoate (B1257068), a chiral building block of significant interest in the synthesis of various bioactive molecules, is not found as a constituent of natural sources. Its immediate precursor, however, (R)-3-hydroxydecanoic acid, also known as myrmicacin, is a well-documented natural product. This technical guide provides a comprehensive overview of the natural sources, discovery, and isolation of (R)-3-hydroxydecanoic acid. Furthermore, it details the experimental protocols for its extraction from natural sources and its subsequent conversion to (R)-Methyl 3-hydroxydecanoate through acid-catalyzed esterification. This document aims to serve as a critical resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development by providing in-depth information on the procurement of this valuable chiral synthon.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of complex organic molecules. Its stereochemistry makes it a crucial component in the development of enantiomerically pure pharmaceuticals and other specialty chemicals. While this compound itself has not been identified as a naturally occurring compound, its corresponding carboxylic acid, (R)-3-hydroxydecanoic acid, is found in a number of biological systems. This guide will focus on the natural sources and discovery of this important precursor and provide detailed methodologies for its isolation and subsequent esterification to yield the title compound.

Discovery and Natural Sources of (R)-3-Hydroxydecanoic Acid

The discovery of (R)-3-hydroxydecanoic acid is credited to the pioneering work of German chemists Hermann Schildknecht and K. Koob in 1971. They identified the compound in the metapleural gland secretions of South American leaf-cutter ants of the genus Atta. The compound was named "myrmicacin" in reference to its insect origin.

Subsequent research has identified (R)-3-hydroxydecanoic acid in other natural sources, most notably in royal jelly, the exclusive food of queen honeybees, and as a key intermediate in the biosynthesis of rhamnolipids by the bacterium Pseudomonas aeruginosa.

Table 1: Quantitative Data of (R)-3-Hydroxydecanoic Acid in Natural Sources
Natural SourceOrganismConcentrationAnalytical Method(s)
Ant SecretionsAtta species (Leaf-cutter ants)Not Quantified in original discoveryGC-MS
Royal JellyApis mellifera (Honeybee)0.028 - 0.036 g/100g of fresh royal jelly[1]LC-HRMS
Bacterial CulturePseudomonas aeruginosa~1 µM per 10⁸ cells[2]GC-MS

Experimental Protocols

Isolation of (R)-3-Hydroxydecanoic Acid from Natural Sources

3.1.1. Representative Protocol for Isolation from Insect Secretions (Adapted from general methods for ant glandular secretions)

  • Sample Collection: Collect worker ants and immobilize them by cooling.

  • Gland Excision: Under a dissecting microscope, carefully excise the metapleural glands.

  • Extraction: Pool the excised glands in a vial containing a suitable organic solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).

  • Homogenization: Homogenize the tissue using a glass rod or a micro-homogenizer to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Solvent Evaporation: Carefully transfer the supernatant to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Purification: The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column, using a solvent system of increasing polarity (e.g., hexane:ethyl acetate (B1210297) gradient) to isolate the (R)-3-hydroxydecanoic acid.

3.1.2. Protocol for Extraction from Royal Jelly

  • Sample Preparation: Homogenize fresh royal jelly in a mixture of chloroform and methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform layer will contain the lipids, including (R)-3-hydroxydecanoic acid.

  • Extraction: Separate the chloroform layer and wash it with a dilute salt solution to remove water-soluble impurities.

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting lipid extract can be purified by silica gel column chromatography as described in section 3.1.1.

3.1.3. Protocol for Isolation from Pseudomonas aeruginosa Culture

  • Bacterial Culture: Culture Pseudomonas aeruginosa in a suitable growth medium.

  • Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in a solvent mixture such as chloroform:methanol:water (1:2:0.8, v/v/v) and sonicate to lyse the cells and extract the lipids.

  • Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) and centrifuge to separate the phases.

  • Isolation: The (R)-3-hydroxydecanoic acid will be in the lower chloroform phase. Isolate this phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude extract using silica gel column chromatography.

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the conversion of naturally derived (R)-3-hydroxydecanoic acid to its methyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve the purified (R)-3-hydroxydecanoic acid in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or acetyl chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the this compound into an organic solvent like diethyl ether or hexane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate solvent system to yield pure this compound.

Visualizations

discovery_and_synthesis_workflow cluster_natural_sources Natural Sources of (R)-3-Hydroxydecanoic Acid cluster_extraction Isolation Leaf-cutter Ant Leaf-cutter Ant Extraction Extraction Leaf-cutter Ant->Extraction Royal Jelly Royal Jelly Royal Jelly->Extraction P. aeruginosa P. aeruginosa P. aeruginosa->Extraction Purification Purification Extraction->Purification R_3_hydroxydecanoic_acid (R)-3-Hydroxydecanoic Acid Purification->R_3_hydroxydecanoic_acid Esterification Acid-Catalyzed Esterification R_3_hydroxydecanoic_acid->Esterification R_Methyl_3_hydroxydecanoate This compound Esterification->R_Methyl_3_hydroxydecanoate

Caption: Workflow from natural sources to this compound.

esterification_pathway R_Acid (R)-3-Hydroxydecanoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate R_Acid->Protonated_Carbonyl Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ (Acid Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination R_Ester This compound Water_Elimination->R_Ester Deprotonation Water Water (H2O) Water_Elimination->Water

Caption: Simplified mechanism of acid-catalyzed esterification.

Conclusion

This compound is a synthetically valuable chiral molecule that is not directly accessible from natural sources. However, its precursor, (R)-3-hydroxydecanoic acid, is a known natural product with a well-documented history of discovery and occurrence. This guide has provided a detailed overview of the natural sources of (R)-3-hydroxydecanoic acid, including its initial discovery in leaf-cutter ants and its presence in royal jelly and Pseudomonas aeruginosa. Furthermore, comprehensive experimental protocols for the isolation of the natural acid and its subsequent conversion to the desired methyl ester have been presented. The information and methodologies detailed herein are intended to facilitate the work of researchers in obtaining and utilizing this important chiral building block for their synthetic endeavors.

References

Unraveling the Molecular Mechanisms of (R)-Methyl 3-hydroxydecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the mechanism of action of (R)-Methyl 3-hydroxydecanoate (B1257068) are limited. This guide infers its potential mechanisms based on the well-documented biological activities of its parent compound, (R)-3-hydroxydecanoic acid, also known as Myrmicacin.

Core Biological Activities: A Triad of Therapeutic Potential

(R)-Methyl 3-hydroxydecanoate, as the methyl ester of (R)-3-hydroxydecanoic acid, is anticipated to share or be readily metabolized to its parent compound, which exhibits a range of biological activities. The primary activities of (R)-3-hydroxydecanoic acid include antimicrobial, anti-cancer, and anti-inflammatory effects.

Antimicrobial Activity

(R)-3-hydroxydecanoic acid demonstrates notable activity against a spectrum of bacteria and fungi.[1] The primary proposed mechanism of its antimicrobial action is the disruption of the cell membrane integrity . This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

Anti-Cancer Activity

While (R)-3-hydroxydecanoic acid alone has shown some anti-proliferative effects, its anti-cancer potential is significantly enhanced when conjugated with peptides. For instance, its conjugation with the DP18L peptide has been shown to boost its efficacy against cancer cells.[3][4] A recent study on the related compound, 3-hydroxydodecanoic acid, has shed light on a potential signaling pathway, suggesting that it induces a potent anti-tumor immune response through the GPR84 receptor . This activation leads to enhanced CD8+ T cell infiltration and cytotoxicity within the tumor microenvironment.[5][6] It is plausible that (R)-3-hydroxydecanoic acid may act through a similar G-protein coupled receptor-mediated pathway to exert its anti-tumor effects.

Anti-inflammatory Activity

(R)-3-hydroxydecanoic acid has been observed to possess anti-inflammatory properties. It can inhibit the production of key inflammatory mediators. Specifically, it has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[7] Furthermore, it may modulate the activity of the transient receptor potential vanilloid 1 (TRPV1), a key player in pain and inflammation signaling.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 3-hydroxydecanoic acid.

Table 1: Antimicrobial Activity of 3-Hydroxydecanoic Acid (Myrmicacin)

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Aspergillus fumigatus50 - 100[1]
Penicillium roqueforti5 - 50[1]
Rhodotorula mucilaginosa10 - 50[1]
Various Yeasts10 - 100[1]

Note: Data is for racemic 3-hydroxydecanoic acid.

Signaling Pathways and Mechanisms of Action

Proposed Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for 3-hydroxy fatty acids like (R)-3-hydroxydecanoic acid is the disruption of the bacterial or fungal cell membrane.

antimicrobial_mechanism cluster_membrane Cell Membrane Membrane Phospholipid Bilayer Lipid Integration Increased_Permeability Increased Membrane Permeability Membrane:Lipid_Integration->Increased_Permeability R_Methyl_3_hydroxydecanoate (R)-Methyl 3-hydroxydecanoate R_3_hydroxydecanoic_acid (R)-3-hydroxydecanoic acid (Myrmicacin) R_Methyl_3_hydroxydecanoate->R_3_hydroxydecanoic_acid Hydrolysis R_3_hydroxydecanoic_acid->Membrane:head Intercalates into Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of (R)-3-hydroxydecanoic acid via cell membrane disruption.

Postulated Anti-Cancer Signaling Pathway

Based on findings for the related 3-hydroxydodecanoic acid, a plausible anti-cancer mechanism for (R)-3-hydroxydecanoic acid involves the activation of the GPR84 receptor, leading to an enhanced anti-tumor immune response.

anticancer_pathway R_3_HDA (R)-3-hydroxydecanoic acid GPR84 GPR84 Receptor R_3_HDA->GPR84 Binds to & Activates Signaling_Cascade Intracellular Signaling Cascade GPR84->Signaling_Cascade CD8_T_Cell Enhanced CD8+ T Cell Infiltration & Cytotoxicity Signaling_Cascade->CD8_T_Cell Tumor_Cell_Apoptosis Tumor Cell Apoptosis CD8_T_Cell->Tumor_Cell_Apoptosis

Caption: Postulated GPR84-mediated anti-tumor immune response pathway for (R)-3-hydroxydecanoic acid.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[8][9][10][11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with sterile broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the diluted compound and control wells (broth only, and broth with inoculum but no compound) with the prepared microbial suspension.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

mic_workflow A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visually or by OD600) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[12][13][14][15][16]

Objective: To evaluate the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Bacterial Cell Membrane Disruption Assay

This protocol provides a method to assess the membrane-damaging effects of an antimicrobial agent.[17][18][19]

Objective: To determine if this compound disrupts the bacterial cell membrane.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes for membrane integrity (e.g., Propidium Iodide and SYTO 9)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

  • Compound Treatment: Treat the bacterial suspension with different concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Staining: After a short incubation period, add the fluorescent dyes (Propidium Iodide and SYTO 9) to the bacterial suspensions.

  • Analysis: Analyze the fluorescence of the samples. SYTO 9 will stain all bacterial cells (green fluorescence), while Propidium Iodide can only enter cells with compromised membranes, staining their DNA (red fluorescence). An increase in the red fluorescence signal indicates membrane disruption. This can be quantified using a fluorometer or visualized using a fluorescence microscope.

References

An In-depth Technical Guide to (R)-Methyl 3-hydroxydecanoate (CAS 56618-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of (R)-Methyl 3-hydroxydecanoate (B1257068). This chiral molecule is a key intermediate in various biological processes and a valuable building block in organic synthesis.

Physicochemical Data

(R)-Methyl 3-hydroxydecanoate is a colorless to light yellow oily liquid at room temperature.[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 56618-58-7[2]
Molecular Formula C₁₁H₂₂O₃[2][3]
Molecular Weight 202.29 g/mol [3]
Melting Point Approx. -10 °C[1]
Boiling Point 99-100 °C at 0.5 mmHg; Approx. 285 °C (estimated)[1]
Density 0.956 g/cm³
Solubility Soluble in organic solvents such as ethanol, ether, chloroform, Dichloromethane, Ethyl Acetate, and Hexane.[1]
Appearance Colorless to light yellow oily liquid[1]

Synthesis Protocols

The enantioselective synthesis of this compound can be achieved through various methods. A common and effective approach is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5][6][7][8]

Experimental Protocol: Enantioselective Synthesis via Reformatsky Reaction and Enzymatic Resolution

This protocol outlines a two-stage process: initial synthesis of racemic methyl 3-hydroxydecanoate via the Reformatsky reaction, followed by enzymatic kinetic resolution to isolate the (R)-enantiomer.

Part 1: Synthesis of Racemic Methyl 3-hydroxydecanoate (Reformatsky Reaction)

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere until the color of iodine disappears.

  • Reaction: To the activated zinc suspension, add a solution of octanal (B89490) (1 equivalent) and methyl bromoacetate (B1195939) (1.1 equivalents) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated with a small portion of the reactants, and the mixture is gently heated to start the reaction. The remaining solution is then added at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, continue refluxing for an additional hour to ensure complete reaction. Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude racemic methyl 3-hydroxydecanoate.

Part 2: Enzymatic Kinetic Resolution

  • Enzymatic Acylation: Dissolve the crude racemic methyl 3-hydroxydecanoate in an appropriate organic solvent (e.g., hexane). Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB).

  • Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The filtrate contains the acylated (S)-enantiomer and the unreacted this compound.

  • Purification: Separate the this compound from the acylated (S)-enantiomer by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_reformatsky Part 1: Reformatsky Reaction cluster_resolution Part 2: Enzymatic Resolution zinc Activated Zinc reformatsky_reaction Reformatsky Reaction zinc->reformatsky_reaction reactants Octanal + Methyl Bromoacetate reactants->reformatsky_reaction racemic_product Racemic Methyl 3-hydroxydecanoate reformatsky_reaction->racemic_product racemic_input Racemic Product racemic_product->racemic_input enzymatic_reaction Enzymatic Resolution racemic_input->enzymatic_reaction lipase Lipase (CALB) + Acylating Agent lipase->enzymatic_reaction separation Chromatographic Separation enzymatic_reaction->separation r_enantiomer (R)-Methyl 3-hydroxydecanoate separation->r_enantiomer Purified Product s_enantiomer Acylated (S)-enantiomer separation->s_enantiomer Byproduct

Caption: Workflow for the enantioselective synthesis of this compound.

Biological Significance and Signaling Pathways

This compound and its corresponding acid are important molecules in microbiology and plant immunology.

Role in Bacterial Membranes

(R)-3-hydroxy fatty acids are integral components of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. In Pseudomonas aeruginosa, the lipid A biosynthesis pathway involves the enzymatic transfer of (R)-3-hydroxydecanoate from an acyl carrier protein (ACP) to UDP-GlcNAc, a crucial initial step. The specific structure of Lipid A, including the chain length and substitution of its fatty acids, is critical for the integrity of the bacterial outer membrane and for the interaction with the host immune system.

Precursor to Rhamnolipids and Immune Activation

In bacteria like Pseudomonas aeruginosa, (R)-3-hydroxyalkanoates are precursors for the synthesis of rhamnolipids, which are biosurfactants involved in bacterial motility and biofilm formation.[9][10] Interestingly, both rhamnolipids and their (R)-3-hydroxyalkanoate precursors can be recognized by the plant immune system.[9][10] (R)-3-hydroxyalkanoates are sensed by the receptor kinase LORE in Arabidopsis thaliana, triggering a canonical immune response.[9][10] This suggests a mechanism by which plants can detect the presence of potentially pathogenic bacteria and initiate defense responses.

Signaling_Pathway cluster_bacteria In Pseudomonas aeruginosa cluster_plant In Plant (e.g., Arabidopsis) R3OH_ACP (R)-3-Hydroxydecanoyl-ACP LpxA LpxA (Acyltransferase) R3OH_ACP->LpxA RhlA RhlA (Synthase) R3OH_ACP->RhlA LipidA_synthesis Lipid A Biosynthesis LpxA->LipidA_synthesis R3HA (R)-3-Hydroxyalkanoates (secreted by bacteria) Rhamnolipids Rhamnolipid Biosynthesis RhlA->Rhamnolipids LORE LORE Receptor (on plant cell surface) R3HA->LORE Perception Signaling_Cascade Downstream Signaling Cascade LORE->Signaling_Cascade Activation Immune_Response Plant Immune Response (e.g., defense gene expression) Signaling_Cascade->Immune_Response

Caption: Role of (R)-3-hydroxyalkanoates in bacterial synthesis and plant immune activation.

References

Stereospecific Properties of (R)-Methyl 3-hydroxydecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is a chiral molecule belonging to the class of medium-chain 3-hydroxy fatty acid esters. Its stereospecific nature imparts distinct biological activities, making it a molecule of significant interest in pharmaceutical research and fine chemical synthesis. This technical guide provides an in-depth overview of the stereospecific properties, synthesis, purification, and potential biological signaling pathways associated with (R)-Methyl 3-hydroxydecanoate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Stereospecific Properties

This compound is a colorless to light yellow oily liquid at room temperature.[1] It is soluble in organic solvents such as ethanol, ether, and chloroform.[1] The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which can exhibit different biological effects.

Table 1: Physicochemical and Stereospecific Data of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂O₃
Molecular Weight 202.29 g/mol [2]
CAS Number 56618-58-7[3]
Appearance Colorless to light yellow oily liquid[1][4]
Boiling Point ~285 °C[4]
Density ~0.956 g/cm³
Specific Rotation ([α]D) Not explicitly reported in the searched literature for the pure (R)-enantiomer.N/A
Enantiomeric Excess (ee) >99% achievable through stereoselective synthesis.[5]

Experimental Protocols

I. Enantioselective Synthesis of this compound via Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a chiral Ruthenium-BINAP catalyst, which typically yields high enantioselectivity.[6]

Workflow for Asymmetric Hydrogenation

Asymmetric Hydrogenation Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification Ru_precatalyst [RuCl₂(benzene)]₂ DMF DMF, 100°C Ru_precatalyst->DMF R_BINAP (R)-BINAP R_BINAP->DMF catalyst (R)-BINAP-Ru(II) Complex DMF->catalyst reaction_mix Reaction Mixture catalyst->reaction_mix substrate Methyl 3-oxodecanoate substrate->reaction_mix methanol Methanol methanol->reaction_mix autoclave Autoclave concentration Concentration autoclave->concentration H2 H₂ (50-100 atm) H2->autoclave reaction_mix->autoclave crude_product Crude Product chromatography Silica (B1680970) Gel Chromatography (Hexane/Ethyl Acetate) crude_product->chromatography concentration->crude_product final_product This compound chromatography->final_product

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxodecanoate.

A. Preparation of the (R)-BINAP-Ru(II) Catalyst [6]

  • To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(benzene)]₂ (0.261 mmol) and (R)-BINAP (0.548 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.

  • Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

  • Cool the solution to room temperature and concentrate under vacuum (1 mmHg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.

B. Asymmetric Hydrogenation [6]

  • In a dry Schlenk tube under an argon atmosphere, dissolve methyl 3-oxodecanoate (1.0 equiv) in degassed methanol.

  • Add the in-situ prepared (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).

  • Transfer the solution to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC or GC), carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

C. Purification [6]

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford this compound.

II. Characterization and Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-methylene protons, the β-methine proton, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group.

  • ¹³C-NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the alkyl chain.

B. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both qualitative and quantitative analysis. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

C. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

  • The enantiomeric excess of this compound can be determined using a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of this type.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Biological Activity and Signaling Pathways

Medium-chain 3-hydroxy fatty acids, including (R)-3-hydroxydecanoic acid, have been shown to possess a range of biological activities, including potential roles as natural antibiotics with cytotoxic and immunosuppressive properties. While a specific signaling pathway for this compound in a drug development context is not yet fully elucidated, the broader class of fatty acids is known to modulate key inflammatory and immune signaling pathways.

I. Potential Immunomodulatory Signaling via G-Protein Coupled Receptors (GPCRs)

Free fatty acids are known to act as signaling molecules by binding to specific G-protein coupled receptors (GPCRs).[7][8] It is plausible that (R)-3-hydroxydecanoic acid, the parent acid of the methyl ester, could interact with such receptors on immune cells, leading to downstream signaling cascades that modulate inflammatory responses.

Hypothesized GPCR-Mediated Signaling of (R)-3-Hydroxydecanoic Acid R3HDA (R)-3-Hydroxydecanoic Acid GPCR G-Protein Coupled Receptor (e.g., GPR40/FFAR1) R3HDA->GPCR Binding G_protein Gq/11 Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC downstream Downstream Signaling (e.g., MAPK pathway) PKC->downstream cellular_response Modulation of Inflammatory Response downstream->cellular_response

Caption: Hypothesized GPCR-Mediated Signaling of (R)-3-Hydroxydecanoic Acid.

II. Modulation of the NF-κB Inflammatory Pathway

Fatty acids can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9][10] Depending on the specific fatty acid and cellular context, this modulation can either enhance or suppress inflammatory responses. Omega-3 fatty acids, for instance, are known to inhibit the NF-κB pathway.[10] The effect of (R)-3-hydroxydecanoic acid on this pathway warrants further investigation to understand its potential anti-inflammatory or pro-inflammatory properties.

Potential Modulation of the NF-κB Pathway by (R)-3-Hydroxydecanoic Acid cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK Activation R3HDA (R)-3-Hydroxydecanoic Acid R3HDA->IKK Modulation (?) IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Transcription

Caption: Potential Modulation of the NF-κB Pathway by (R)-3-Hydroxydecanoic Acid.

Conclusion

This compound is a chiral molecule with significant potential in the pharmaceutical and fine chemical industries. Its stereospecific synthesis can be achieved with high enantioselectivity using modern catalytic methods. While its precise biological mechanisms are still under investigation, its classification as a medium-chain 3-hydroxy fatty acid ester suggests potential roles in modulating immune and inflammatory responses, possibly through interactions with GPCRs and key signaling pathways like NF-κB. This technical guide provides a foundational understanding of the stereospecific properties and experimental considerations for this compound, which will be valuable for researchers exploring its therapeutic applications. Further studies are needed to fully elucidate its specific biological targets and signaling cascades.

References

(R)-Methyl 3-hydroxydecanoate: A Technical Examination of its Cytotoxic and Immunosuppressive Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-Methyl 3-hydroxydecanoate (B1257068) is a chiral ester belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While direct and extensive research on the specific cytotoxic and immunosuppressive properties of this particular molecule is limited, emerging studies on its parent compound, (R)-3-hydroxydecanoic acid, and related molecules suggest a potential for significant biological activity. This technical guide aims to consolidate the available, albeit indirect, evidence to provide a foundational understanding for researchers and drug development professionals. It will explore the inferred cytotoxic and immunomodulatory characteristics, detail relevant experimental protocols for future investigation, and visualize potential signaling pathways.

Inferred Biological Properties

While a commercial supplier notes that (R)-Methyl 3-hydroxydecanoate possesses cytotoxic and immunosuppressive properties, peer-reviewed experimental data to substantiate this claim is currently scarce[1]. However, research on the parent acid, (R)-3-hydroxydecanoic acid, and other structurally similar compounds provides valuable insights into its potential activities.

Putative Cytotoxic Effects

The potential for this compound to exhibit cytotoxic effects can be inferred from studies on its parent acid and other medium-chain fatty acids. For instance, the conjugation of (R)-3-hydroxydecanoic acid with a peptide has been shown to enhance its anti-cancer activity[2]. This suggests that while the molecule itself may have some inherent cytotoxicity, its efficacy could be significantly improved with targeted delivery mechanisms. Furthermore, other medium-chain fatty acids have been observed to sensitize cancer cells to ferroptosis, a specific form of programmed cell death, indicating a possible mechanism of action[3]. Polymers of 3-hydroxyalkanoates, known as polyhydroxyalkanoates (PHAs), are generally regarded as biocompatible with low cytotoxicity; however, the monomeric forms, such as this compound, may exhibit distinct biological activities[4][5][6][7][8][9].

Potential Immunomodulatory and Immunosuppressive Properties

The immunomodulatory potential of this compound is suggested by the anti-inflammatory and anti-allergic properties of its parent compound, 3-hydroxydecanoic acid (3-HDA). Studies have shown that 3-HDA can reduce the production of inflammatory mediators such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) in macrophages[10][11].

Conversely, evidence also points towards a potential immunostimulatory role. A related compound, 3-hydroxydodecanoic acid, has been found to elicit a potent anti-tumor immune response by activating the GPR84 receptor, which leads to enhanced infiltration and cytotoxicity of CD8+ T cells[12][13]. This suggests that this compound might not be purely immunosuppressive but could have more complex immunomodulatory effects depending on the cellular context and target. The broader class of fatty acids is known to have diverse effects on the immune system[14][15][16].

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of quantitative data from direct studies cannot be provided. The following table summarizes qualitative findings and data from studies on closely related compounds to guide future research.

CompoundBiological ActivityCell Line / ModelObserved EffectReference
(R)-3-hydroxydecanoic acid (conjugated to a peptide)Anti-cancerCancer cell linesEnhanced anti-cancer activity of the peptide[2][17]
3-hydroxydecanoic acidAnti-inflammatoryRAW264.7 murine macrophagesReduced LPS-induced ROS, TNF-α, COX-2, and PGE2[10][11]
3-hydroxydecanoic acidAnti-allergicRBL-2H3 rat mast cellsReduced degranulation and histamine (B1213489) release[10][11]
Medium-chain fatty acidsSensitization to ferroptosisVarious cancer cell linesEnhanced cancer cell death[3]
3-hydroxydodecanoic acidAnti-tumor immune responseIn vivo cancer modelsEnhanced CD8+ T cell infiltration and cytotoxicity via GPR84[12][13]

Experimental Protocols

The following are detailed, generic methodologies for key experiments that would be essential to elucidate the cytotoxic and immunosuppressive properties of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Plate cells (e.g., a cancer cell line or immune cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Immunosuppression Assay (T-cell Proliferation Assay)

This assay measures the effect of the compound on the proliferation of activated T-cells.

  • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation: Plate the labeled PBMCs in a 96-well plate. Add a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate proliferation.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 3-5 days.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferating T-cells in the presence of the compound compared to the stimulated control to determine the immunosuppressive effect.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a potential signaling pathway and a general experimental workflow for investigating the bioactivity of this compound.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_M_3HD (R)-Methyl 3-hydroxydecanoate GPR84 GPR84 R_M_3HD->GPR84 Binds to G_protein Gαi/o GPR84->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response (e.g., Cytokine production, T-cell activity) cAMP->Immune_Response Modulates NF_kB NF-κB Pathway PI3K_AKT->NF_kB MAPK->NF_kB NF_kB->Immune_Response

Caption: Postulated GPR84 signaling pathway for this compound.

Experimental_Workflow Compound (R)-Methyl 3-hydroxydecanoate Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Immunomodulation Immunomodulation Assays Compound->Immunomodulation Apoptosis Apoptosis Analysis (e.g., Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic Mechanism Mechanism of Action Studies Apoptosis->Mechanism T_cell T-cell Proliferation Immunomodulation->T_cell Cytokine Cytokine Profiling (ELISA/Luminex) Immunomodulation->Cytokine Macrophage Macrophage Polarization/Function Immunomodulation->Macrophage T_cell->Mechanism Cytokine->Mechanism Macrophage->Mechanism Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Receptor Receptor Binding Assays Mechanism->Receptor

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental evidence for the cytotoxic and immunosuppressive properties of this compound is not yet robust, the existing literature on its parent acid and related medium-chain 3-hydroxy fatty acids provides a compelling rationale for further investigation. The anti-inflammatory effects of 3-hydroxydecanoic acid and the anti-tumor immune responses induced by similar molecules suggest that this compound could be a valuable lead compound for the development of novel therapeutics. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to systematically characterize its biological activities and unlock its therapeutic potential. Rigorous investigation is required to confirm these inferred properties and to establish a clear understanding of its mechanism of action.

References

(R)-3-Hydroxyalkanoate Methyl Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxyalkanoate methyl esters ((R)-3HAMEs) are chiral molecules of significant interest in the scientific community, particularly for their applications in the synthesis of pharmaceuticals and as potential bioactive compounds themselves. This technical guide provides a detailed overview of their synthesis, quantitative data, experimental protocols, and known biological activities, with a focus on their relevance to drug development.

Synthesis of (R)-3-Hydroxyalkanoate Methyl Esters

The primary and most established method for producing (R)-3HAMEs is through the depolymerization of microbially produced polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters accumulated by various bacteria as carbon and energy storage materials. The inherent chirality of the monomers in these biopolymers provides a direct route to enantiomerically pure (R)-3HAMEs.

Acid-Catalyzed Methanolysis of Polyhydroxyalkanoates (PHAs)

This is the most common and straightforward method for obtaining (R)-3HAMEs. It involves the transesterification of the PHA polymer in the presence of methanol (B129727) and an acid catalyst, typically sulfuric acid.

A detailed protocol for the acid-catalyzed methanolysis of poly-(R)-3-hydroxybutyrate (PHB) is as follows:

  • Reaction Setup: A 2-liter round-bottomed flask is charged with 50 g of PHB and 500 mL of 1,2-dichloroethane. The flask is equipped with a reflux condenser.

  • Dissolution: The mixture is heated at reflux for 1 hour to dissolve the polymer.

  • Catalyst Addition: A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added to the reaction mixture.

  • Reaction: The mixture is heated at reflux for 3 days, during which it becomes homogeneous.

  • Work-up: After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes. The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform (B151607) each.

  • Purification: The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[1]

The following diagram illustrates the general workflow for this process.

Acid_Catalyzed_Methanolysis PHA PHA Polymer Methanolysis Acid-Catalyzed Methanolysis (H₂SO₄, Methanol) PHA->Methanolysis Crude_Product Crude (R)-3HAMEs Methanolysis->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Purified_Product Purified (R)-3HAMEs Extraction->Purified_Product

Acid-Catalyzed Methanolysis Workflow
Asymmetric Synthesis

A representative protocol for the synthesis of (R)-3-hydroxybutyrate methyl ester is as follows:

  • Catalyst Preparation: In a nitrogen atmosphere, dichlorophenyl ruthenium(II) dimer and (R)-(+)-2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl are dissolved in methanol.

  • Reaction Setup: In a 3-liter autoclave, the catalyst solution is added to a solution of methyl acetoacetate (B1235776) in methanol.

  • Hydrogenation: The autoclave is flushed with nitrogen, and hydrogenation is carried out for 16 hours at 60°C under 10 bars of hydrogen pressure.

  • Work-up: The reaction mixture is cooled to room temperature and concentrated to near dryness.

  • Purification: The crude product is purified by vacuum distillation to yield colorless (R)-3-hydroxybutyrate methyl ester.[2]

The logical flow of this synthetic route is depicted below.

Asymmetric_Synthesis Substrate β-Keto Ester (e.g., Methyl Acetoacetate) Hydrogenation Asymmetric Hydrogenation (Chiral Ru-Catalyst, H₂) Substrate->Hydrogenation Crude_Product Crude (R)-3HAME Hydrogenation->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Enantiopure (R)-3HAME Purification->Final_Product

Asymmetric Synthesis Workflow

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the production and properties of (R)-3HAMEs.

Table 1: Yields and Purities of (R)-3HAMEs from PHA Methanolysis

PHA Source(R)-3HAMERecovery (%)Purity (%)Reference
Poly-(R)-3-hydroxybutyrate (PHB)(R)-3-hydroxybutyrate methyl ester5297[3]
Medium chain length PHA (mcl-PHA)Medium chain length (R)-3HAMEs6596[3]
Pseudomonas putida PHAMixture of (R)-3HAMEs96.6 (overall)>96 (for fractions)[4]

Table 2: Combustion Heat of (R)-3HAMEs

CompoundCombustion Heat (KJ/g)Reference
(R)-3-hydroxybutyrate methyl ester20[3]
Medium chain length (R)-3HAMEs30[3]
Ethanol (for comparison)27[3]

Applications in Drug Development

(R)-3HAMEs are valuable chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals. Their bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations.

Chiral Building Blocks

These esters serve as important starting materials for the synthesis of various optically active compounds. For instance, methyl (R)-(-)-3-hydroxybutyrate is a key intermediate for preparing chiral β-lactams, which are core structures in many antibiotics.[5]

Potential Therapeutic Agent for Alzheimer's Disease

Recent studies have highlighted the potential of (R)-3-hydroxybutyrate methyl ester (HBME) as a therapeutic agent for Alzheimer's disease. The proposed mechanism involves the protection of mitochondria from damage.[6] This neuroprotective effect is thought to be mediated by the delivery of the ketone body, 3-hydroxybutyrate, to the brain, providing an alternative energy source for neurons and potentially mitigating the effects of glucose hypometabolism observed in Alzheimer's patients.

The proposed pathway for the neuroprotective effect of HBME is illustrated below.

Alzheimers_Pathway cluster_blood Bloodstream cluster_brain Brain HBME_blood (R)-3-Hydroxybutyrate Methyl Ester (HBME) HBME_brain HBME HBME_blood->HBME_brain Crosses BBB HB (R)-3-Hydroxybutyrate HBME_brain->HB Hydrolysis Mitochondria Mitochondria HB->Mitochondria Energy Alternative Energy Source Mitochondria->Energy Protection Mitochondrial Protection Mitochondria->Protection Neuron Neuron Energy->Neuron Protection->Neuron Reduces Oxidative Stress

References

Methodological & Application

Enantioselective Synthesis of (R)-Methyl 3-hydroxydecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068), a valuable chiral building block in the synthesis of various biologically active molecules and fine chemicals. The protocols focus on two robust and highly selective methods: Ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using baker's yeast.

Introduction

(R)-Methyl 3-hydroxydecanoate is a key chiral intermediate used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemically defined structure is crucial for achieving the desired biological activity and specificity in the final target compounds. The development of efficient and highly selective methods for its synthesis is therefore of significant interest to the scientific and industrial communities. This application note details two effective approaches to obtain the (R)-enantiomer with high purity.

Synthetic Approaches

Two primary methods for the enantioselective synthesis of this compound from the prochiral precursor, methyl 3-oxodecanoate (B1261010), are presented:

  • Method A: Asymmetric Hydrogenation: This method utilizes a chiral Ruthenium-BINAP catalyst to achieve highly enantioselective reduction of the ketone. This approach is known for its high yields and excellent enantioselectivity.

  • Method B: Biocatalytic Reduction: This "green chemistry" approach employs whole cells of baker's yeast (Saccharomyces cerevisiae) to perform the enantioselective reduction. This method offers mild reaction conditions and avoids the use of heavy metal catalysts.

Data Presentation

The following table summarizes typical quantitative data for the two primary methods for the enantioselective synthesis of this compound.

MethodCatalyst/BiocatalystSubstrateSolventYield (%)Enantiomeric Excess (ee, %)
Asymmetric Hydrogenation Ru/(R)-BINAPMethyl 3-oxodecanoateMethanol (B129727)>95>98 (R)
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Methyl 3-oxodecanoateWater/Glucose70-90>95 (R)

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

Materials:

  • Methyl 3-oxodecanoate

  • [RuCl₂(p-cymene)]₂

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Anhydrous, degassed Methanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line, etc.)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (HPLC grade)

Procedure:

A. In situ Catalyst Preparation:

  • In a dry Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%).

  • Add anhydrous, degassed methanol to dissolve the components.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

B. Asymmetric Hydrogenation:

  • In a separate flask, dissolve methyl 3-oxodecanoate (1.0 equivalent) in anhydrous, degassed methanol.

  • Transfer the substrate solution to the high-pressure autoclave.

  • Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

C. Work-up and Purification:

  • Once the reaction is complete, carefully and slowly vent the hydrogen gas from the autoclave.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford pure this compound.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a general procedure for the enantioselective reduction of methyl 3-oxodecanoate using commercially available baker's yeast.

Materials:

  • Methyl 3-oxodecanoate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or Glucose

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

A. Yeast Suspension Preparation:

  • In a suitable flask, dissolve sucrose or glucose (e.g., 40 g) in warm deionized water (e.g., 200 mL).

  • Add the active dry baker's yeast (e.g., 20 g) to the sugar solution and stir until a homogeneous suspension is formed.

  • Allow the yeast to activate for approximately 30 minutes at room temperature.

B. Bioreduction:

  • Add methyl 3-oxodecanoate (e.g., 1 g) to the activated yeast suspension.

  • Stir the reaction mixture vigorously at room temperature (25-30 °C) for 24-72 hours. The flask should be loosely covered to allow for the release of carbon dioxide.

  • Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

C. Work-up and Purification:

  • After the reaction is complete, add a layer of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

G cluster_prep Catalyst/Biocatalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_cat In situ Ru/(R)-BINAP Catalyst Preparation hydrogenation Asymmetric Hydrogenation in Autoclave prep_cat->hydrogenation prep_yeast Baker's Yeast Activation bioreduction Biocatalytic Reduction in Aqueous Medium prep_yeast->bioreduction workup_hydro Solvent Removal hydrogenation->workup_hydro workup_bio Filtration and Extraction bioreduction->workup_bio purification Silica Gel Column Chromatography workup_hydro->purification workup_bio->purification analysis Chiral HPLC/GC Analysis for ee Determination purification->analysis end_product This compound analysis->end_product start Methyl 3-oxodecanoate start->prep_cat Method A start->prep_yeast Method B

Caption: Experimental workflow for the enantioselective synthesis of this compound.

G catalyst Ru(II)-(R)-BINAP intermediate [Ru-Hydride-Substrate Complex] catalyst->intermediate + Substrate substrate Methyl 3-oxodecanoate h2 H₂ h2->intermediate + H₂ product This compound intermediate->product Hydride Transfer (Re-face attack) product->catalyst Product Release

Caption: Simplified mechanism of Ru-(R)-BINAP catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for the Quantification of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Methyl 3-hydroxydecanoate (B1257068), a chiral molecule of interest in various biological and chemical fields. The protocols described herein focus on Gas Chromatography-Mass Spectrometry (GC-MS) for robust quantification and both GC and High-Performance Liquid Chromatography (HPLC) for enantioselective separation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like (R)-Methyl 3-hydroxydecanoate. Due to the presence of a hydroxyl group, derivatization is necessary to improve its volatility and thermal stability for optimal chromatographic analysis.[1] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[1]

Data Presentation: GC-MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of methyl 3-hydroxyalkanoates using a validated GC-MS method with silylation. While specific data for this compound is not widely published, these values are representative of the expected performance for similar analytes.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Experimental Protocol: GC-MS Quantification

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials:

  • This compound standard

  • Internal Standard (e.g., Methyl 3-hydroxynonanoate or a stable isotope-labeled standard)

  • Solvents: Hexane, Pyridine (B92270) (anhydrous)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glassware: Autosampler vials with inserts, reaction vials

  • Equipment: Vortex mixer, heating block, GC-MS system

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in hexane.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the expected sample concentration.

    • For unknown samples, perform a suitable extraction to isolate the lipid fraction containing the analyte.

  • Derivatization (Silylation):

    • Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[2]

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/min.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.[1]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. Monitor characteristic ions for the TMS-derivatized this compound.

    • Transfer Line Temperature: 280°C.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard evap Evaporation to Dryness start->evap dissolve Dissolution in Pyridine evap->dissolve derivatize Silylation with BSTFA dissolve->derivatize heat Heating (70°C) derivatize->heat inject Injection into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

GC-MS analysis workflow for this compound.

Enantioselective Analysis

To quantify the (R)-enantiomer specifically or to determine the enantiomeric excess, a chiral separation method is required. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. Derivatization of this compound is necessary to increase its volatility.

Data Presentation: Chiral GC Method Performance

ParameterTypical Performance
Resolution (Rs) > 1.5
Limit of Detection (LOD) Enantiomer specific, typically in the low µg/mL range
Limit of Quantification (LOQ) Enantiomer specific, typically in the mid µg/mL range

Experimental Protocol: Chiral GC

Materials:

  • Derivatized sample (as prepared for GC-MS analysis)

  • Chiral GC column

Procedure:

  • Derivatization: Prepare the TMS-ether derivative as described in the GC-MS protocol.

  • Chiral GC Instrumental Parameters:

    • GC System: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A shallow temperature gradient is often required for optimal resolution. A typical starting point is:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 200°C at 2°C/min.

    • Detector: FID at 250°C or MS in full scan or SIM mode.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of enantiomers and can often be performed without derivatization of the analyte. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral compounds, including those with hydroxyl groups.[3]

Data Presentation: Chiral HPLC Method Performance

ParameterTypical Performance
Resolution (Rs) > 1.5
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Experimental Protocol: Chiral HPLC

Materials:

  • (R)- and (S)-Methyl 3-hydroxydecanoate standards (if available) or a racemic mixture

  • HPLC-grade solvents: n-Hexane, Isopropanol

  • HPLC system with UV or MS detector

  • Chiral HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chiral HPLC Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® or Lux® cellulose (B213188) or amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol. The optimal ratio needs to be determined empirically, a common starting point is 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a Mass Spectrometer for higher sensitivity and selectivity.

Workflow for Chiral Method Development

Chiral_Method_Development cluster_selection Technique & Column Selection cluster_optimization Method Optimization cluster_validation Method Validation technique Choose Technique (GC or HPLC) column Select Chiral Column technique->column mobile_phase Optimize Mobile Phase / Temperature Gradient column->mobile_phase flow_rate Adjust Flow Rate mobile_phase->flow_rate detection Optimize Detector Settings flow_rate->detection resolution Check Resolution (Rs > 1.5) detection->resolution linearity Assess Linearity resolution->linearity sensitivity Determine LOD & LOQ linearity->sensitivity accuracy Evaluate Accuracy & Precision sensitivity->accuracy

General workflow for chiral method development.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. For total quantification, GC-MS with silylation is a highly effective method. For enantioselective analysis, both chiral GC and chiral HPLC are suitable, with the choice depending on available instrumentation and specific analytical requirements. The provided protocols and performance data serve as a strong foundation for researchers to develop and validate methods for their specific applications.

References

Application Notes and Protocols for the Purification of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is a valuable chiral building block in the synthesis of various biologically active molecules and fine chemicals. Its stereospecific structure is crucial for the efficacy and safety of many pharmaceutical compounds. This document provides detailed protocols for the purification of the (R)-enantiomer from a racemic mixture of methyl 3-hydroxydecanoate using three common and effective methods: Preparative Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

Method 1: Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers, offering high purity of the final product. This method is particularly suitable for obtaining small to medium quantities of the pure enantiomer for research and early-stage development.

Experimental Protocol

1. Materials and Reagents:

  • Racemic methyl 3-hydroxydecanoate

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel® OD-H or similar)

2. Instrumentation:

  • Preparative HPLC system with a UV detector

  • Fraction collector

  • Rotary evaporator

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). This ratio may need to be optimized for the specific column and system.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Sample Preparation:

  • Dissolve the racemic methyl 3-hydroxydecanoate in the mobile phase to a concentration suitable for preparative injection (e.g., 10-50 mg/mL, depending on column size and loading capacity).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Separation:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector (a suitable wavelength is typically around 210 nm).

  • Collect the fractions corresponding to the (R)-enantiomer. The elution order of the enantiomers should be determined beforehand using an analytical-scale chiral HPLC.

  • Combine the fractions containing the pure (R)-enantiomer.

6. Product Recovery:

  • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified (R)-Methyl 3-hydroxydecanoate.

  • Determine the purity and enantiomeric excess of the final product using analytical chiral HPLC.

Data Presentation

Table 1: Representative Data for Preparative Chiral HPLC Purification

ParameterTypical Value
ColumnChiralcel® OD-H (20 x 250 mm, 10 µm)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate10 mL/min
Yield of (R)-enantiomer>95% (of the (R)-enantiomer in the racemate)
Enantiomeric Excess (ee)>99%
Purity (by analytical HPLC)>99%

Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Separation cluster_recovery Product Recovery racemate Racemic Methyl 3-hydroxydecanoate dissolve Dissolve Racemate in Mobile Phase racemate->dissolve mobile_phase Prepare Mobile Phase (n-Hexane/IPA) mobile_phase->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject Sample onto Chiral Column filter_sample->inject separate Elute and Separate Enantiomers inject->separate detect UV Detection separate->detect collect Collect (R)-enantiomer Fractions detect->collect evaporate Solvent Evaporation collect->evaporate product Purified (R)-Methyl 3-hydroxydecanoate evaporate->product analyze Analyze Purity and ee product->analyze

Caption: Workflow for the purification of this compound by preparative chiral HPLC.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated product from the unreacted alcohol.[1]

Experimental Protocol

1. Materials and Reagents:

  • Racemic methyl 3-hydroxydecanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

  • Mild base for hydrolysis (e.g., potassium carbonate)

  • Methanol

2. Enzymatic Acylation:

  • In a round-bottom flask, dissolve the racemic methyl 3-hydroxydecanoate (1 equivalent) in the chosen organic solvent.

  • Add the acyl donor, vinyl acetate (B1210297) (0.6 equivalents).

  • Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial as the maximum theoretical yield for a kinetic resolution is 50%.[1]

3. Separation of Products:

  • Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane).

4. Hydrolysis of the Acylated (R)-enantiomer:

  • Collect the fractions containing the acylated (R)-enantiomer and evaporate the solvent.

  • Dissolve the acylated (R)-enantiomer in methanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the purified this compound.

Data Presentation

Table 2: Representative Data for Enzymatic Kinetic Resolution

ParameterTypical Value
EnzymeImmobilized Candida antarctica lipase B
Acyl DonorVinyl Acetate
SolventToluene
Temperature40°C
Yield of (R)-enantiomer~45% (of starting racemic material)
Enantiomeric Excess (ee) of (R)-enantiomer>98%
Purity (after chromatography)>99%

Workflow Diagram

G cluster_acylation Enzymatic Acylation cluster_separation Separation cluster_hydrolysis Hydrolysis racemate Racemic Methyl 3-hydroxydecanoate reagents Add Lipase & Vinyl Acetate racemate->reagents reaction Stir at 30-45°C (Monitor to ~50% conversion) reagents->reaction filter_enzyme Filter to remove enzyme reaction->filter_enzyme concentrate Concentrate Filtrate filter_enzyme->concentrate chromatography Silica Gel Chromatography concentrate->chromatography acylated_R Acylated (R)-enantiomer chromatography->acylated_R unreacted_S Unreacted (S)-enantiomer chromatography->unreacted_S hydrolyze Hydrolyze with K₂CO₃ in Methanol acylated_R->hydrolyze product Purified (R)-Methyl 3-hydroxydecanoate hydrolyze->product G racemic_ester Racemic Methyl 3-hydroxydecanoate hydrolysis Hydrolysis (NaOH) racemic_ester->hydrolysis racemic_acid Racemic 3-hydroxydecanoic acid hydrolysis->racemic_acid salt_formation Add Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) racemic_acid->salt_formation diastereomers Diastereomeric Salts ((R,R) and (S,R)) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble_salt Crystallized (R,R) Salt crystallization->less_soluble_salt more_soluble_salt Soluble (S,R) Salt (in mother liquor) crystallization->more_soluble_salt acidification Acidification (HCl) less_soluble_salt->acidification r_acid (R)-3-hydroxydecanoic acid acidification->r_acid esterification Esterification (MeOH, H₂SO₄) r_acid->esterification final_product Purified (R)-Methyl 3-hydroxydecanoate esterification->final_product

References

Application Notes and Protocols: (R)-Methyl 3-hydroxydecanoate as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-Methyl 3-hydroxydecanoate (B1257068) as a versatile chiral intermediate in the synthesis of complex pharmaceutical compounds. Its inherent chirality makes it a valuable starting material for the enantioselective synthesis of various drug molecules, particularly in the class of carbapenem (B1253116) antibiotics. This document outlines its application in the synthesis of Sulopenem, a broad-spectrum antibacterial agent, and provides detailed experimental protocols for key transformations.

Introduction

(R)-Methyl 3-hydroxydecanoate is a stereochemically defined building block that offers a strategic advantage in the synthesis of enantiomerically pure pharmaceuticals. The presence of a hydroxyl group at the C3 position and a methyl ester provides two reactive handles for further chemical modifications. Its use is particularly prominent in the construction of the β-lactam core of carbapenem antibiotics, where precise stereochemical control is crucial for biological activity.

Application in the Synthesis of Sulopenem

This compound serves as a key precursor for the synthesis of the critical carbapenem intermediate, (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. This azetidinone core is a versatile synthon for the elaboration of a wide range of carbapenem antibiotics, including Sulopenem. The synthesis involves a multi-step sequence that establishes the correct stereochemistry of the β-lactam ring and its substituents.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

For applications requiring high enantiopurity, biocatalysis offers an efficient method for the production of this compound. Ketoreductases (KREDs) can be employed for the asymmetric reduction of the corresponding β-keto ester, methyl 3-oxodecanoate.

Table 1: Quantitative Data for Biocatalytic Synthesis

ParameterValue
SubstrateMethyl 3-oxodecanoate
BiocatalystEngineered Ketoreductase
Co-factorNADPH (regenerated using a glucose/glucose dehydrogenase system)
Reaction Time24 hours
Yield>95%
Enantiomeric Excess (e.e.)>99% for the (R)-enantiomer

Methodology:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Reagent Addition: Add methyl 3-oxodecanoate, the ketoreductase enzyme, NADP+, glucose, and glucose dehydrogenase.

  • Reaction Conditions: Maintain the temperature at 30°C and stir the mixture. Monitor the reaction progress by HPLC or GC.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography.

Protocol 2: Synthesis of (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone from a (R)-3-hydroxyester precursor

This protocol outlines the key cyclization step to form the β-lactam ring, a common strategy in carbapenem synthesis starting from chiral β-hydroxy esters. While a direct protocol from this compound was not explicitly found, this general procedure for related (R)-3-hydroxyesters can be adapted. The initial steps would involve the conversion of this compound to a suitable N-substituted-β-amino acid derivative.

Table 2: Quantitative Data for Azetidinone Formation

ParameterValue
Starting MaterialN-silyl-β-amino ester derived from (R)-3-hydroxybutyrate
Cyclizing AgentGrignard Reagent (e.g., t-butylmagnesium chloride)
Diastereomeric Ratio (cis/trans)>95:5
Yield~70-80%
Enantiomeric Excess (e.e.)Maintained from starting material (>99%)

Methodology:

  • Preparation of the N-silyl-β-amino ester: This multi-step process typically involves:

    • Protection of the hydroxyl group of the (R)-3-hydroxyester (e.g., as a tert-butyldimethylsilyl ether).

    • Conversion of the ester to an amide.

    • Introduction of the nitrogen functionality at the C2 position with the desired stereochemistry, followed by silylation of the nitrogen.

  • Cyclization:

    • Dissolve the N-silyl-β-amino ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add a solution of a Grignard reagent (e.g., t-butylmagnesium chloride in THF).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting azetidinone is then acetylated at the C4 position. Purify the final product by column chromatography on silica gel.[1]

Protocol 3: Synthesis of Sulopenem from the Azetidinone Intermediate

The following is a simplified representation of the subsequent steps to synthesize Sulopenem from the key azetidinone intermediate.

Methodology:

  • Side Chain Introduction: The (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone is reacted with a thiol side chain precursor, typically under basic conditions, to displace the acetoxy group.

  • Deprotection and Penem (B1263517) Ring Formation: The silyl (B83357) protecting group is removed, and subsequent intramolecular cyclization, often via an Eschenmoser sulfide (B99878) contraction, forms the characteristic penem ring structure.

  • Final Deprotection: Any remaining protecting groups on the side chain and the carboxylic acid are removed to yield the final active pharmaceutical ingredient, Sulopenem.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis of Key Intermediate cluster_intermediate Key Intermediate cluster_final_synthesis Final Product Synthesis cluster_end Final Product start This compound protection Hydroxyl Protection (e.g., TBDMS) start->protection Multi-step conversion amide_formation Amide Formation protection->amide_formation cyclization Azetidinone Ring Formation amide_formation->cyclization acetoxylation C4-Acetoxylation cyclization->acetoxylation intermediate (3S,4R)-4-acetoxy-3-[(R)-1-(TBDMS-oxy)ethyl]-2-azetidinone acetoxylation->intermediate side_chain Side Chain Introduction intermediate->side_chain penem_formation Penem Ring Formation side_chain->penem_formation deprotection Final Deprotection penem_formation->deprotection end Sulopenem deprotection->end

Caption: Synthetic workflow from this compound to Sulopenem.

logical_relationship A This compound (Chiral Pool) B Stereocontrolled Synthesis A->B Provides stereocenter C Key Chiral Intermediate (Azetidinone Core) B->C Constructs β-lactam D Carbapenem Antibiotics (e.g., Sulopenem) C->D Enables diversification E Biological Activity (Enantiomerically Pure) D->E Requires specific stereochemistry

Caption: Logical relationship of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols: (R)-Methyl 3-hydroxydecanoate in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of (R)-Methyl 3-hydroxydecanoate (B1257068) and related β-hydroxy fatty acid methyl esters (FAMEs) in the field of biofuel research. This document details their production through microbial fermentation, their properties as fuel components, and standardized protocols for their analysis.

Introduction

(R)-Methyl 3-hydroxydecanoate is a member of a unique class of FAMEs containing a β-hydroxy group. These molecules can be produced via fermentation by genetically engineered microorganisms, offering a potential pathway to advanced biofuels derived from renewable feedstocks like glucose. Research into these compounds is driven by the need for sustainable alternatives to conventional fossil fuels, aiming to develop biofuels with improved properties. This document summarizes key findings and methodologies relevant to the investigation of this compound and its analogs as viable biofuel candidates.

Data Presentation

The following tables summarize quantitative data on the fuel properties of β-hydroxy FAMEs and related compounds, comparing them to conventional biofuels and diesel.

Table 1: Fuel Properties of Methyl 3-hydroxyalkanoates

CompoundCloud Point (°C)Distillation T90 (°C)Heat of Combustion (MJ/kg)Cetane Number
Methyl 3-hydroxydecanoate (C10)-0.827834.955.8
Methyl 3-hydroxydodecanoate (C12)19.430840.369.8
Methyl 3-hydroxytetradecanoate (B1260086) (C14)3932645.681.4
Methyl 3-hydroxyhexadecanoate (C16)-35850.494.3
Soy Biodiesel (Reference)-352-52

Data sourced from NREL reports on unique fatty acid methyl esters.[1]

Table 2: Combustion Heats of PHA-derived Methyl Esters and Blends

FuelHeat of Combustion (kJ/g)
(R)-3-hydroxybutyrate methyl ester (3HBME)20
Medium chain length (R)-3-hydroxyalkanoate methyl ester (3HAME)30
Ethanol27
Ethanol + 10% 3HBME30
Ethanol + 10% 3HAME35
Diesel>40
Gasoline>40

Data from studies on biofuels derived from microbial polyhydroxyalkanoates.[2][3]

Experimental Protocols

Protocol 1: Production of (R)-Methyl 3-hydroxyalkanoates via Acid-Catalyzed Methanolysis of PHA

This protocol describes the conversion of microbially produced polyhydroxyalkanoates (PHAs) into their corresponding methyl esters.

Materials:

  • Lyophilized PHA-containing microbial cells or extracted PHA polymer

  • Chloroform (B151607)

  • Methanol (B129727) containing 15% (v/v) sulfuric acid

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (5 mL) with tight-fitting caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph (GC)

Procedure:

  • Weigh 5-7 mg of lyophilized cells or purified PHA into a 5 mL reaction vial.

  • Add 1 mL of chloroform to dissolve the PHA.

  • Add 1 mL of methanol with 15% (v/v) sulfuric acid to the vial.

  • Securely cap the vial and heat at 100°C for 2-4 hours in a heating block or boiling water bath to facilitate methanolysis.

  • Cool the reaction vial to room temperature.

  • Add 1.5 mL of deionized water to the vial and vortex vigorously to create a two-phase system. The upper layer is aqueous, and the lower layer is chloroform containing the FAMEs.

  • To enhance the partitioning of the methyl esters into the organic phase, NaCl can be added to the aqueous phase.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution of (R)-Methyl 3-hydroxyalkanoate in chloroform is ready for analysis by Gas Chromatography (GC).

Protocol 2: Analysis of this compound by Gas Chromatography (GC)

This protocol outlines the GC method for the qualitative and quantitative analysis of the produced β-hydroxy FAMEs.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for FAME analysis (e.g., Supelco Omegawax or equivalent).

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 5°C/min.

    • Final hold: 240°C for 10 minutes.

  • Data Analysis: Identify peaks by comparing retention times with known standards of this compound. Quantify by comparing peak areas with an internal standard.

Protocol 3: Determination of Oxidation Stability using the Rancimat Method

This protocol follows the EN 14112 standard for assessing the oxidation stability of biodiesel and its components.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Air pump

  • Measuring vessel with distilled water

  • Sample of this compound or its blend with diesel

Procedure:

  • Pipette a precise amount (typically 3 g) of the fuel sample into a clean reaction vessel.

  • Place the vessel into the heating block of the Rancimat, set to 110°C.

  • Connect the air supply to the reaction vessel, ensuring a constant airflow (10 L/h) through the sample.

  • Pass the effluent air from the reaction vessel through a measuring vessel containing distilled water and an electrode to measure conductivity.

  • As the sample oxidizes, volatile organic acids are formed and carried into the water, increasing its conductivity.

  • The induction period is the time until a rapid increase in conductivity is detected, which is automatically determined by the instrument's software. A longer induction period indicates higher oxidation stability.

Protocol 4: Cetane Number Determination

The cetane number, a key indicator of ignition quality for diesel fuels, is determined using a standardized engine test according to ASTM D613.

Instrumentation:

  • Cooperative Fuel Research (CFR) engine designed for cetane number testing.

Procedure:

  • The CFR engine is operated under standardized conditions.

  • The ignition delay of the test fuel (e.g., a blend containing this compound) is measured.

  • This ignition delay is compared to the ignition delays of reference fuel blends with known cetane numbers.

  • The cetane number of the test fuel is determined by interpolating its performance between the two bracketing reference fuels.

Visualizations

Metabolic Pathway for PHA Production

The production of this compound originates from the microbial synthesis of polyhydroxyalkanoates (PHAs). The following diagram illustrates the general metabolic pathway engineered in microorganisms like E. coli for the production of short-chain-length PHAs.

PHA_Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA (β-ketothiolase) R3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA phaB (Acetoacetyl-CoA reductase) PHA Polyhydroxyalkanoate (PHA) R3HB_CoA->PHA phaC (PHA synthase) Methanolysis Acid-Catalyzed Methanolysis PHA->Methanolysis R_Me_3HD (R)-Methyl 3-hydroxyalkanoates Methanolysis->R_Me_3HD

Caption: Engineered pathway for microbial PHA synthesis.

Experimental Workflow for Biofuel Production and Analysis

This diagram outlines the overall workflow from microbial fermentation to the final analysis of the biofuel properties of this compound.

Biofuel_Workflow cluster_production Production cluster_conversion Conversion cluster_analysis Analysis cluster_properties Fuel Properties Fermentation Microbial Fermentation (Engineered E. coli) Harvesting Cell Harvesting & Lyophilization Fermentation->Harvesting PHA_Extraction PHA Extraction Harvesting->PHA_Extraction Methanolysis Acid-Catalyzed Methanolysis PHA_Extraction->Methanolysis GC_Analysis GC Analysis (Composition & Purity) Methanolysis->GC_Analysis Fuel_Properties Fuel Property Testing Methanolysis->Fuel_Properties Cetane Cetane Number Fuel_Properties->Cetane Oxidation Oxidation Stability Fuel_Properties->Oxidation Distillation Distillation Profile Fuel_Properties->Distillation Combustion Heat of Combustion Fuel_Properties->Combustion

Caption: Workflow for biofuel production and analysis.

References

Application Notes and Protocols for the Analysis of (R)-Methyl 3-hydroxydecanoate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is a chiral hydroxy fatty acid methyl ester with significance in various fields, including the study of microbial biofilms, flavor and fragrance chemistry, and as a chiral building block in organic synthesis. Accurate and comprehensive structural characterization is paramount for its application in research and development. This document provides detailed application notes and protocols for the analysis of (R)-Methyl 3-hydroxydecanoate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the elucidation of molecular structures.

Structural and Analytical Overview

This compound possesses a stereocenter at the C3 position, a hydroxyl group, and a methyl ester functionality. These structural features give rise to characteristic signals in both NMR and MS spectra, allowing for its unambiguous identification and quantification.

Molecular Structure:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational models and are in good agreement with typical experimental values for similar long-chain hydroxy esters.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
1' (O-CH₃)3.70s3H-
2 (CH₂)2.45d2H6.5
3 (CH)4.00m1H-
4 (CH₂)1.45m2H-
5-8 (CH₂)1.28m8H-
9 (CH₂)1.28m2H-
10 (CH₃)0.88t3H7.0
3-OH~2.5 (broad)s1H-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (ppm)
1 (C=O)172.5
1' (O-CH₃)51.5
2 (CH₂)41.0
3 (CH)68.0
4 (CH₂)36.5
5 (CH₂)25.5
6 (CH₂)29.5
7 (CH₂)29.3
8 (CH₂)31.8
9 (CH₂)22.7
10 (CH₃)14.1
Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, plug the Pasteur pipette with a small amount of cotton or glass wool to filter the solution during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. It is recommended to also acquire 2D NMR spectra such as COSY and HSQC for complete structural assignment.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra acquire_13c->acquire_2d

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak ([M]⁺) at m/z 202 may be of low abundance or absent. The most diagnostic fragment for 3-hydroxy fatty acid methyl esters is a prominent peak at m/z 103, which results from the cleavage between the C3 and C4 carbons.

Table 3: Key Mass Spectral Fragments for Methyl 3-hydroxydecanoate (EI-MS)

m/zProposed Fragment StructureInterpretation
202[C₁₁H₂₂O₃]⁺•Molecular Ion (M⁺•)
187[M - CH₃]⁺Loss of a methyl group
171[M - OCH₃]⁺Loss of the methoxy (B1213986) group
103[C₅H₉O₂]⁺Cleavage between C3 and C4
Experimental Protocol for GC-MS Analysis

This protocol provides a general method for the GC-MS analysis of this compound.

Materials:

  • This compound

  • Hexane or other suitable volatile organic solvent

  • GC vial with insert

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane.

  • Vial Transfer: Transfer the solution to a GC vial.

  • Instrument Setup: The following are typical GC-MS parameters that may be optimized for a specific instrument.

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

      • Injector Temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-300.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample and acquire the data.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve in Hexane transfer Transfer to GC Vial dissolve->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation and Conclusion

The combination of NMR and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon skeleton and the presence of the hydroxyl and methyl ester functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation pattern, with the key ion at m/z 103 serving as a diagnostic marker for the 3-hydroxy position of the hydroxyl group. These detailed protocols and data tables serve as a valuable resource for researchers working with this and related compounds, ensuring accurate and reliable analytical results.

References

Application Notes and Protocols for Enzymatic Reactions with (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068), a valuable chiral building block in the synthesis of various biologically active compounds. The primary method detailed is the enzymatic kinetic resolution of racemic methyl 3-hydroxydecanoate using Candida antarctica lipase (B570770) B (CAL-B).

Introduction

(R)-Methyl 3-hydroxydecanoate is a key chiral intermediate in the synthesis of various natural products and pharmaceuticals. Its stereospecific synthesis is of significant interest. Enzymatic reactions, particularly kinetic resolutions catalyzed by lipases, offer a highly efficient and environmentally benign approach to obtain the desired enantiomer with high purity. Candida antarctica lipase B (CAL-B) is a versatile and robust enzyme known for its excellent enantioselectivity in the resolution of a wide range of chiral alcohols and esters.[1][2][3]

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. In this case, the enzyme Candida antarctica lipase B selectively catalyzes the acylation of the (R)-enantiomer of methyl 3-hydroxydecanoate, leaving the (S)-enantiomer largely unreacted. The use of an acyl donor like vinyl acetate (B1210297) makes the reaction irreversible, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[4] This allows for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer.

Data Presentation

The following table summarizes the expected quantitative data for the enzymatic kinetic resolution of racemic methyl 3-hydroxydecanoate using immobilized Candida antarctica lipase B (Novozym 435). The data is based on reported values for the kinetic resolution of similar 3-hydroxy fatty acid methyl esters.[4]

ParameterValueReference
EnzymeImmobilized Candida antarctica Lipase B (Novozym 435)[4]
SubstrateRacemic Methyl 3-hydroxydecanoate
Acyl DonorVinyl Acetate[4]
SolventHexane (B92381) or Toluene[5]
Temperature30-45°C[5]
Reaction TimeMonitored until ~50% conversion[5]
Enantiomeric Ratio (E)27[4]
Expected Enantiomeric Excess of Product ((R)-Methyl 3-acetoxydecanoate)>95%Inferred from E-value
Expected Enantiomeric Excess of Substrate ((S)-Methyl 3-hydroxydecanoate)>95% (at ~50% conversion)Inferred from E-value
Maximum Theoretical Yield of (R)-enantiomer50%

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl 3-hydroxydecanoate

This protocol describes the synthesis of the starting material, racemic methyl 3-hydroxydecanoate, via the reduction of methyl 3-oxodecanoate (B1261010).

Materials:

Procedure:

  • Dissolve methyl 3-oxodecanoate in a 1:1 mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 3-hydroxydecanoate.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxydecanoate

This protocol details the enzymatic kinetic resolution to obtain this compound.

Materials:

  • Racemic (±)-Methyl 3-hydroxydecanoate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane or toluene

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • To a solution of racemic (±)-Methyl 3-hydroxydecanoate (1.0 equivalent) in an appropriate anhydrous organic solvent (e.g., hexane or toluene), add vinyl acetate (1.5-2.0 equivalents).[5]

  • Add immobilized Candida antarctica lipase B (Novozym 435), typically 10-20% by weight of the substrate.[5]

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).[5]

  • Monitor the reaction progress by chiral Gas Chromatography (GC) until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains (R)-Methyl 3-acetoxydecanoate and unreacted (S)-Methyl 3-hydroxydecanoate. Separate these two compounds by silica gel column chromatography.

  • To obtain this compound, the purified (R)-Methyl 3-acetoxydecanoate can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).[5]

Protocol 3: Analytical Quantification by Chiral Gas Chromatography (GC)

This protocol outlines the analysis of the enantiomeric excess (ee) of the reaction mixture.

Materials:

  • Aliquots from the enzymatic reaction

  • Hexane (GC grade)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Hydrodex β-6TBDM)[6]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with hexane to a suitable concentration for GC analysis.

  • GC Conditions (starting point for method development):

    • Column: Chiral capillary column suitable for separating fatty acid ester enantiomers (e.g., Hydrodex β-6TBDM).[6]

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start with an initial temperature (e.g., 100°C) and ramp up to a final temperature (e.g., 200°C) at a suitable rate (e.g., 5°C/min). The exact program will need to be optimized for the specific column and analytes.

    • Injection Volume: 1 µL (split injection)

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to this compound, (S)-Methyl 3-hydroxydecanoate, and (R)-Methyl 3-acetoxydecanoate based on their retention times (determined by injecting standards if available).

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee) and Conversion (c):

    • ee of substrate (%eeₛ): (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100

    • ee of product (%eeₚ): Calculated from the peak areas of the enantiomers of the acylated product.

    • Conversion (c): (Area of Product) / (Area of Product + Area of Substrate) * 100

Mandatory Visualization

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_separation Separation & Purification cluster_final_product Final Product Generation racemic_substrate Racemic (±)-Methyl 3-hydroxydecanoate reaction_mixture Reaction Mixture in Organic Solvent racemic_substrate->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture enzyme Immobilized CAL-B (Novozym 435) enzyme->reaction_mixture orbital_shaker Incubation with Shaking (30-45°C) reaction_mixture->orbital_shaker monitoring Monitor by Chiral GC (~50% conv.) orbital_shaker->monitoring filtration Filter to Remove Enzyme monitoring->filtration concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product (R)-Methyl 3-acetoxydecanoate chromatography->product unreacted_sm (S)-Methyl 3-hydroxydecanoate chromatography->unreacted_sm hydrolysis Mild Basic Hydrolysis product->hydrolysis final_product (R)-Methyl 3-hydroxydecanoate hydrolysis->final_product

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-hydroxydecanoate.

Reaction_Mechanism cluster_products Products racemic_mix Racemic (±)-Methyl 3-hydroxydecanoate enzyme_active_site CAL-B Active Site racemic_mix->enzyme_active_site (R)-enantiomer preferentially binds r_product (R)-Methyl 3-acetoxydecanoate enzyme_active_site->r_product Acyl transfer s_unreacted (S)-Methyl 3-hydroxydecanoate enzyme_active_site->s_unreacted (S)-enantiomer unreacted acyl_donor Vinyl Acetate acyl_donor->enzyme_active_site Acylates enzyme

Caption: Logical relationship of the enzymatic kinetic resolution of racemic methyl 3-hydroxydecanoate.

References

derivatization of (R)-Methyl 3-hydroxydecanoate for further reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Derivatization of (R)-Methyl 3-hydroxydecanoate (B1257068)

(R)-Methyl 3-hydroxydecanoate is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1][2] Its stereospecific structure is crucial for producing enantiomerically pure substances, which is essential in drug development to maximize efficacy and minimize side effects.[1] The molecule possesses two primary functional groups: a secondary alcohol (-OH) and a methyl ester (-COOCH₃). The hydroxyl group is often reactive and can interfere with desired chemical transformations at other sites in the molecule.[3][4] Therefore, derivatization of this hydroxyl group is a critical step for two main purposes:

  • Protection for Further Synthesis: To facilitate reactions at the methyl ester terminus (e.g., reduction, hydrolysis, amidation, or Grignard reactions), the hydroxyl group must be temporarily "masked" or "protected."[3][4][5] This prevents unwanted side reactions and ensures the selective transformation of the ester group. Common protecting groups include silyl (B83357) ethers and acetates, which are stable under various reaction conditions but can be removed later to regenerate the alcohol.[3][5]

  • Enhanced Analyte Volatility for Chromatography: For analytical procedures such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the inherent polarity of the hydroxyl group can lead to poor chromatographic performance (e.g., peak tailing, low sensitivity).[6][7] Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, significantly improving analytical separation and detection.[6][7][8]

The following sections provide detailed protocols for the most common and effective derivatization techniques for this compound: silylation and acylation.

Logical Framework for Derivatization

The decision to derivatize this compound is driven by the subsequent intended procedure. The following diagram illustrates the logical pathways.

G cluster_paths Post-Derivatization Pathways start This compound derivatization Derivatization of -OH Group start->derivatization protecting_group Use as a Protecting Group derivatization->protecting_group  Silylation (TBDMS)  Acylation analysis_prep Preparation for GC Analysis derivatization->analysis_prep  Silylation (BSTFA)  Acylation (HFBA) synthesis Further Synthetic Reactions (e.g., Ester Reduction, Amidation) protecting_group->synthesis gc_analysis GC / GC-MS Analysis analysis_prep->gc_analysis deprotection Deprotection Step (Regenerate -OH) synthesis->deprotection final_product Final Product deprotection->final_product

Caption: Logic for derivatizing this compound.

Quantitative Data Summary

The choice of derivatization reagent affects reaction time, conditions, and the stability of the resulting derivative. The following table summarizes typical outcomes for the derivatization of secondary alcohols.

Derivatization MethodReagentTypical ConditionsProduct StabilityTypical YieldPrimary Application
Silylation TBDMS-Cl, Imidazole (B134444) in DMFRoom Temperature, 1-4 hHigh (Stable to chromatography, mild acid/base)>95%Protection
Silylation BSTFA + 1% TMCS in Pyridine (B92270)60-80°C, 15-30 minModerate (Moisture sensitive)>98%GC/GC-MS Analysis
Acylation Acetic Anhydride (B1165640), PyridineRoom Temperature, 1-12 hHigh (Stable to mild acid/base)>90%Protection
Acylation HFBA in Toluene60°C, 30 minVery High>95%GC-MS (ECD) Analysis

TBDMS-Cl: tert-Butyldimethylsilyl chloride; DMF: Dimethylformamide; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; HFBA: Heptafluorobutyric anhydride.

Experimental Protocols

The following protocols provide step-by-step instructions for the derivatization of this compound.

Protocol 1: Silylation for Use as a Protecting Group (TBDMS Ether)

This protocol converts the hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group stable to many synthetic conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure TBDMS-protected this compound.

Protocol 2: Silylation for GC-MS Analysis (TMS Ether)

This protocol prepares the trimethylsilyl (B98337) (TMS) ether derivative to increase volatility for GC analysis.[6][7]

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7]

  • Anhydrous pyridine (or acetonitrile)

  • GC vial with cap

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous pyridine inside a GC vial.[7]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[9]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Protocol 3: Acylation (Acetylation) for Use as a Protecting Group

This protocol converts the hydroxyl group to an acetate (B1210297) ester, another common protecting group.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine (or triethylamine (B128534) with catalytic DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM at 0°C.

  • Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-6 hours).

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude acetate can be purified by column chromatography if necessary.

General Experimental Workflow

The following diagram outlines the universal workflow for a typical derivatization experiment, from sample preparation to the final product suitable for its intended application.

G cluster_outcome Post-Reaction Processing prep Sample Preparation (Drying / Weighing) dissolve Dissolution in Anhydrous Solvent prep->dissolve reagents Addition of Derivatizing Reagent & Catalyst dissolve->reagents react Reaction (Stirring / Heating) reagents->react workup Aqueous Work-up & Extraction react->workup For Synthesis direct_analysis Direct Injection (For GC Analysis) react->direct_analysis For Analysis purify Drying & Purification (Chromatography) workup->purify final_gc Derivatized Sample (Ready for GC) direct_analysis->final_gc final_synth Protected Intermediate (Ready for Synthesis) purify->final_synth

Caption: General workflow for derivatization reactions.

References

Application Notes and Protocols for (R)-Methyl 3-hydroxydecanoate in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is an enantiomerically pure hydroxylated fatty acid methyl ester with emerging applications as a biochemical reagent in life science research. As a naturally occurring molecule, it and its parent acid, (R)-3-hydroxydecanoic acid, have demonstrated biological activities, including potential cytotoxic and immunosuppressive properties.[1] This document provides detailed application notes and experimental protocols for the utilization of (R)-Methyl 3-hydroxydecanoate in studying cellular processes and its potential as a modulator of key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₁H₂₂O₃
Molecular Weight 202.30 g/mol
CAS Number 56618-58-7
Appearance Colorless to light yellow oily liquid
Solubility Soluble in organic solvents such as ethanol (B145695), ether, and chloroform.
Storage Store at -20°C for long-term stability.

Biological Activity and Applications

This compound and its parent acid, (R)-3-hydroxydecanoic acid, have been identified as bioactive molecules with several potential applications in life science research:

  • Immunomodulation: The parent acid is an agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and involved in inflammatory responses. This suggests a role for this compound in modulating immune cell function.

  • Cytotoxicity: Reports suggest that this compound possesses cytotoxic properties, making it a candidate for investigation in cancer research.[1]

  • Antibacterial Activity: This compound has been noted for its activity as a natural antibiotic.

Quantitative Data

CompoundAssayTargetCell Line/SystemParameterValue
(R)-3-Hydroxydecanoic Acid[³⁵S]GTPγS Binding AssayGPR84Sf9 insect cell membranesEC₅₀230 µM

Signaling Pathways

This compound, through its parent acid, is hypothesized to influence key cellular signaling pathways.

GPR84 Signaling Pathway

(R)-3-hydroxydecanoic acid is a ligand for GPR84, a receptor linked to inflammatory and immune responses. Activation of GPR84 can initiate downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to the modulation of gene expression related to inflammation.

GPR84_Signaling ligand (R)-3-Hydroxydecanoic Acid receptor GPR84 ligand->receptor binds g_protein Gαi/o receptor->g_protein activates pi3k PI3K g_protein->pi3k activates mapk MAPK (ERK1/2) g_protein->mapk activates akt Akt pi3k->akt activates transcription Transcription Factors (e.g., NF-κB) akt->transcription mapk->transcription response Inflammatory Gene Expression transcription->response

GPR84 Signaling Pathway Activation
Putative mTOR Signaling Inhibition

Based on studies of related medium-chain fatty acids like decanoic acid, it is hypothesized that this compound may also influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling compound This compound (Hypothesized) mTORC1 mTORC1 compound->mTORC1 inhibits protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth

Hypothesized Inhibition of mTORC1 Signaling

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the cytotoxic and immunosuppressive effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of This compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Experimental Workflow for MTT Cytotoxicity Assay

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Immunosuppressive Activity using Lymphocyte Proliferation Assay

This protocol provides a framework to evaluate the effect of this compound on the proliferation of stimulated lymphocytes.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • Ficoll-Paque

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well U-bottom plates

  • Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well U-bottom plate at a density of 1 x 10⁵ cells/well.

  • Compound Addition: Add varying concentrations of this compound (prepared as in Protocol 1) to the wells. Include appropriate vehicle controls.

  • Lymphocyte Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (using [³H]-Thymidine):

    • 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [³H]-Thymidine using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of the compound compared to the stimulated control.

Conclusion

This compound is a promising biochemical reagent for investigating fundamental cellular processes, particularly in the areas of immunology and oncology. The provided protocols and pathway diagrams offer a starting point for researchers to explore its biological activities. Further studies are warranted to elucidate the precise mechanisms of action and to quantify its cytotoxic and immunomodulatory effects in various biological systems.

References

Application Notes and Protocols for the Esterification Process for Producing (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068), a valuable chiral intermediate in the synthesis of various bioactive molecules. The primary method detailed is the enzymatic esterification of (R)-3-hydroxydecanoic acid, a green and highly selective method. An alternative chemoenzymatic approach via kinetic resolution of the corresponding racemic methyl ester is also discussed.

Introduction

(R)-Methyl 3-hydroxydecanoate is an enantiomerically pure hydroxylated fatty acid methyl ester.[1] Its chiral nature makes it a crucial building block in the development of pharmaceuticals and fine chemicals, where stereospecificity is often essential for biological activity.[2] The hydroxyl group also allows for further chemical modifications.[1] Enzymatic methods, particularly using lipases, are preferred for the synthesis of such chiral esters due to their high selectivity, mild reaction conditions, and environmentally friendly nature.[3][4]

Methods Overview

Two primary methods for the production of this compound are presented:

  • Method 1: Direct Enzymatic Esterification of (R)-3-Hydroxydecanoic Acid. This method involves the direct esterification of the enantiomerically pure carboxylic acid with methanol (B129727), catalyzed by a lipase (B570770).

  • Method 2: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxydecanoate. This approach starts with the racemic methyl ester, and a lipase is used to selectively acylate the (R)-enantiomer, allowing for the separation of the two enantiomers.[5]

Method 1: Direct Enzymatic Esterification of (R)-3-Hydroxydecanoic Acid

This protocol is adapted from established procedures for the lipase-catalyzed esterification of similar long-chain hydroxy fatty acids.[6] The use of an immobilized lipase, such as Candida antarctica lipase B (CAL-B, commonly known as Novozym® 435), is highly recommended for its broad substrate specificity, high stability, and ease of reuse.[7][8]

Logical Workflow

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation & Purification start (R)-3-Hydroxydecanoic Acid + Methanol + Anhydrous Solvent enzyme Add Immobilized Lipase (e.g., Novozym® 435) start->enzyme reaction Incubate with Agitation (40-60°C, 24-48h) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration evaporation Evaporate Solvent & Excess Methanol filtration->evaporation chromatography Silica (B1680970) Gel Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: Workflow for the direct enzymatic esterification of (R)-3-hydroxydecanoic acid.

Experimental Protocol

Materials:

  • (R)-3-Hydroxydecanoic Acid

  • Anhydrous Methanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or hexane)

  • Molecular sieves (3Å, optional)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

  • Reactant Preparation: In a clean, dry reaction flask, dissolve a known amount of (R)-3-hydroxydecanoic acid in a minimal volume of the chosen anhydrous solvent.

  • Alcohol Addition: Add anhydrous methanol to the reaction mixture. A molar ratio of 3:1 (methanol to carboxylic acid) is a good starting point.[6]

  • Enzyme Addition: Add the immobilized lipase. Typically, 5-10% of the total weight of the substrates is used.[6] If a completely anhydrous system is desired, add activated molecular sieves.

  • Reaction: Seal the flask and place it in an orbital shaker or on a magnetic stirrer with heating. Incubate the mixture at a temperature between 40-60°C with continuous agitation (e.g., 200 rpm) for 24-48 hours.[6]

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached completion (or equilibrium), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.[5]

  • Product Isolation: Remove the solvent and excess methanol from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) is typically effective for eluting the product.[9]

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain pure this compound.

Quantitative Data (Expected)

The following table presents expected quantitative data based on similar lipase-catalyzed esterifications. Actual results may vary depending on specific conditions.

ParameterExpected ValueReference for Similar Reactions
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)[5][6]
Temperature 40 - 60 °C[6]
Reaction Time 24 - 48 hours[6]
Conversion >95%[10]
Yield High (dependent on purification)[10]
Enantiomeric Excess (ee) >99% (retention of configuration)[5]

Method 2: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxydecanoate

This method is an alternative for obtaining the (R)-enantiomer, especially if the starting material is the racemic ester. It relies on the high enantioselectivity of lipases like CAL-B to acylate one enantiomer at a much faster rate than the other.[5]

Logical Workflow

Kinetic_Resolution_Workflow cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Separation & Hydrolysis start (±)-Methyl 3-hydroxydecanoate + Acyl Donor (e.g., Vinyl Acetate) + Organic Solvent enzyme Add Immobilized Lipase (e.g., Novozym® 435) start->enzyme reaction Incubate with Agitation (30-45°C, until ~50% conversion) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration separation Column Chromatography Separation filtration->separation hydrolysis Mild Base Hydrolysis of Acylated Ester separation->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the enzymatic kinetic resolution of (±)-Methyl 3-hydroxydecanoate.

Experimental Protocol

Materials:

  • (±)-Methyl 3-hydroxydecanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene (B28343) or hexane)

  • Mild base (e.g., potassium carbonate)

  • Methanol

  • Silica gel, hexane, and ethyl acetate for chromatography

Procedure:

  • Reactant Preparation: Dissolve racemic (±)-Methyl 3-hydroxydecanoate (1.0 equivalent) in an appropriate organic solvent in a reaction flask. Add an acyl donor, such as vinyl acetate (1.5-2.0 equivalents).[5]

  • Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by GC or TLC until approximately 50% conversion is achieved.[5]

  • Enzyme Removal: Filter off the immobilized enzyme. It can be washed and reused.[5]

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated (R)-ester and the unreacted (S)-ester. Separate these two compounds by silica gel column chromatography.

  • Hydrolysis: To obtain the desired this compound, hydrolyze the purified acylated (R)-ester using a mild base, such as potassium carbonate in methanol.[5]

  • Purification: After the hydrolysis is complete, purify the this compound by column chromatography.

Quantitative Data (Expected)

The following table presents typical data for enzymatic kinetic resolutions.

ParameterExpected ValueReference for Similar Reactions
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)[5]
Acyl Donor Vinyl Acetate[5]
Temperature 30 - 45 °C[5]
Conversion ~50% (for optimal resolution)[5]
Yield Max. 50% (theoretical for kinetic resolution)[5]
Enantiomeric Excess (ee) of Product >99%[1][5]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical and Analytical Data
PropertyValueReference
Molecular Formula C₁₁H₂₂O₃[11]
Molecular Weight 202.29 g/mol [11]
CAS Number 56618-58-7 (for the (R)-enantiomer)[1]
Appearance Liquid[11]
Analysis Method GC-MS, ¹H-NMR, ¹³C-NMR[9][11]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the final product and confirming its identity. The mass spectrum of methyl 3-hydroxydecanoate will show a characteristic molecular ion peak and fragmentation pattern.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the synthesized ester. The expected chemical shifts will be characteristic of the methyl ester and the hydroxy-alkane chain.

Note: The exact chemical shifts may vary slightly depending on the solvent and the NMR instrument used.[9]

This document provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific setup to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068). The information is presented in a question-and-answer format to directly address common challenges encountered during chemical and biocatalytic synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (R)-Methyl 3-hydroxydecanoate with high enantioselectivity?

A1: The two most common and effective methods are asymmetric hydrogenation of a β-keto ester precursor and biocatalytic kinetic resolution or desymmetrization. Asymmetric hydrogenation often employs ruthenium-based catalysts with chiral ligands like BINAP to achieve high enantiomeric excess (ee).[1][2] Biocatalytic methods typically utilize lipases, such as Candida antarctica lipase (B570770) B (CALB), for enantioselective esterification or hydrolysis.[3] Microbial fermentation using engineered strains of bacteria like Pseudomonas putida or yeast such as Saccharomyces cerevisiae is also a viable approach for producing the precursor (R)-3-hydroxydecanoic acid.[4][5]

Q2: How do I choose between chemical and biocatalytic synthesis methods?

A2: The choice depends on several factors. Chemical catalysts like Ru-BINAP offer a broad substrate scope and high efficiency but may necessitate high-pressure equipment and require removal of metal contaminants from the final product.[1] Biocatalysts, such as CALB, are environmentally friendly and operate under milder conditions (room temperature, atmospheric pressure), but their substrate scope can be more limited, and reaction times may be longer.[1][3]

Q3: Can I control which enantiomer is produced?

A3: Yes. In asymmetric hydrogenation, the chirality of the product is determined by the enantiomer of the chiral ligand used (e.g., (R)-BINAP versus (S)-BINAP).[1] In biocatalytic resolutions, the enzyme's inherent stereopreference dictates which enantiomer reacts. While a specific enzyme usually favors one enantiomer, it is sometimes possible to find another enzyme with the opposite preference or to use a different reaction strategy to obtain the other enantiomer.

Troubleshooting Guides

Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010)

Issue 1: Low or No Conversion

  • Potential Cause: Inactive or poisoned catalyst.

    • Solution: Ensure the substrate and solvent are free from impurities, especially peroxides, aldehydes, or other oxygenated compounds that can deactivate the catalyst. Purify the substrate by passing it through a column of activated alumina.[6] Use high-purity, degassed solvents. Ensure the catalyst was handled under strictly anaerobic conditions.[6]

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Systematically screen reaction parameters. Increase hydrogen pressure, as higher pressure generally increases the reaction rate.[6] Optimize the reaction temperature; while higher temperatures increase the rate, they can also lead to catalyst decomposition.[6] The choice of solvent can also be critical; screen solvents like methanol (B129727), ethanol, and dichloromethane.

Issue 2: Low Enantioselectivity (ee)

  • Potential Cause: Suboptimal catalyst/ligand combination.

    • Solution: The choice of the chiral ligand is paramount. If using a BINAP-based ligand, consider screening derivatives such as Tol-BINAP or XylBINAP, as their steric and electronic properties can significantly influence enantioselectivity.[1][7]

  • Potential Cause: Incorrect reaction temperature.

    • Solution: Generally, lower temperatures favor higher enantioselectivity. If the reaction is being run at room temperature or elevated temperatures, try cooling it.[1]

  • Potential Cause: Inappropriate solvent.

    • Solution: The solvent can affect the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities.

Biocatalytic Synthesis using Candida antarctica Lipase B (CALB)

Issue 1: Low Conversion/Reaction Rate in Esterification

  • Potential Cause: Inappropriate acyl donor.

    • Solution: The structure of the acyl donor significantly impacts the reaction rate. Vinyl esters are often more reactive than the corresponding free fatty acids.[8]

  • Potential Cause: Poor choice of solvent.

    • Solution: CALB generally shows higher activity in non-polar organic solvents like hexane (B92381) or toluene.[9] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.

  • Potential Cause: Enzyme inhibition or deactivation.

    • Solution: Ensure the substrates are of high purity. Some alcohols, especially short-chain ones, can act as inhibitors at high concentrations. Consider immobilizing the enzyme, which can improve its stability and reusability.[3]

Issue 2: Low Enantioselectivity (ee) in Kinetic Resolution

  • Potential Cause: Suboptimal reaction medium.

    • Solution: The addition of small amounts of co-solvents or additives can sometimes improve enantioselectivity.[10] The choice of immobilization support for the enzyme can also have a significant effect on its selectivity.[11]

  • Potential Cause: Reaction has proceeded past 50% conversion.

    • Solution: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction proceeds beyond this point, the enantiomeric excess of the remaining substrate will decrease. Monitor the reaction progress carefully and stop it at or near 50% conversion for the highest ee of the unreacted substrate.

Quantitative Data

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts

SubstrateCatalyst/LigandSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)Reference
Methyl 2-(benzamidomethyl)-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)25100969499[12]
Methyl 2-(benzamidomethyl)-3-oxobutanoateRu(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Ethanol505018>9999[12]
Methyl acetoacetateRu-BINAPMethanol23-1004-100-High>98[13]
Various β-ketoestersIr/(R)-SpiroSAPToluene50501293-9895.0-99.8[2]

Table 2: Microbial Production of (R)-3-hydroxyalkanoates

MicroorganismCarbon SourceFermentation MethodTiter (g/L)YieldReference
Pseudomonas aeruginosa PAO1-ΔBCPalm oilShake flask1220% g/g plant oil[4]
Pseudomonas aeruginosa (engineered)Palm oilShake flask~18-[4]
Pseudomonas putida KT2440Decanoic acid: Acetic acid: Glucose (5:1:4)Fed-batch39 (biomass)67% PHA in biomass[5]
Pseudomonas putida KT2440Decanoic acidFed-batch (linear feeding)75 (biomass)74% PHA in biomass[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate using a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[12][13][14]

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere (Argon), add [RuCl₂(benzene)]₂ (0.001-0.002 mmol) and (R)-BINAP (0.0022-0.0044 mmol) to a dry Schlenk flask. Add degassed methanol (5 mL). Stir the mixture at room temperature for 20-30 minutes until a clear solution is formed.

  • Reaction Setup: In a separate flask, dissolve methyl 3-oxodecanoate (1 mmol) in degassed methanol (5 mL).

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Transfer the resulting mixture to a high-pressure autoclave. Seal the autoclave and purge with hydrogen gas 3-5 times. Pressurize the autoclave with hydrogen to 50-100 atm.

  • Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, carefully vent the autoclave. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: CALB-catalyzed Kinetic Resolution of racemic Methyl 3-hydroxydecanoate

This protocol is based on general procedures for lipase-catalyzed kinetic resolutions.[14][15]

  • Reaction Setup: To a flask, add racemic Methyl 3-hydroxydecanoate (1 mmol), a non-polar solvent such as hexane (10 mL), and an acyl donor (e.g., vinyl acetate, 1.2 mmol).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitoring: Monitor the reaction progress by GC or TLC until approximately 50% conversion is achieved. This is crucial for obtaining high enantiomeric excess of the remaining (S)-enantiomer.

  • Work-up: Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-Methyl 3-acetoxydecanoate from the unreacted (S)-Methyl 3-hydroxydecanoate using silica gel column chromatography.

  • Hydrolysis (to obtain R-enantiomer): To obtain this compound, the purified (R)-Methyl 3-acetoxydecanoate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

Visualizations

G cluster_hydrogenation Asymmetric Hydrogenation Workflow start_h Start: Methyl 3-oxodecanoate catalyst_prep Prepare Ru-BINAP catalyst in-situ (anaerobic conditions) reaction_h Combine substrate and catalyst in high-pressure autoclave catalyst_prep->reaction_h hydrogenate Pressurize with H₂ (50-100 atm) Stir at RT for 12-24h reaction_h->hydrogenate workup_h Work-up: Vent pressure, remove solvent hydrogenate->workup_h purify_h Purify via Silica Gel Chromatography workup_h->purify_h product_h Product: this compound purify_h->product_h

Asymmetric Hydrogenation Experimental Workflow

G cluster_troubleshooting Troubleshooting Low Yield/Enantioselectivity start_t Low Yield or ee Observed check_catalyst Is the catalyst active? start_t->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Purify substrate (alumina column). Use high-purity, degassed solvents. Handle catalyst anaerobically. check_catalyst->sol_catalyst No check_ligand Is the chiral ligand appropriate? check_conditions->check_ligand Yes sol_conditions Screen H₂ pressure (↑). Screen temperature (↓ for ee). Screen solvents (MeOH, EtOH, DCM). check_conditions->sol_conditions No sol_ligand Screen different ligand derivatives (e.g., Tol-BINAP, XylBINAP). check_ligand->sol_ligand No

Troubleshooting Logic for Asymmetric Hydrogenation

References

Technical Support Center: Chiral Separation of Methyl 3-Hydroxydecanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of methyl 3-hydroxydecanoate (B1257068) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of methyl 3-hydroxydecanoate isomers important?

A1: Methyl 3-hydroxydecanoate possesses a chiral center at the C-3 position, resulting in two enantiomers: (R)-methyl 3-hydroxydecanoate and (S)-methyl 3-hydroxydecanoate. These enantiomers can exhibit different biological activities and pharmacological effects. Therefore, accurate separation and quantification are crucial for stereospecific analysis in various fields, including drug development, metabolic studies, and flavor and fragrance analysis.

Q2: What are the primary methods for the chiral separation of methyl 3-hydroxydecanoate?

A2: The most common and effective methods for the chiral separation of methyl 3-hydroxydecanoate isomers are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1] Enzymatic kinetic resolution is another viable approach for obtaining enantiomerically enriched forms of the compound.[2]

Q3: Is derivatization necessary for the analysis of methyl 3-hydroxydecanoate?

A3: For chiral GC analysis, derivatization of the hydroxyl group is crucial to increase the volatility and thermal stability of the molecule.[3] Common derivatization techniques include silylation (e.g., with BSTFA) or acylation. For chiral HPLC, derivatization is not always required for separation on a chiral stationary phase (CSP). However, derivatization can sometimes improve peak shape and resolution.[4] Indirect chiral HPLC analysis involves derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5]

Q4: Which type of chiral stationary phase (CSP) is most effective for separating methyl 3-hydroxydecanoate isomers?

A4: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the chiral separation of 3-hydroxy fatty acid methyl esters.[4][6] Columns like CHIRALPAK® IA, IB, IC, and AD series have demonstrated good performance in resolving similar chiral compounds. The selection of the optimal CSP often requires screening different columns.[7]

Troubleshooting Guide

Chiral HPLC Separation Issues
Problem Possible Causes Solutions
Poor or No Resolution - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Flow rate is too high.- Temperature fluctuations.- Screen different CSPs: Polysaccharide-based columns are a good starting point.[1]- Optimize mobile phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower modifier concentration often improves resolution but may increase retention time.[1]- Reduce flow rate: Lowering the flow rate increases the interaction time with the CSP, potentially enhancing resolution.[1]- Control column temperature: Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral separations.[1]
Peak Tailing or Broadening - Incomplete dissolution of the sample.- Column overload.- Secondary interactions with the stationary phase.- Ensure complete sample dissolution: Dissolve the sample completely in the mobile phase before injection.- Reduce sample concentration: Inject a more dilute sample to avoid overloading the column.- Add a mobile phase additive: For acidic or basic compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) can improve peak shape.
Poor Reproducibility (Shifting Retention Times) - Inadequate column equilibration.- Changes in mobile phase composition over time.- Column contamination.- Thoroughly equilibrate the column: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and after any mobile phase change.[1]- Use fresh mobile phase: Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components.[1]- Implement a column wash procedure: After a series of analyses, flush the column with a stronger solvent to remove any adsorbed contaminants. For immobilized columns, solvents like THF or DMF can be used.[7]
Chiral GC Separation Issues
Problem Possible Causes Solutions
Poor or No Resolution of Derivatized Isomers - Incomplete derivatization.- Suboptimal temperature program.- Incorrect carrier gas flow rate.- Unsuitable chiral column.- Ensure complete derivatization: Use a slight excess of the derivatizing agent and optimize the reaction time and temperature.[8]- Optimize oven temperature program: A slower temperature ramp rate can improve the separation of closely eluting peaks. A lower initial oven temperature can enhance the resolution of early-eluting compounds.[8]- Adjust carrier gas flow rate: Optimize the linear velocity of the carrier gas (e.g., hydrogen, helium) to improve column efficiency.[8]- Select an appropriate chiral column: Cyclodextrin-based chiral GC columns are commonly used for the separation of fatty acid derivatives.[9]
Peak Ghosting or Carryover - Sample adsorption in the injector or column.- Use a deactivated inlet liner. - Increase the injector temperature. - Perform a bake-out of the column at the maximum recommended temperature.
Column Degradation - Injection of acidic samples.- Neutralize the sample before injection: If the derivatization process involves an acid catalyst, neutralize the final sample solution to prevent damage to the column's stationary phase.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Methyl 3-Hydroxydecanoate Enantiomers

This protocol provides a general procedure for the chiral separation of methyl 3-hydroxydecanoate enantiomers using a polysaccharide-based CSP.

1. Materials and Instrumentation:

  • HPLC system with a UV-Vis or mass spectrometer (MS) detector.

  • Chiral stationary phase column (e.g., CHIRALPAK® IA-U, 150 x 2.1 mm, 1.6 µm).[11]

  • Racemic methyl 3-hydroxydecanoate standard.

  • HPLC-grade n-hexane and isopropanol.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (e.g., 95:5 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (if no strong chromophore, MS detection is preferred).[4]

  • Injection Volume: 5 µL.

3. Procedure:

  • Prepare a stock solution of racemic methyl 3-hydroxydecanoate in the mobile phase (e.g., 1 mg/mL).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

Protocol 2: Chiral GC-MS Analysis of Methyl 3-Hydroxydecanoate Enantiomers after Silylation

This protocol describes the derivatization and subsequent GC-MS analysis of methyl 3-hydroxydecanoate enantiomers.

1. Materials and Instrumentation:

  • GC-MS system with a split/splitless injector.

  • Chiral capillary GC column (e.g., Rt-βDEXsm).[9]

  • Methyl 3-hydroxydecanoate sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent.[12]

  • Heating block or oven.

2. Derivatization Procedure:

  • Ensure the sample is dry. If necessary, evaporate any solvent under a stream of nitrogen.

  • To the dried sample, add 50 µL of anhydrous pyridine to dissolve the residue.[12]

  • Add 100 µL of BSTFA with 1% TMCS.[3]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[3]

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[12]

Quantitative Data Summary

The following table presents representative data for the chiral separation of 3-hydroxy fatty acid methyl esters, which can be used as a starting point for optimizing the separation of methyl 3-hydroxydecanoate isomers.

Parameter Chiral HPLC Chiral GC
Column CHIRALPAK® IA-U (150 x 2.1 mm, 1.6 µm)[11]Rt-βDEXsm (30m x 0.25mm, 0.25µm)[9]
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient[11]Hydrogen[9]
Flow Rate/Linear Velocity 0.4 mL/min[11]80 cm/sec[9]
Temperature 40°C[11]40°C to 230°C at 2°C/min[9]
Resolution (Rs) > 1.5> 1.5
Selectivity (α) > 1.1> 1.1

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Racemic Methyl 3-Hydroxydecanoate dissolve Dissolve in Mobile Phase sample->dissolve inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect Detection (UV/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Caption: General workflow for chiral HPLC analysis.

experimental_workflow_gc cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC-MS Analysis cluster_data Data Analysis sample Methyl 3-Hydroxydecanoate derivatize Derivatization (e.g., Silylation) sample->derivatize inject Inject Derivatized Sample derivatize->inject separate Separation on Chiral Column inject->separate detect MS Detection separate->detect mass_spec Obtain Mass Spectra & Chromatogram detect->mass_spec identify Identify & Quantify Derivatized Enantiomers mass_spec->identify

Caption: General workflow for chiral GC-MS analysis.

troubleshooting_logic start Start: Poor Chiral Separation check_method Is the method (HPLC/GC) appropriate? start->check_method check_column Is the chiral column suitable? check_method->check_column Yes solution Resolution Achieved check_method->solution No, Re-develop check_mobile_phase Is the mobile phase/ carrier gas optimized? check_column->check_mobile_phase Yes check_column->solution No, Screen Columns check_temp Is the temperature controlled & optimized? check_mobile_phase->check_temp Yes check_mobile_phase->solution No, Optimize Composition check_derivatization Is derivatization (if applicable) complete? check_temp->check_derivatization Yes check_temp->solution No, Optimize Temperature check_derivatization->solution Yes check_derivatization->solution No, Optimize Reaction

Caption: Troubleshooting logic for poor chiral separation.

References

optimizing reaction conditions for the synthesis of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most common methods for synthesizing (R)-Methyl 3-hydroxydecanoate with high enantioselectivity?

A1: The most prevalent and effective methods for the enantioselective synthesis of this compound are asymmetric hydrogenation of a β-keto ester precursor and enzymatic kinetic resolution of a racemic mixture.[1] Both methods offer high yields and excellent enantioselectivity. Another innovative approach involves a "green" synthesis pathway starting from levoglucosenone (B1675106), a cellulose-derived building block.[2][3]

Q2: What are the typical starting materials for these syntheses?

A2: For asymmetric hydrogenation, the key starting material is Methyl 3-oxodecanoate (B1261010). For enzymatic kinetic resolution, one would start with racemic (±)-Methyl 3-hydroxydecanoate. The green synthesis route utilizes levoglucosenone as the initial precursor.[1][2]

Troubleshooting: Low Yield

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors depending on your synthetic approach.

  • Asymmetric Hydrogenation:

    • Inactive Catalyst: The ruthenium-based catalyst may be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon).[1]

    • Insufficient Hydrogen Pressure: The hydrogenation step requires adequate hydrogen pressure to proceed efficiently. Ensure your reaction vessel is properly pressurized according to the protocol (typically 50-100 atm).[1]

    • Suboptimal Temperature: While many hydrogenations run at room temperature, some systems may require optimization.[1]

    • Impure Substrate: Impurities in the starting Methyl 3-oxodecanoate can poison the catalyst. Purify the substrate before use.

  • Enzymatic Resolution:

    • Enzyme Inhibition: The lipase (B570770) activity can be inhibited by certain solvents or impurities. Ensure the reaction medium is compatible with the enzyme.

    • Incorrect Reaction Time: For kinetic resolutions, the reaction must be stopped at approximately 50% conversion to achieve the highest yield of the desired enantiomer.[1] Monitor the reaction progress closely using techniques like GC or TLC.[1]

  • General Issues:

    • Side Reactions: Undesired side reactions can consume starting material.[4] For instance, in aldol-type reactions, subsequent dehydration can occur.[4] Optimizing reaction conditions (temperature, reaction time, stoichiometry of reagents) can minimize these.

    • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures.

Troubleshooting: Low Enantioselectivity

Q4: The enantiomeric excess (e.e.) of my this compound is poor. How can I improve it?

A4: Poor enantioselectivity is a critical issue in asymmetric synthesis.

  • Asymmetric Hydrogenation:

    • Chiral Ligand Purity: The enantiopurity of your chiral ligand (e.g., (R)-BINAP) is crucial. Use a ligand of high optical purity.

    • Catalyst Preparation: The preparation of the active chiral catalyst is critical. Follow the protocol for catalyst formation carefully to ensure the correct chiral environment is created around the metal center.[1]

    • Solvent Effects: The solvent can influence the stereochemical outcome of the reaction. Ensure you are using the recommended solvent (e.g., degassed methanol).[1]

  • Enzymatic Resolution:

    • Choice of Enzyme: Not all lipases will exhibit the same enantioselectivity for a given substrate. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is known for its high enantioselectivity in the acylation of (R)-alcohols.[1]

    • Acylating Agent: The choice of acylating agent can also impact selectivity.

    • Temperature Control: Enzyme activity and selectivity are temperature-dependent. Maintain a constant and optimal temperature during the reaction.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for (R)-Hydroxy Esters

ParameterAsymmetric Hydrogenation of β-Keto EsterEnzymatic Kinetic Resolution
Starting Material Methyl 3-oxodecanoateRacemic (±)-Methyl 3-hydroxydecanoate
Key Reagent Chiral Ru-BINAP catalyst, H₂ gasLipase (e.g., Novozym 435), Acylating Agent
Typical Yield High (>90%)Max. 50% for the desired enantiomer
Enantiomeric Excess Very High (>98% e.e.)Very High (>99% e.e.)
Key Advantage High yield in a single stepHigh enantioselectivity, mild conditions
Key Disadvantage Requires high-pressure equipment, air-sensitive catalystTheoretical maximum yield of 50%

Note: Data is based on typical results for the synthesis of chiral β-hydroxy esters using these methods.[1]

Experimental Protocols

Method 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

  • Catalyst Preparation (in-situ):

    • To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(benzene)]₂ and (R)-BINAP.

    • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

    • Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

    • Cool the solution to room temperature and concentrate under vacuum to yield the solid (R)-BINAP-Ru(II) complex.

  • Hydrogenation:

    • In a separate dry Schlenk tube under argon, dissolve Methyl 3-oxodecanoate in degassed methanol.

    • Add the prepared (R)-BINAP-Ru(II) catalyst (typically 0.001 to 0.01 equivalents).

    • Transfer the solution to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to 50-100 atm.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC or GC), carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic (±)-Methyl 3-hydroxydecanoate

This method utilizes the enantioselectivity of Candida antarctica lipase B (CAL-B) to selectively acylate the (R)-enantiomer.[1]

  • Reaction Setup:

    • To a flask, add racemic (±)-Methyl 3-hydroxydecanoate and a suitable organic solvent (e.g., toluene (B28343) or hexane).

    • Add an acylating agent (e.g., vinyl acetate).

    • Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

  • Resolution:

    • Stir the mixture at a controlled temperature (e.g., 30-45°C).

    • Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess of the unreacted (S)-enantiomer and the acylated (R)-enantiomer.

  • Workup and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains (R)-Methyl 3-acetoxydecanoate and the unreacted (S)-Methyl 3-hydroxydecanoate. Separate these two compounds by silica gel column chromatography.

  • Hydrolysis (to obtain this compound):

    • To obtain this compound, hydrolyze the purified (R)-Methyl 3-acetoxydecanoate using a mild base (e.g., K₂CO₃ in methanol).

    • Monitor the hydrolysis until completion.

    • Perform an aqueous workup and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (Methyl 3-oxodecanoate) hydrogenation Asymmetric Hydrogenation (H₂, 50-100 atm, MeOH) start->hydrogenation catalyst Prepare (R)-BINAP-Ru(II) Catalyst catalyst->hydrogenation concentrate Concentrate Reaction Mixture hydrogenation->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product (R)-Methyl 3-hydroxydecanoate chromatography->product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low e.e. issue Low Yield or Low Enantioselectivity? yield_q1 Check Catalyst Activity (Inert atmosphere?) issue->yield_q1 Low Yield ee_q1 Check Ligand Purity ((R)-BINAP) issue->ee_q1 Low e.e. yield_q2 Verify H₂ Pressure (50-100 atm?) yield_q1->yield_q2 yield_q3 Monitor Reaction Time (Stopped at 50% for resolution?) yield_q2->yield_q3 yield_q4 Purify Starting Material? yield_q3->yield_q4 ee_q2 Review Catalyst Prep Procedure ee_q1->ee_q2 ee_q3 Optimize Temperature (Enzymatic Resolution) ee_q2->ee_q3 ee_q4 Use Correct Enzyme (e.g., Novozym 435) ee_q3->ee_q4

Caption: Decision Tree for Troubleshooting Common Issues.

enantioselection_logic cluster_transition_state Diastereomeric Transition States catalyst Chiral Catalyst ((R)-BINAP-Ru) ts_r Favored Transition State (Lower Energy) catalyst->ts_r ts_s Disfavored Transition State (Higher Energy) catalyst->ts_s substrate Prochiral Substrate (Methyl 3-oxodecanoate) substrate->ts_r substrate->ts_s product_r Major Product (R)-Enantiomer ts_r->product_r  Fast product_s Minor Product (S)-Enantiomer ts_s->product_s Slow

Caption: Logic of Enantioselective Asymmetric Hydrogenation.

References

Technical Support Center: (R)-Methyl 3-hydroxydecanoate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of (R)-Methyl 3-hydroxydecanoate (B1257068).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of (R)-Methyl 3-hydroxydecanoate?

A1: Impurities can generally be categorized as follows:

  • Starting Material-Related Impurities: Unreacted decanoic acid (or its derivative) and methanol.

  • Process-Related Impurities (Byproducts):

    • From esterification: Water, and byproducts from side reactions if harsh conditions are used.

    • From asymmetric synthesis (e.g., asymmetric hydrogenation of methyl 3-oxodecanoate): The corresponding saturated ketone (methyl 3-oxodecanoate) if the reduction is incomplete, and over-reduction products.

    • From enzymatic reduction: Byproducts from competing enzymatic pathways.

  • Stereoisomeric Impurities:

    • (S)-Methyl 3-hydroxydecanoate: The undesired enantiomer, which can arise from incomplete stereoselectivity of the catalyst or enzyme.

    • Diastereomers: If a chiral auxiliary is used in the synthesis, diastereomeric intermediates may not be fully separated.

Q2: My final product has a low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess is a common issue in asymmetric synthesis. Potential causes include:

  • Suboptimal Catalyst or Enzyme: The chiral catalyst or enzyme may not be providing the required stereoselectivity.

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly impact the enantioselectivity of a reaction.

  • Racemization: The product may be racemizing under the reaction or work-up conditions.

To improve the enantiomeric excess, consider optimizing the reaction conditions, screening different chiral catalysts or enzymes, or exploring alternative synthetic routes with higher stereoselectivity.

Q3: How can I effectively remove unreacted decanoic acid from my product?

A3: Unreacted decanoic acid can often be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The decanoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be sure to wash the organic layer with brine and dry it thoroughly before solvent evaporation.

Q4: What is the best way to separate the (R) and (S) enantiomers of Methyl 3-hydroxydecanoate?

A4: Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers on a laboratory scale. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.- Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.
Product Loss During Work-up - Ensure proper phase separation during extractions.- Avoid overly vigorous shaking that can lead to emulsion formation.- Use a minimal amount of solvent for transfers to reduce losses.
Inefficient Purification - Optimize the purification method (e.g., column chromatography, distillation) to minimize product loss.
Issue 2: Presence of Multiple Impurities in the Final Product
Possible Cause Troubleshooting Steps
Side Reactions During Synthesis - Re-evaluate the reaction conditions (temperature, catalyst loading, reaction time) to minimize the formation of byproducts.- Ensure all reagents and solvents are of high purity.
Ineffective Purification - Column Chromatography: Optimize the solvent system (mobile phase) to achieve better separation of the product from impurities. Consider using a different stationary phase (e.g., silica (B1680970) gel, alumina).- Distillation: For volatile impurities, fractional distillation under reduced pressure can be effective. Ensure the distillation column has sufficient theoretical plates for good separation.- Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.

Data Presentation: Purity Enhancement

The following table provides a hypothetical representation of purity improvement for this compound using different purification techniques. Actual results will vary depending on the initial purity and the specific experimental conditions.

Purification Method Initial Purity (%) Purity after 1st Pass (%) Purity after 2nd Pass (%) Enantiomeric Excess (ee) (%)
Flash Column Chromatography 8595>9895
Fractional Distillation 85929695
Recrystallization 9098>9998
Preparative Chiral HPLC 95 (90% ee)>99->99.5

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane). Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (B1210297) mixture as the eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • HPLC System:

    • Column: A chiral column suitable for separating esters (e.g., a polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for the specific column.

    • Detector: UV detector set at an appropriate wavelength (e.g., 210 nm).

  • Injection: Inject a small volume of the sample solution onto the column.

  • Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Visualizations

Logical Workflow for Troubleshooting Impurities

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC, GC, NMR) impurity_type Identify Impurity Type start->impurity_type starting_material Unreacted Starting Materials (Decanoic Acid, Methanol) impurity_type->starting_material Acidic/Polar byproducts Reaction Byproducts impurity_type->byproducts Varies enantiomer (S)-Enantiomer impurity_type->enantiomer Chiral extraction Acid-Base Extraction starting_material->extraction chromatography Column Chromatography byproducts->chromatography distillation Fractional Distillation byproducts->distillation chiral_hplc Preparative Chiral HPLC enantiomer->chiral_hplc purification_method Select Purification Method purification_method->chromatography purification_method->distillation purification_method->chiral_hplc recrystallization Recrystallization purification_method->recrystallization purity_check Assess Purity (Chiral GC/HPLC, qNMR) extraction->purity_check chromatography->purity_check distillation->purity_check chiral_hplc->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Purity & ee OK further_purification Further Purification Needed purity_check->further_purification Purity or ee Not OK further_purification->purification_method

Caption: A logical workflow for identifying and removing impurities.

General Synthesis and Purification Pathway

G General Synthesis & Purification Pathway start Starting Materials (e.g., Methyl 3-oxodecanoate) synthesis Asymmetric Synthesis (e.g., Hydrogenation, Enzymatic Reduction) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup crude_product Crude (R)-Methyl 3-hydroxydecanoate workup->crude_product purification Purification (Chromatography, Distillation, Recrystallization) crude_product->purification analysis Purity & Enantiomeric Excess Analysis (GC, HPLC, qNMR) purification->analysis final_product Pure (R)-Methyl 3-hydroxydecanoate analysis->final_product

Caption: A generalized pathway from synthesis to pure product.

stability and proper storage conditions for (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Methyl 3-hydroxydecanoate (B1257068). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this chiral building block. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (R)-Methyl 3-hydroxydecanoate?

A1: For long-term stability, this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] The container should be tightly sealed to prevent moisture uptake, which can lead to hydrolysis. It is also advisable to protect the compound from light. For short-term use, refrigeration at 2-8°C is acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: In the presence of moisture, the ester can hydrolyze to form (R)-3-hydroxydecanoic acid and methanol (B129727). This reaction can be accelerated by acidic or basic conditions and higher temperatures.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which can be promoted by exposure to air (oxygen), light, and trace metal impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of the hydroxyl group, derivatization (e.g., silylation) is often recommended to improve the compound's volatility and chromatographic performance. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column can also be used to assess enantiomeric purity.

Q4: Can I store this compound in solution?

A4: Yes, it can be stored in a suitable anhydrous organic solvent such as ethanol, chloroform, or methanol.[2] However, it is crucial to use high-purity, dry solvents and to store the solution under the same recommended conditions as the neat compound (-20°C, inert atmosphere, protection from light) to prevent degradation.

Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides a representative overview of expected stability based on general principles for fatty acid methyl esters.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity after 12 MonthsPotential Degradants
Recommended -20°C Inert (Argon/Nitrogen) Dark >98% Minimal
Sub-optimal4°CInert (Argon/Nitrogen)Dark95-98%Trace hydrolysis/oxidation products
Sub-optimal-20°CAirDark90-95%Oxidation products
Not RecommendedRoom TemperatureAirAmbient Light<90%Significant hydrolysis and oxidation products

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Decreased purity observed in GC-MS analysis. 1. Hydrolysis: Presence of moisture in the sample or storage container. 2. Oxidation: Exposure to air (oxygen) during storage or handling.1. Ensure the compound is stored in a tightly sealed container with a desiccant. Use anhydrous solvents for solutions. 2. Store under an inert atmosphere (argon or nitrogen). Minimize exposure to air during sample preparation.
Poor peak shape (tailing) in GC analysis. 1. Analyte Polarity: The hydroxyl group can interact with active sites in the GC system. 2. Column Contamination: Buildup of non-volatile residues on the column.1. Derivatize the sample (e.g., silylation) to reduce the polarity of the hydroxyl group. 2. Trim the front end of the GC column or replace it if necessary. Use a deactivated inlet liner.
Inconsistent results in chiral synthesis. 1. Racemization: Presence of acidic or basic impurities, or exposure to high temperatures. 2. Impure Starting Material: The initial purity of this compound may be compromised.1. Ensure all reagents and solvents are pure and reaction conditions are controlled. Avoid excessive heat. 2. Verify the purity and enantiomeric excess of the starting material before use with chiral HPLC or GC.
Low yield in subsequent synthetic steps. 1. Incomplete Reaction: The hydroxyl or ester group may not be reacting as expected. 2. Side Reactions: Degradation of the starting material or product under the reaction conditions.1. Confirm the identity and purity of all reagents. Optimize reaction parameters (temperature, time, catalyst). 2. Analyze the reaction mixture for byproducts to identify potential side reactions. Consider protecting the hydroxyl group if it interferes with the desired transformation.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS (with Silylation)

This protocol describes the analysis of this compound purity by GC-MS following derivatization of the hydroxyl group.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (anhydrous, GC grade)

  • GC vials with septa

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Dilute the derivatized sample with anhydrous hexane as needed.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Typical GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Scan range of 50-500 m/z

Protocol 2: Hydrolysis to (R)-3-Hydroxydecanoic Acid

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a common step when using this compound as a chiral building block.[3]

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Saponification: Add a solution of potassium carbonate (1.5 equivalents) in water to the flask.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield (R)-3-hydroxydecanoic acid.

    • Further purification can be achieved by column chromatography if necessary.

Visualizations

Logical Troubleshooting Workflow for Purity Issues

G start Purity Issue Detected (e.g., by GC-MS) check_storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Exposure to air, solvent purity) start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling hydrolysis Suspect Hydrolysis improper_storage->hydrolysis Moisture exposure oxidation Suspect Oxidation improper_storage->oxidation Air/Light exposure remediate_storage Action: Implement Correct Storage Protocols improper_storage->remediate_storage improper_handling->hydrolysis Wet solvents improper_handling->oxidation Air exposure remediate_handling Action: Refine Handling Techniques (e.g., use inert gas) improper_handling->remediate_handling analyze_degradants Analyze for Degradation Products (e.g., 3-hydroxydecanoic acid) hydrolysis->analyze_degradants oxidation->analyze_degradants confirm_hydrolysis Confirmed: Hydrolysis analyze_degradants->confirm_hydrolysis Decanoic acid detected confirm_oxidation Confirmed: Oxidation analyze_degradants->confirm_oxidation Oxidized byproducts detected G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification start This compound in Methanol add_base Add K2CO3 Solution start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor concentrate Remove Methanol monitor->concentrate acidify Acidify with 1M HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end (R)-3-Hydroxydecanoic Acid filter_concentrate->end

References

troubleshooting guide for (R)-Methyl 3-hydroxydecanoate synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Methyl 3-hydroxydecanoate (B1257068) Synthesis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Methyl 3-hydroxydecanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric hydrogenation of methyl 3-oxodecanoate (B1261010) results in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, and substrate quality.

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the Ruthenium-BINAP catalyst is handled under strictly anaerobic and anhydrous conditions. Prepare the catalyst in situ or use a pre-activated commercial source.[1][2]
Impure Substrate Purify the starting material, methyl 3-oxodecanoate, by distillation or column chromatography to remove any impurities that could poison the catalyst.
Suboptimal Hydrogen Pressure While some reactions can proceed at atmospheric pressure, many Noyori hydrogenations require elevated hydrogen pressure (4-100 atm) for optimal results.[1][2] Verify your pressure regulation system.
Incorrect Temperature The reaction is typically run at room temperature to 100°C.[1] Lower temperatures may slow the reaction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC to ensure it has reached completion. Reaction times can range from a few hours to over 24 hours.[1]

Q2: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?

A2: Achieving high enantioselectivity is critical. Low ee is often traced back to the catalyst, reaction conditions, or post-reaction workup.

Potential CauseRecommended Solution
Incorrect Ligand Enantiomer To synthesize the (R)-enantiomer of the product, ensure you are using the (R)-BINAP ligand with the ruthenium precursor.[1]
Racemization The product can racemize under acidic or basic conditions.[3] Ensure the workup and purification steps are performed under neutral conditions. Avoid prolonged exposure to silica (B1680970) gel during chromatography.[4]
Suboptimal Solvent The choice of solvent can significantly impact enantioselectivity. Methanol (B129727) and ethanol (B145695) are commonly used and often give excellent results.[1][5] A screen of protic solvents may be necessary.
Low-Purity Chiral Ligand Use a high-purity (R)-BINAP ligand. Impurities, including the (S)-enantiomer, will directly reduce the final product's ee.
Inappropriate Temperature Lowering the reaction temperature can sometimes improve enantioselectivity, although it may require longer reaction times.[6]

Q3: I am observing significant side-products in my reaction mixture. What are they and how can I minimize them?

A3: The primary side-products in this synthesis are typically from dehydration or incomplete reaction.

Side-ProductIdentificationFormation Cause & Prevention
Methyl 2-decenoate and Methyl 3-decenoate Can be identified by GC-MS and ¹H NMR (alkene protons).Cause: Dehydration of the β-hydroxy ester, often catalyzed by acidic or basic conditions, or high temperatures.[7] Prevention: Maintain neutral pH during workup and purification. Use milder reaction temperatures.
Unreacted Methyl 3-oxodecanoate Can be identified by TLC or GC by comparison with the starting material.Cause: Incomplete reaction due to catalyst deactivation, insufficient hydrogen, or short reaction time. Prevention: See solutions for low yield in Q1.
Racemic Methyl 3-hydroxydecanoate Cannot be distinguished from the desired product by TLC or standard GC/NMR. Requires chiral chromatography (HPLC or GC) for identification.Cause: Racemization of the product.[3][4] Prevention: See solutions for low ee in Q2.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxodecanoate (Precursor)

This protocol is based on the acylation of a malonic ester derivative.[8]

Materials:

  • Octanoyl chloride

  • Monomethyl monopotassium malonate

  • Triethylamine (B128534) (Et₃N), dry

  • Magnesium chloride (MgCl₂), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Toluene (B28343)

  • Hydrochloric acid (1 M aqueous)

Procedure:

  • To a flask under an inert atmosphere (Argon or Nitrogen), add monomethyl monopotassium malonate (1.1 eq) and anhydrous acetonitrile.

  • Cool the stirred suspension to 0-5 °C.

  • Add dry triethylamine (1.5 eq) followed by anhydrous magnesium chloride (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the resulting slurry back to 0-5 °C.

  • Add octanoyl chloride (1.0 eq) dropwise over 30 minutes.

  • Allow the reaction to stir overnight at room temperature.

  • Concentrate the mixture under reduced pressure to remove acetonitrile.

  • Suspend the residue in toluene and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield methyl 3-oxodecanoate.

Protocol 2: Asymmetric Hydrogenation to this compound

This protocol is adapted from the Noyori asymmetric hydrogenation of β-keto esters.[1][9]

Materials:

  • Methyl 3-oxodecanoate

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • Methanol, degassed

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 eq) and (R)-BINAP (0.011 eq).

  • Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation: In a separate high-pressure autoclave, add a solution of methyl 3-oxodecanoate (1.0 eq) in degassed methanol.

  • Transfer the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for completion by taking aliquots and analyzing via TLC or GC.

  • Once complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Visual Guides

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Methyl 3-oxodecanoate B This compound A->B  Asymmetric Hydrogenation ([Ru]-(R)-BINAP, H₂) C Methyl 2-decenoate & Methyl 3-decenoate B->C Dehydration (Acid/Base, Heat) D (S)-Methyl 3-hydroxydecanoate B->D Racemization (Acid/Base)

Caption: Main synthesis pathway and potential side reactions.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_hydro Hydrogenation cluster_workup Workup & Purification prep1 Combine [RuCl₂(p-cymene)]₂ and (R)-BINAP prep2 Add degassed Methanol prep1->prep2 prep3 Stir to form active catalyst prep2->prep3 hydro3 Add Catalyst Solution prep3->hydro3 hydro1 Dissolve Substrate in Methanol hydro2 Transfer to Autoclave hydro1->hydro2 hydro2->hydro3 hydro4 Pressurize with H₂ hydro3->hydro4 hydro5 Stir and Monitor hydro4->hydro5 workup1 Vent and Concentrate hydro5->workup1 workup2 Column Chromatography workup1->workup2 workup3 Isolate Pure Product workup2->workup3

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

G start Problem with Synthesis low_yield Low Yield? start->low_yield low_ee Low Enantiomeric Excess? low_yield->low_ee No check_catalyst Check Catalyst Activity and Reaction Conditions (Pressure, Time, Temp) low_yield->check_catalyst Yes side_products Side Products Present? low_ee->side_products No check_ligand Verify Ligand Enantiomer ((R)-BINAP) and Purity low_ee->check_ligand Yes check_dehydration Check for Dehydration (α,β-unsaturated ester) side_products->check_dehydration Yes end Optimization Complete side_products->end No check_catalyst->low_ee check_workup Ensure Neutral pH during Workup/Purification check_ligand->check_workup check_workup->side_products check_dehydration->check_workup

Caption: A decision tree for troubleshooting common synthesis issues.

References

addressing solubility issues of (R)-Methyl 3-hydroxydecanoate in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimental assays involving (R)-Methyl 3-hydroxydecanoate (B1257068).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of (R)-Methyl 3-hydroxydecanoate?

This compound is a colorless to light yellow oily liquid.[1] It is soluble in organic solvents such as ethanol, ether, chloroform, and methanol.[1][2][3][4] Information regarding its solubility in aqueous buffers like PBS is limited, and it is expected to have low aqueous solubility due to its hydrophobic nature.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This can lead to inaccurate and unreliable assay results. A systematic approach to troubleshoot this includes optimizing your dilution protocol, adjusting the final organic solvent concentration, and considering the use of solubilizing agents.

Q3: My compound shows low or inconsistent activity in my cell-based assay. Could this be related to solubility?

Yes, poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in reduced or variable biological activity. It is crucial to ensure that the compound is fully solubilized in the assay medium at the tested concentrations.

Data Presentation: Solubility of this compound

Solvent/ReagentSolubilityRemarks
ChloroformSoluble[2][4]-
EthanolSoluble[1][2][4][5]A common co-solvent for in vitro assays.
MethanolSoluble[2][3][4]Can be used for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)Soluble[4]A versatile solvent for creating high-concentration stock solutions.
Aqueous Buffers (e.g., PBS)Sparingly SolubleProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
  • Weighing the Compound: As this compound is an oily liquid, direct weighing can be challenging. A positive displacement pipette or weighing by difference using a syringe is recommended for accurate measurement.

  • Solvent Selection: Choose a compatible organic solvent in which the compound is highly soluble, such as DMSO or ethanol.

  • Dissolution: Add the appropriate volume of the selected solvent to the weighed compound to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolving the oily compound.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Aqueous Assays

To minimize precipitation when diluting the stock solution into an aqueous buffer:

  • Intermediate Dilution: Prepare an intermediate dilution of the high-concentration stock solution in the same organic solvent.

  • Aqueous Dilution: Add the organic solvent stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays). A solvent tolerance test is recommended.

  • Visual Inspection: Before use, visually inspect the final diluted solution for any signs of precipitation or cloudiness.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation upon dilution in aqueous buffer Low aqueous solubility of the compound.- Perform serial dilutions instead of a single large dilution.- Increase the vigor of mixing during dilution.- Reduce the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) if tolerated by the assay.- Consider using a solubilizing agent like BSA or a non-ionic surfactant (e.g., Tween-20), after validating for assay interference.
High variability in assay results Inconsistent compound solubility or precipitation between wells.- Prepare a fresh dilution of the compound for each experiment.- Ensure thorough mixing of the microplate after adding the compound.- Visually inspect wells for any signs of precipitation before reading the plate.- Perform a solubility check in the final assay buffer before starting a large-scale experiment.
Low or no biological activity The effective concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of the compound at the tested concentrations under your specific assay conditions.- Try alternative solubilization strategies as mentioned above.- Consider using a different solvent for the initial stock solution.
Difficulty in handling the oily compound The viscous nature of the compound makes accurate measurement challenging.- Use a positive displacement pipette for accurate dispensing.- Alternatively, weigh the compound by difference using a syringe.- Gentle warming of the stock vial may reduce viscosity for easier handling.

Mandatory Visualization

The following diagram illustrates the biosynthesis pathway of polyhydroxyalkanoates (PHAs), where (R)-3-hydroxyacyl-CoA, a derivative of the class of molecules to which this compound belongs, serves as a key precursor.[6][7][8]

PHA_Biosynthesis Polyhydroxyalkanoate (PHA) Biosynthesis Pathway FattyAcids Fatty Acids / Unrelated Carbon Sources BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation DeNovo Fatty Acid de novo Biosynthesis FattyAcids->DeNovo EnoylCoA (S)-Enoyl-CoA BetaOxidation->EnoylCoA fadB/fadJ R3HydroxyacylACP (R)-3-Hydroxyacyl-ACP DeNovo->R3HydroxyacylACP fabG R3HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (e.g., (R)-3-Hydroxydecanoyl-CoA) EnoylCoA->R3HydroxyacylCoA PhaJ R3HydroxyacylACP->R3HydroxyacylCoA PhaG PHA Polyhydroxyalkanoate (PHA) R3HydroxyacylCoA->PHA PhaC (PHA Synthase)

Caption: PHA Biosynthesis Pathway.

References

Technical Support Center: Scaling Up Production of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of enantiomerically pure (R)-Methyl 3-hydroxydecanoate (B1257068).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing enantiomerically pure (R)-Methyl 3-hydroxydecanoate?

A1: The most common and effective methods for synthesizing enantiomerically pure this compound are:

  • Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010): This method uses a chiral catalyst, typically a Ruthenium-BINAP complex, to stereoselectively reduce the ketone group.

  • Enzymatic Kinetic Resolution of racemic Methyl 3-hydroxydecanoate: This biocatalytic approach employs an enzyme, such as Candida antarctica lipase (B570770) B, to selectively acylate the (R)-enantiomer, allowing for separation from the unreacted (S)-enantiomer.

  • Biocatalytic Reduction of Methyl 3-oxodecanoate: This method utilizes ketoreductase (KRED) enzymes to directly reduce the prochiral ketone to the desired (R)-alcohol with high enantioselectivity.

Q2: How do I choose the most suitable synthesis method for my needs?

A2: The choice of synthesis method depends on several factors:

  • Scale: For large-scale production, asymmetric hydrogenation or biocatalytic reduction are often more efficient as they are not limited by the 50% theoretical yield of kinetic resolution.

  • Equipment: Asymmetric hydrogenation may require high-pressure reactors.[1] Biocatalytic methods typically operate under milder conditions.[2][3]

  • Downstream processing: Kinetic resolution requires an additional separation step to remove the unreacted enantiomer and the acylated product.[4]

  • Cost and availability of catalysts: Chiral metal catalysts can be expensive, while enzymes may offer a more cost-effective and environmentally friendly alternative.[2]

Q3: What is a typical enantiomeric excess (ee) I can expect?

A3: With optimized conditions, all three methods can achieve high enantiomeric excesses, often exceeding 95% ee.[2][4]

Q4: How can I determine the enantiomeric excess of my product?

A4: The most common method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Q: My synthesis is producing the desired product, but the enantiomeric excess is below the target specification. What are the potential causes and solutions?

A: Low enantioselectivity is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting strategies for the primary synthesis methods.

MethodPotential CauseTroubleshooting Steps
Asymmetric Hydrogenation Suboptimal Catalyst/Ligand: The choice of chiral ligand is critical for stereoselectivity.[2]• Screen different chiral ligands (e.g., various BINAP derivatives).• Ensure the correct enantiomer of the ligand is being used for the desired (R)-product.
Incorrect Catalyst Loading: Higher loading does not always equate to better selectivity.[2]• Vary the catalyst loading to find the optimal concentration.
Suboptimal Temperature: Temperature can significantly influence enantioselectivity.[7]• Lowering the reaction temperature often improves enantiomeric excess.
Solvent Effects: The solvent can affect the conformation of the catalyst-substrate complex.[2]• Screen a variety of solvents (e.g., methanol (B129727), ethanol, dichloromethane).
Impurities: Contaminants can poison the catalyst.[2]• Use high-purity starting materials and solvents.
Enzymatic Methods Suboptimal Enzyme Choice: The selected enzyme may have insufficient selectivity for the substrate.• Screen a panel of different lipases or ketoreductases.• Consider using a genetically engineered enzyme with enhanced selectivity.[7]
Incorrect Reaction Conditions (pH, Temperature): Enzyme activity and selectivity are highly dependent on pH and temperature.[7]• Optimize the pH of the reaction buffer.• Vary the reaction temperature; lower temperatures can sometimes improve selectivity.
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.[3]• Implement a fed-batch approach to maintain a low substrate concentration.
Presence of Co-solvents: Organic co-solvents can denature the enzyme.• If a co-solvent is necessary for substrate solubility, screen different solvents and concentrations to find one that is well-tolerated by the enzyme.
Issue 2: Incomplete Conversion or Slow Reaction Rate

Q: The reaction is not proceeding to completion, or the reaction time is excessively long. How can I improve the conversion and rate?

A: Incomplete or slow reactions can be caused by a number of factors. Below are troubleshooting suggestions.

MethodPotential CauseTroubleshooting Steps
Asymmetric Hydrogenation Catalyst Deactivation: The catalyst may be inactive or poisoned.• Ensure the catalyst was handled under inert conditions to prevent deactivation.• Purify starting materials to remove potential catalyst poisons.
Insufficient Hydrogen Pressure: The pressure may be too low for efficient hydrogenation.• Increase the hydrogen pressure within the safe limits of the reactor.
Poor Mass Transfer: Inefficient mixing can limit the reaction rate.• Increase the stirring speed to improve the dissolution of hydrogen gas.
Enzymatic Methods Low Enzyme Activity: The enzyme may be denatured or inhibited.• Verify the activity of the enzyme batch.• Ensure the reaction conditions (pH, temperature) are optimal for enzyme activity.
Cofactor Limitation (for KREDs): The recycling of the nicotinamide (B372718) cofactor (NADH or NADPH) may be inefficient.• Ensure the cofactor regeneration system (e.g., using a secondary alcohol like isopropanol (B130326) and a corresponding dehydrogenase) is functioning correctly.[8]
Poor Substrate Solubility: The substrate may not be readily available to the enzyme.• Add a small amount of a biocompatible co-solvent or surfactant to improve solubility.

Experimental Protocols

Method 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1][9]

Materials:

  • Methyl 3-oxodecanoate

  • [RuCl₂((R)-BINAP)]₂ (or a similar chiral ruthenium catalyst)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with Methyl 3-oxodecanoate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranges from 1000:1 to 10,000:1).

  • Add anhydrous, degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave multiple times with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required duration (typically 12-48 hours).

  • Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing by GC or TLC.

  • Once the reaction is complete, carefully depressurize the autoclave and purge with an inert gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Quantitative Data Summary (Asymmetric Hydrogenation of β-Keto Esters):

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp. (°C)Yield (%)ee (%)
(R)-BINAP-Ru(II)Methyl 4-oxodecanoateMethanol50-10025>95>98
[RuI{(R)-binap}(p-cymene)]IMethyl 2-(benzamidomethyl)-3-oxobutanoateCH₂Cl₂/MeOH (9:1)100259499

Note: Data presented is for analogous substrates and serves as a predictive comparison.[1][4]

Method 2: Biocatalytic Reduction of Methyl 3-oxodecanoate

This protocol describes a general procedure for the asymmetric reduction of a β-keto ester using a ketoreductase (KRED) with a cofactor regeneration system.[8][10]

Materials:

  • Methyl 3-oxodecanoate

  • Ketoreductase (KRED) selective for the (R)-product

  • NADPH or NADH

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing glucose.

  • Add the KRED, GDH, and the nicotinamide cofactor (NADPH or NADH).

  • Dissolve the Methyl 3-oxodecanoate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by GC or HPLC analysis of extracted aliquots.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary (Biocatalytic Reduction):

EnzymeSubstrateConversion (%)ee (%)
KRED from Sporidiobolus salmonicolorProchiral ketone for ipatasertib≥ 9899.7 (de)
KREDsVarious β-keto esters>99>99

Note: Data from studies on analogous substrates indicates the potential for high conversion and enantioselectivity.[10][11]

Visualizations

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Autoclave: - Methyl 3-oxodecanoate - Chiral Ru-Catalyst - Anhydrous Methanol purge Purge with H₂ prep_reactants->purge pressurize Pressurize with H₂ (50-100 atm) purge->pressurize react Stir at Controlled Temperature (e.g., 25-50 °C) pressurize->react depressurize Depressurize & Purge react->depressurize concentrate Concentrate Under Reduced Pressure depressurize->concentrate purify Silica Gel Column Chromatography concentrate->purify product (R)-Methyl 3-hydroxydecanoate purify->product

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxodecanoate.

Troubleshooting Logic: Low Enantiomeric Excess

start Low Enantiomeric Excess (ee) Observed check_catalyst Is the catalyst/enzyme and its loading optimal? start->check_catalyst screen_catalyst Screen different catalysts/ligands or enzyme variants. Vary catalyst loading. check_catalyst->screen_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes screen_catalyst->check_temp adjust_temp Lower the reaction temperature. check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent screen_solvent Screen a range of solvents. check_solvent->screen_solvent No check_purity Are starting materials and reagents pure? check_solvent->check_purity Yes screen_solvent->check_purity purify_reagents Use high-purity materials. check_purity->purify_reagents No solution High ee Achieved check_purity->solution Yes purify_reagents->solution

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

preventing the degradation of (R)-Methyl 3-hydroxydecanoate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Methyl 3-hydroxydecanoate (B1257068) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of (R)-Methyl 3-hydroxydecanoate degradation?

A1: The degradation of this compound primarily occurs through three main pathways:

  • Hydrolysis of the methyl ester group, which is catalyzed by acidic or basic conditions, resulting in the formation of 3-hydroxydecanoic acid and methanol.

  • Oxidation of the secondary hydroxyl group, which converts it into a ketone, forming methyl 3-oxodecanoate. This can be promoted by oxidizing agents and exposure to air (auto-oxidation).

  • Thermal degradation , which can occur at elevated temperatures, leading to a complex mixture of breakdown products.

Q2: What is the recommended storage temperature for this compound?

A2: The recommended long-term storage temperature for this compound is -20°C.[1][2][3] For short-term storage, -20°C is also appropriate.[2]

Q3: What type of container should I use to store this compound?

A3: It is best to store this compound, especially when dissolved in an organic solvent, in a glass container with a Teflon-lined cap.[4] This prevents leaching of plasticizers and other contaminants that can occur with polymer-based containers.[4]

Q4: Is this compound sensitive to air?

A4: Yes, the secondary alcohol group in the molecule can be susceptible to oxidation. To minimize this, it is good practice to store the compound under an inert atmosphere, such as argon or nitrogen, particularly for long-term storage or when in solution.[4]

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in organic solvents such as ethanol (B145695), methanol, and chloroform.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Appearance of a new, more polar peak in HPLC analysis (shorter retention time) Ester hydrolysis to the corresponding carboxylic acid.Maintain a neutral pH (around 7) during your experiments.[6] If your protocol requires acidic or basic conditions, minimize the exposure time and use the mildest effective pH. Consider running the experiment at a lower temperature to reduce the rate of hydrolysis.
Appearance of a new, less polar peak in HPLC analysis (longer retention time) Oxidation of the secondary alcohol to a ketone.De-gas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid using strong oxidizing agents in your reaction mixture unless it is the intended reaction.[7][8]
Unexpected loss of starting material with multiple unidentifiable peaks in GC/LC-MS Thermal degradation.Avoid high temperatures in your experimental setup. Some fatty acid methyl esters can start to degrade at temperatures as low as 40°C, with significant degradation occurring at much higher temperatures.[9] If heating is necessary, use the lowest possible temperature and shortest duration.
Inconsistent results between experimental runs Contamination or improper storage.Ensure you are using clean, dry glassware. Store the compound at -20°C under a desiccating and inert atmosphere.[2] Allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound at Different pH Values

Objective: To determine the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • HPLC system with a C18 column

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare three sets of solutions by diluting the stock solution with each of the three buffer solutions (pH 4.0, 7.0, and 9.0) to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject a sample from each solution into the HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 sample.

  • Plot the percentage of remaining this compound against time for each pH condition.

Protocol 2: Analysis of Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • A suitable solvent (e.g., ethanol)

  • Mild oxidizing agent (e.g., hydrogen peroxide, optional for accelerated testing)

  • Inert gas (argon or nitrogen)

  • GC-MS system

Methodology:

  • Prepare two identical solutions of this compound in ethanol (e.g., 100 µg/mL).

  • For the first solution, bubble an inert gas through it for 15 minutes to remove dissolved oxygen, and then seal the container under the inert atmosphere.

  • Leave the second solution exposed to air.

  • (Optional for accelerated study) To a third sample exposed to air, add a small amount of a mild oxidizing agent.

  • Store all solutions at room temperature, protected from light.

  • Analyze aliquots from each solution by GC-MS at various time intervals (e.g., 0, 24, 48, 72 hours).

  • Monitor the chromatograms for a decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to the oxidized product (methyl 3-oxodecanoate).

Visualizations

Degradation_Pathways cluster_main cluster_products RMHD (R)-Methyl 3-hydroxydecanoate HDA 3-Hydroxydecanoic Acid + Methanol RMHD->HDA Hydrolysis (Acid/Base) MKO Methyl 3-oxodecanoate RMHD->MKO Oxidation TP Thermal Degradation Products RMHD->TP High Temperature

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis A1 Prepare Stock Solution of this compound A2 Dilute in Buffers (pH 4, 7, 9) A1->A2 B1 Initial Analysis (t=0) by HPLC A2->B1 B2 Incubate at Controlled Temperature A2->B2 B4 Quantify Degradation B1->B4 B3 Analyze at Time Intervals B2->B3 B3->B4

Caption: Workflow for pH-dependent stability testing.

References

refinement of analytical techniques for accurate (R)-Methyl 3-hydroxydecanoate detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refined analytical detection of (R)-Methyl 3-hydroxydecanoate (B1257068).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the accurate analysis of (R)-Methyl 3-hydroxydecanoate?

A1: The main challenges in analyzing 3-hydroxy fatty acid methyl esters (3-OH-FAMEs) like Methyl 3-hydroxydecanoate include:

  • Stereoisomers: The presence of a chiral center at the C-3 position requires enantioselective analytical methods to distinguish between the (R) and (S) enantiomers, which may have different biological activities.[1]

  • Detection Sensitivity: These molecules lack a strong chromophore, making highly sensitive detection with UV-Vis detectors difficult. This often necessitates derivatization or the use of more universal detectors like mass spectrometry (MS).[1]

  • Complex Matrices: When analyzing biological samples, the complexity of the matrix requires robust extraction and sample preparation techniques to isolate the analyte and minimize interference.[1][2][3]

  • Volatility for GC Analysis: The hydroxyl group in Methyl 3-hydroxydecanoate gives it low volatility, making direct Gas Chromatography (GC) analysis challenging without a derivatization step to make it more volatile and thermally stable.[4][5]

Q2: Which is the better technique for chiral analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)?

A2: Both HPLC and GC are powerful techniques for chiral analysis, and the choice depends on the specific requirements of the assay.

  • Chiral HPLC is often the method of choice due to the wide variety of commercially available chiral stationary phases (CSPs), particularly polysaccharide-based ones.[1][6] It can be coupled with mass spectrometry (LC-MS) for high sensitivity and selectivity and can often be performed without derivatization.[2][3]

  • Chiral GC can also provide excellent separation of enantiomers, typically after a derivatization step to increase volatility.[4][7] GC is known for its high resolution. The use of derivatized cyclodextrin (B1172386) macromolecules in stationary phases allows for the separation of many enantiomers.

Q3: Why is derivatization often necessary for the GC-MS analysis of Methyl 3-hydroxydecanoate?

A3: Derivatization is a critical step for the GC-MS analysis of hydroxylated fatty acids.[5] The primary reasons are:

  • Increased Volatility: The polar hydroxyl (-OH) group is chemically modified to a less polar group (e.g., a trimethylsilyl (B98337) ether). This reduces intermolecular hydrogen bonding and increases the analyte's volatility, which is essential for it to travel through the GC column.[5][8]

  • Improved Thermal Stability: The resulting derivative is more stable at the high temperatures used in the GC injector and column.[5]

  • Enhanced Chromatographic Performance: Derivatization leads to better peak shape (less tailing) and improved resolution.[9]

Analytical Workflow and Methodologies

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional, for GC) Extraction->Derivatization Chiral_Sep Chiral Separation (HPLC or GC) Derivatization->Chiral_Sep Detection Mass Spectrometry (MS) Detection Chiral_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Quant Quantification & Enantiomeric Excess (%ee) Calculation Data_Acq->Quant

Caption: General experimental workflow for this compound analysis.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Poor separation of the (R) and (S) enantiomers is a common issue.

Start Poor Enantiomeric Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate for this compound class? Start->CheckCSP CheckMobilePhase Is the mobile phase composition optimal? CheckCSP->CheckMobilePhase Yes Sol_CSP Screen different CSPs (e.g., polysaccharide-based). CheckCSP->Sol_CSP No CheckFlowTemp Have flow rate and temperature been optimized? CheckMobilePhase->CheckFlowTemp Yes Sol_MobilePhase Adjust mobile phase. - Vary organic modifier % (e.g., IPA, EtOH). - Adjust additives/pH. CheckMobilePhase->Sol_MobilePhase No Sol_FlowTemp Optimize parameters. - Reduce flow rate. - Screen different temperatures (e.g., 15-40°C). CheckFlowTemp->Sol_FlowTemp No Success Resolution Achieved CheckFlowTemp->Success Yes Sol_CSP->CheckMobilePhase Sol_MobilePhase->CheckFlowTemp Sol_FlowTemp->Success

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Verify Chiral Stationary Phase (CSP): The chosen CSP may not be suitable. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are versatile and effective for separating 3-hydroxy fatty acid esters.[1] If resolution is poor, screening other types of chiral columns is the first step.

  • Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.[10]

    • Normal Phase: Systematically adjust the concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol).

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and control the pH of the aqueous phase.[10]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral methods. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.[10]

    • Temperature: Temperature can significantly impact selectivity. It's recommended to screen a range of temperatures (e.g., 15°C to 40°C) using a column oven, as both increasing and decreasing the temperature can enhance resolution.[10]

Issue 2: Low Sensitivity or Signal in LC-MS Analysis

This is frequently caused by ion suppression from co-eluting matrix components.[11]

Q: How can I diagnose and mitigate ion suppression? A: Ion suppression occurs when molecules from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.[11]

  • Diagnosis: Perform a post-column infusion experiment. Infuse a standard solution of Methyl 3-hydroxydecanoate at a constant rate into the MS while injecting a blank, processed matrix sample onto the LC column. A dip in the analyte's baseline signal at its retention time indicates ion suppression.[11]

  • Mitigation Strategies:

    • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering components like phospholipids. Solid-Phase Extraction (SPE) is generally more effective at this than simple protein precipitation.[11]

    • Optimize Chromatography: Modify the LC gradient to separate the analyte from the interfering matrix components.

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for Methyl 3-hydroxydecanoate will co-elute and experience the same degree of ion suppression. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.[11]

Issue 3: Poor Peak Shape (Tailing) or Low Recovery in GC-MS Analysis

This often points to issues with the derivatization process or active sites in the GC system.

Q: My peaks are tailing after silylation. What should I check? A: Peak tailing for derivatized compounds suggests either incomplete derivatization or degradation.

  • Ensure Sample is Anhydrous: Silylating reagents like BSTFA are highly sensitive to moisture. Water will consume the reagent and prevent a complete reaction. Always ensure the sample extract is completely dry before adding the reagent.[5]

  • Check Reagent and Catalyst: Use fresh silylating reagent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective choice.[5] The TMCS acts as a catalyst and can improve the derivatization of sterically hindered hydroxyl groups.[8]

  • Optimize Reaction Conditions: Ensure the reaction temperature and time are sufficient for a complete reaction. Heating the mixture (e.g., at 60-70°C) is typically required.[4][5]

  • Check for Active Sites: If derivatization is complete, peak tailing may be caused by active sites (e.g., exposed silanols) in the GC inlet liner or on the column. Use a deactivated liner and consider conditioning the column.

Quantitative Data Summary

Method validation is crucial to ensure that the analytical technique is suitable for its intended purpose.[6] Key validation parameters are summarized below.

Table 1: Typical Method Validation Parameters for a Chiral UHPLC-MS/MS Assay

Parameter Typical Value/Range Description
Linearity (R²) > 0.995 The ability of the method to produce results that are directly proportional to the analyte concentration.[12]
Limit of Detection (LOD) Analyte-dependent The lowest concentration of the analyte that can be reliably detected.[12][13]
Limit of Quantitation (LOQ) Analyte-dependent The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12][13]
Accuracy (% Recovery) 85 - 115% The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[6]

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[6][12] |

Table 2: Comparison of Common Derivatization Methods for GC Analysis of Hydroxyl Groups

Derivatization Method Reagent Example Advantages Considerations
Silylation BSTFA + 1% TMCS Forms stable, volatile TMS ethers. Reagents are highly reactive and effective.[5][9] Reagents are highly sensitive to moisture. By-products can sometimes interfere.

| Acylation | Heptafluorobutyric Anhydride (HFBA) | Forms stable, highly volatile derivatives. Good for electron-capture detection (ECD).[5] | Reagents can be corrosive and require careful handling. Reaction may require a catalyst.[5] |

Experimental Protocols

Protocol 1: Chiral UHPLC-MS/MS Analysis of this compound

This protocol is adapted for the analysis of 3-hydroxy fatty acids from a biological matrix like plasma.[1]

1. Sample Preparation (from Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold isopropanol containing a suitable stable isotope-labeled internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance UHPLC system.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IA-U, 150 x 2.1 mm, 1.6 µm).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of n-Hexane and 2-Propanol, or a reversed-phase system with acetonitrile and water with a buffer like ammonium (B1175870) acetate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 25°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and internal standard.

Protocol 2: GC-MS Analysis of this compound via Silylation

This protocol details the necessary derivatization step to improve volatility for GC analysis.[4][5]

Start Dry Sample Extract Add_Solvent Add 50 µL Anhydrous Pyridine (B92270) or Acetonitrile Start->Add_Solvent Add_Reagent Add 50 µL BSTFA + 1% TMCS Add_Solvent->Add_Reagent Seal_Heat Seal Vial and Heat (e.g., 60°C for 30 min) Add_Reagent->Seal_Heat Cool Cool to Room Temperature Seal_Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation derivatization of Methyl 3-hydroxydecanoate.

1. Derivatization (Silylation) a. Ensure the sample extract containing Methyl 3-hydroxydecanoate is completely dry in a reaction vial. b. Add 50 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the residue.[4] c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[5] d. Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure the reaction is complete.[4] e. Cool the vial to room temperature before injection.

2. GC-MS Conditions

  • GC System: A standard gas chromatograph.

  • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.[4]

  • Mass Spectrometer: A mass spectrometer operating in Electron Impact (EI) mode.

  • Data Acquisition: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for higher sensitivity quantitative analysis.[4]

References

Validation & Comparative

A Comparative Guide to Confirming the Enantiomeric Purity of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric purity is a critical quality control step. (R)-Methyl 3-hydroxydecanoate (B1257068), a valuable chiral building block, requires precise enantiomeric excess (e.e.) assessment to ensure the desired stereospecific outcomes in subsequent applications. This guide provides an objective comparison of the three principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of (R)-Methyl 3-hydroxydecanoate depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of volatile enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals.[1][2]
Typical Resolution (Rs) > 1.5 for baseline separation.[3]> 1.5 for baseline separation.Dependent on the chemical shift difference (ΔΔδ) between diastereomeric signals.
Sensitivity High (µg/mL to ng/mL level).[4][5]Very high (pg to ng level).[6]Lower, typically requires mg of sample.
Limit of Detection (LOD) Can be in the range of 0.2 - 1 µg/mL.[4][5]Can be in the pg range.[6]Generally higher, dependent on the concentration and signal-to-noise ratio.
Limit of Quantitation (LOQ) Typically in the range of 0.7 - 3 µg/mL.[4][5]Can be in the ng range.Higher, requires clear baseline separation of signals.
Analysis Time per Sample 10 - 30 minutes.10 - 40 minutes.5 - 15 minutes.
Sample Preparation Minimal, dissolution in a suitable solvent. Derivatization may be needed for UV detection if the analyte lacks a chromophore.Derivatization to a more volatile and thermally stable compound is often necessary.Dissolution with a chiral auxiliary. Derivatization may be required.
Instrumentation Cost Moderate to High.Moderate.High (for high-field NMR).
Advantages Broad applicability, robust, well-established, high precision and accuracy.[7]High resolution and sensitivity, suitable for volatile compounds.[8]Rapid analysis, provides structural information, non-destructive.
Disadvantages Higher cost of chiral columns, requires liquid mobile phases.Limited to thermally stable and volatile compounds, may require derivatization.Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries and high-field NMR.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of hydroxy esters.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector).

  • Chiral column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • This compound standard

  • Racemic methyl 3-hydroxydecanoate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic methyl 3-hydroxydecanoate and a separate stock solution of the (R)-enantiomer in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 210 nm (if response is sufficient) or Refractive Index Detector.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution. Inject the (R)-enantiomer standard to confirm peak identity. Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Excess (% e.e.) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity for volatile compounds. For methyl 3-hydroxydecanoate, derivatization of the hydroxyl group is typically required to improve volatility and peak shape.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column (e.g., CP-Chirasil-Dex CB or similar cyclodextrin-based column).

Reagents:

  • This compound standard

  • Racemic methyl 3-hydroxydecanoate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve approximately 1 mg of the sample or standard in 100 µL of anhydrous solvent.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection mode: Split (e.g., 50:1).

  • Analysis: Inject the derivatized racemic standard to determine the retention times of the two enantiomer derivatives and confirm separation. Inject the derivatized (R)-enantiomer standard to identify the corresponding peak. Inject the derivatized sample.

  • Calculation of Enantiomeric Purity: Calculate the % e.e. using the peak areas of the two enantiomers as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample

  • Racemic methyl 3-hydroxydecanoate

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent.

  • Deuterated solvent (e.g., CDCl3).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the racemic methyl 3-hydroxydecanoate in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a proton (¹H) NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube and acquire another ¹H NMR spectrum. Observe the splitting of a key proton signal (e.g., the methine proton at the C3 position or the methyl ester protons).

    • Optimize the amount of CSA to achieve baseline separation of the signals for the two enantiomers.

  • Analysis of the (R)-Enantiomer Sample:

    • Prepare a sample of the this compound using the optimized sample-to-CSA ratio.

    • Acquire the ¹H NMR spectrum.

  • Calculation of Enantiomeric Purity:

    • Identify the signals corresponding to the (R) and (S) enantiomers from the spectrum of the racemic mixture with the CSA.

    • In the spectrum of the sample, integrate the signals for both enantiomers.

    • Calculate the % e.e. using the integral values:

      • % e.e. = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100

Workflow for Enantiomeric Purity Determination

The following diagram illustrates a general workflow for selecting and implementing a method to confirm the enantiomeric purity of this compound.

G Workflow for Enantiomeric Purity Determination of this compound cluster_0 Method Selection cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting Start Start Assess Requirements Assess Requirements (Accuracy, Sensitivity, Throughput) Start->Assess Requirements HPLC Chiral HPLC Assess Requirements->HPLC High Accuracy Moderate Throughput GC Chiral GC Assess Requirements->GC High Sensitivity Volatile Sample NMR Chiral NMR Assess Requirements->NMR Rapid Analysis Sufficient Sample Protocol_HPLC HPLC Protocol: - Column Selection - Mobile Phase Opt. - Sample Prep. HPLC->Protocol_HPLC Protocol_GC GC Protocol: - Derivatization - Column Selection - Temp. Program GC->Protocol_GC Protocol_NMR NMR Protocol: - CSA Selection - Solvent Selection - Concentration Opt. NMR->Protocol_NMR Data_Acquisition Data Acquisition Protocol_HPLC->Data_Acquisition Protocol_GC->Data_Acquisition Protocol_NMR->Data_Acquisition Peak_Integration Peak Integration / Signal Analysis Data_Acquisition->Peak_Integration Calculate_ee Calculate % e.e. Peak_Integration->Calculate_ee Report Generate Report Calculate_ee->Report

Caption: General workflow for the determination of enantiomeric purity.

References

comparative analysis of (R)-Methyl 3-hydroxydecanoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxydecanoate (B1257068) is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its stereospecific synthesis is of great interest to the pharmaceutical and biotechnology industries. This guide provides a comparative analysis of the most effective methods for its preparation, focusing on asymmetric hydrogenation, enzymatic kinetic resolution, and biocatalytic reduction. The performance of each method is evaluated based on yield, enantiomeric excess (e.e.), and operational considerations, with supporting experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the three primary methods discussed in this guide. This allows for a quick assessment of each method's strengths and weaknesses.

MethodTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation >95%>98%High yield and enantioselectivity, well-established technology.Requires high-pressure equipment and expensive catalysts.
Enzymatic Kinetic Resolution ~45%>99%Exceptional enantioselectivity, mild reaction conditions.Theoretical maximum yield is 50%, requires separation of enantiomers.
Biocatalytic Reduction 83-99%>99%High conversion and enantioselectivity, environmentally friendly.Can require screening of multiple organisms, potential for substrate inhibition.

Method 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010)

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. The use of a chiral catalyst, typically a Ruthenium-BINAP complex, allows for the highly specific delivery of hydrogen to one face of the prochiral ketone, resulting in the desired (R)-enantiomer of the alcohol in high yield and enantiomeric excess.

Logical Relationship: Catalytic Cycle

The diagram below illustrates the catalytic cycle for the asymmetric hydrogenation of methyl 3-oxodecanoate using a chiral Ru-BINAP catalyst. The substrate coordinates to the chiral catalyst, followed by the stereoselective transfer of hydride from the metal to the carbonyl carbon.

Substrate Methyl 3-oxodecanoate Intermediate Substrate-Catalyst Complex Substrate->Intermediate + Catalyst Catalyst [(R)-BINAP]Ru(II) Catalyst Product (R)-Methyl 3-hydroxydecanoate Intermediate->Product Hydrogenation Product->Catalyst - Catalyst (regenerated) H2 H₂ H2->Intermediate

Catalytic cycle for asymmetric hydrogenation.
Experimental Protocol

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[1][2]

  • Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%), add anhydrous, degassed methanol. Stir the mixture under an argon atmosphere at 60 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate stainless-steel autoclave, dissolve methyl 3-oxodecanoate (1 equivalent) in degassed methanol.

  • Hydrogenation: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-100 atm H₂. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Performance Data
ParameterValueReference
Yield 92-96%[1]
Enantiomeric Excess (e.e.) 97-98%[1]
Temperature Room Temperature[1]
Pressure 100 atm[1]
Reaction Time 12-24 hours
Catalyst Loading 0.5-1 mol%

Method 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxydecanoate

Enzymatic kinetic resolution is a highly selective method that utilizes the ability of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In the case of racemic methyl 3-hydroxydecanoate, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-ester from the unreacted (S)-alcohol.

Experimental Workflow

The workflow for enzymatic kinetic resolution involves the selective acylation of the (R)-enantiomer, followed by separation and deacylation to obtain the pure (R)-product.

Racemate Racemic (±)-Methyl 3-hydroxydecanoate Acylation Enzymatic Acylation (CAL-B, Acyl Donor) Racemate->Acylation Mixture Mixture of (R)-acylated ester and unreacted (S)-alcohol Acylation->Mixture Separation Chromatographic Separation Mixture->Separation S_alcohol (S)-Methyl 3-hydroxydecanoate Separation->S_alcohol R_ester (R)-Acyl-Methyl 3-hydroxydecanoate Separation->R_ester Deacylation Deacylation R_ester->Deacylation R_product (R)-Methyl 3-hydroxydecanoate Deacylation->R_product

Workflow for enzymatic kinetic resolution.
Experimental Protocol

  • Reaction Setup: To a solution of racemic methyl 3-hydroxydecanoate (1 equivalent) in a suitable organic solvent (e.g., toluene (B28343) or hexane), add an acyl donor such as vinyl acetate (2 equivalents).

  • Enzymatic Resolution: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate). Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC until approximately 50% conversion is achieved.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the resulting (R)-acylated methyl 3-hydroxydecanoate from the unreacted (S)-methyl 3-hydroxydecanoate by silica gel column chromatography.

  • Deacylation: Hydrolyze the purified (R)-acylated ester using a mild base (e.g., K₂CO₃ in methanol) to obtain the desired this compound.

Performance Data
ParameterValueReference
Yield ~45% (theoretical max. 50%)
Enantiomeric Excess (e.e.) >99%
Temperature 30-45 °C
Reaction Time Varies (monitor to 50% conversion)
Enzyme Candida antarctica lipase B (CAL-B)

Method 3: Biocatalytic Reduction of Methyl 3-oxodecanoate using Whole-Cell Systems

Biocatalytic reduction using whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) or other non-conventional yeasts, offers a green and efficient alternative for the synthesis of chiral alcohols. These microorganisms contain ketoreductases that can reduce the carbonyl group of methyl 3-oxodecanoate with high enantioselectivity.

Logical Relationship: Whole-Cell Biotransformation

This diagram illustrates the process of whole-cell biocatalytic reduction. The substrate enters the microbial cell, where it is reduced by intracellular enzymes, and the chiral product is then exported.

Substrate Methyl 3-oxodecanoate YeastCell Yeast Cell (e.g., C. parapsilosis) Substrate->YeastCell Uptake Enzymes Intracellular Ketoreductases YeastCell->Enzymes Product This compound YeastCell->Product Export Enzymes->Product Reduction

Whole-cell biocatalytic reduction process.
Experimental Protocol

  • Yeast Culture: Cultivate the selected yeast strain (e.g., Candida parapsilosis) in an appropriate growth medium. Harvest the cells by centrifugation and wash with buffer.

  • Bioreduction: Resuspend the yeast cells in a buffer solution. Add methyl 3-oxodecanoate to the cell suspension. A co-substrate, such as glucose, may be added to facilitate cofactor regeneration.

  • Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C). Monitor the progress of the reduction by GC or TLC.

  • Extraction and Purification: Once the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the product by silica gel column chromatography.

Performance Data
ParameterValueReference
Conversion 83-99%[3]
Enantiomeric Excess (e.e.) >99%[3]
Temperature 30 °C[3]
Reaction Time 24 hours[3]
Biocatalyst Candida parapsilosis (WY12)[3]

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization. Asymmetric hydrogenation offers a rapid and high-yielding route but requires specialized equipment and expensive catalysts. Enzymatic kinetic resolution provides exceptional enantiopurity under mild conditions, but with a theoretical yield limited to 50%. Biocatalytic reduction with whole-cell systems presents a green and highly selective alternative with the potential for high conversion rates, though it may necessitate initial screening to identify the optimal microbial catalyst. For large-scale production, the high yield of asymmetric hydrogenation is attractive, while for applications demanding the highest enantiopurity, enzymatic or biocatalytic methods may be preferred.

References

A Comparative Analysis of (R)- and (S)-Methyl 3-hydroxydecanoate: Unveiling Stereospecific Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule can dramatically alter its interaction with biological systems. This guide provides a comparative overview of the potential biological activities of (R)-Methyl 3-hydroxydecanoate (B1257068) and its (S)-enantiomer. While direct comparative studies on these specific methyl esters are not extensively documented, we can extrapolate their likely divergent biological roles based on the well-established stereospecific functions of their corresponding free fatty acids, (R)- and (S)-3-hydroxydecanoic acid. This document outlines these anticipated differences and provides a framework of experimental protocols to facilitate their empirical investigation.

Introduction to Stereoisomers in Biological Systems

(R)- and (S)-Methyl 3-hydroxydecanoate are enantiomers, non-superimposable mirror images of each other. In the chiral environment of a biological system, these molecules can interact differently with enzymes, receptors, and other macromolecules, leading to distinct physiological effects. The (S)-enantiomer of 3-hydroxyacyl-CoAs are well-known intermediates in the mitochondrial fatty acid β-oxidation pathway. In contrast, the (R)-isomers are often involved in specialized metabolic pathways, such as the biosynthesis of rhamnolipids in bacteria, and have been shown to possess unique bioactivities, including the enhancement of anti-cancer peptide efficacy.

Predicted Comparative Biological Activities

Based on the known functions of the corresponding free acids, the following table summarizes the hypothesized differences in the biological activities of (R)- and (S)-Methyl 3-hydroxydecanoate. It is anticipated that the methyl esters may exhibit these activities directly or upon hydrolysis to the free acids in situ.

Biological Activity(R)-Methyl 3-hydroxydecanoate(S)-Methyl 3-hydroxydecanoateRationale
Metabolic Fate Not a direct substrate for β-oxidation.Likely substrate for β-oxidation following conversion to its CoA thioester.The enzyme 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in β-oxidation, is stereospecific for the (S)-isomer.
Bacterial Quorum Sensing Potential modulator of quorum sensing systems.Likely has minimal to no direct role in quorum sensing.(R)-3-hydroxyalkanoic acids are precursors to or components of some bacterial signaling molecules.
Rhamnolipid Biosynthesis Potential precursor.Not a precursor.The biosynthesis of rhamnolipids specifically incorporates (R)-3-hydroxy fatty acids.
Antibiofilm Activity Potential for antibiofilm activity.Less likely to exhibit significant antibiofilm activity.Disruption of quorum sensing and rhamnolipid-related processes by the (R)-enantiomer could interfere with biofilm formation.
Anticancer Activity May enhance the activity of certain anticancer peptides.Unlikely to have a similar enhancing effect.Conjugation of (R)-3-hydroxydecanoic acid has been shown to enhance the anti-cancer activity of peptides.
Cytotoxicity To be determined.To be determined.The cytotoxicity of both enantiomers would need to be empirically determined against various cell lines.

Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

Fatty Acid β-Oxidation Assay

This assay determines the extent to which each enantiomer is metabolized through the β-oxidation pathway.

  • Cell Culture: Utilize a relevant cell line, such as HepG2 (human liver cancer cell line) or primary hepatocytes, which have active fatty acid metabolism.

  • Treatment: Incubate the cells with either (R)- or (S)-Methyl 3-hydroxydecanoate. A control group with no treatment and a positive control with a known β-oxidation substrate (e.g., palmitic acid) should be included.

  • Measurement: The rate of β-oxidation can be measured by quantifying the production of metabolic end products. A common method involves using radiolabeled substrates (e.g., [³H]palmitic acid as a tracer alongside the test compounds) and measuring the production of [³H]H₂O. Alternatively, oxygen consumption rates can be measured using a Seahorse XF Analyzer.

  • Data Analysis: Compare the rate of β-oxidation in cells treated with the (R)- and (S)-enantiomers to the control groups. A significant increase in β-oxidation for the (S)-enantiomer compared to the (R)-enantiomer would support the hypothesis.

Quorum Sensing Reporter Assay

This assay assesses the ability of each enantiomer to interfere with bacterial quorum sensing.

  • Bacterial Strains: Employ a reporter strain of bacteria, such as Pseudomonas aeruginosa or Vibrio harveyi, which has a reporter gene (e.g., lux for bioluminescence or lacZ for colorimetric assay) under the control of a quorum sensing-regulated promoter.

  • Treatment: Grow the reporter strain in the presence of varying concentrations of (R)- and (S)-Methyl 3-hydroxydecanoate.

  • Measurement: Quantify the reporter gene expression. For a lux reporter, measure luminescence using a luminometer. For a lacZ reporter, measure the color change using a spectrophotometer.

  • Data Analysis: A dose-dependent decrease or increase in reporter gene expression in the presence of the (R)-enantiomer would indicate modulation of quorum sensing.

Rhamnolipid Quantification Assay

This assay determines if the (R)-enantiomer can serve as a precursor for rhamnolipid synthesis in bacteria.

  • Bacterial Culture: Use a rhamnolipid-producing bacterial strain, such as Pseudomonas aeruginosa.

  • Culture Conditions: Grow the bacteria in a minimal medium with either (R)- or (S)-Methyl 3-hydroxydecanoate as a potential carbon source or precursor.

  • Extraction and Quantification: After a set incubation period, extract the rhamnolipids from the culture supernatant using a solvent extraction method. Quantify the rhamnolipid concentration using a colorimetric method, such as the orcinol-sulfuric acid assay, which detects the rhamnose sugar moiety.

  • Data Analysis: An increase in rhamnolipid production in cultures supplemented with the (R)-enantiomer compared to the (S)-enantiomer and the control would suggest its role as a precursor.

Antibiofilm Assay

This assay evaluates the ability of each enantiomer to inhibit or disrupt bacterial biofilm formation.

  • Bacterial Strains: Use a biofilm-forming bacterium, such as Staphylococcus aureus or Pseudomonas aeruginosa.

  • Biofilm Formation: Grow the bacteria in a multi-well plate in the presence of various concentrations of (R)- and (S)-Methyl 3-hydroxydecanoate.

  • Quantification: After incubation, remove the planktonic cells and stain the adherent biofilm with crystal violet. Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

  • Data Analysis: A significant reduction in biofilm formation in the presence of the (R)-enantiomer would indicate antibiofilm activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of the enantiomers on mammalian cells.

  • Cell Culture: Use a panel of relevant cell lines, including both cancerous and non-cancerous lines (e.g., HeLa, HepG2, and normal fibroblasts).

  • Treatment: Expose the cells to a range of concentrations of (R)- and (S)-Methyl 3-hydroxydecanoate for a specified period (e.g., 24, 48, 72 hours).

  • Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each enantiomer on each cell line.

Visualizing the Hypothesized Pathways and Workflows

To further clarify the proposed biological distinctions and experimental approaches, the following diagrams have been generated using the DOT language.

fatty_acid_beta_oxidation S_Ester (S)-Methyl 3-hydroxydecanoate S_Acid (S)-3-Hydroxydecanoic acid S_Ester->S_Acid Hydrolysis R_Ester (R)-Methyl 3-hydroxydecanoate R_Acid (R)-3-Hydroxydecanoic acid R_Ester->R_Acid Hydrolysis S_CoA (S)-3-Hydroxydecanoyl-CoA S_Acid->S_CoA Activation Blocked Metabolically Inert R_Acid->Blocked Beta_Oxidation β-Oxidation (Energy Production) S_CoA->Beta_Oxidation

Hypothesized metabolic fate of the enantiomers.

quorum_sensing_and_rhamnolipid cluster_R This compound Pathway cluster_S (S)-Methyl 3-hydroxydecanoate Pathway R_Ester (R)-Methyl 3-hydroxydecanoate R_Acid (R)-3-Hydroxydecanoic acid R_Ester->R_Acid Hydrolysis QS_Modulation Quorum Sensing Modulation R_Acid->QS_Modulation Rhamnolipid_Synth Rhamnolipid Biosynthesis R_Acid->Rhamnolipid_Synth S_Ester (S)-Methyl 3-hydroxydecanoate S_Acid (S)-3-Hydroxydecanoic acid S_Ester->S_Acid Hydrolysis No_Effect No Direct Effect on QS or Rhamnolipids S_Acid->No_Effect

Predicted roles in bacterial signaling and biosynthesis.

experimental_workflow Start Synthesize/Acquire Pure Enantiomers ((R)- and (S)-Methyl 3-hydroxydecanoate) Beta_Ox Fatty Acid β-Oxidation Assay Start->Beta_Ox QS Quorum Sensing Reporter Assay Start->QS Rhamno Rhamnolipid Quantification Start->Rhamno Antibiofilm Antibiofilm Assay Start->Antibiofilm Cyto Cytotoxicity Assay (MTT) Start->Cyto Data Comparative Data Analysis Beta_Ox->Data QS->Data Rhamno->Data Antibiofilm->Data Cyto->Data

Workflow for comparative biological activity testing.

Conclusion

The stereochemistry of Methyl 3-hydroxydecanoate is predicted to be a critical determinant of its biological activity. While the (S)-enantiomer is likely to be processed through standard fatty acid metabolism, the (R)-enantiomer holds potential as a modulator of bacterial communication and a precursor for bioactive molecules. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to empirically validate these hypotheses. Such studies are crucial for uncovering novel therapeutic agents and understanding the intricate roles of chiral molecules in biological systems.

(R)-Methyl 3-hydroxydecanoate versus other chiral building blocks in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides a comprehensive comparison of (R)-Methyl 3-hydroxydecanoate (B1257068) with other prominent chiral building blocks in organic synthesis, supported by experimental data and detailed protocols.

(R)-Methyl 3-hydroxydecanoate, a valuable chiral β-hydroxy ester, serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.[1][2] Its utility stems from the presence of two key functional groups, a hydroxyl and an ester, which allow for a wide range of chemical transformations. This guide will delve into the performance of this compound in key synthetic applications and compare it with established alternatives such as the Roche ester, Evans auxiliaries-derived synthons, and chiral amino alcohols.

Performance Comparison of Chiral Building Blocks

The efficacy of a chiral building block is often measured by the yield and enantiomeric excess (e.e.) it affords in stereoselective reactions. The following tables summarize the performance of this compound and its alternatives in various synthetic contexts.

Table 1: Asymmetric Synthesis of Chiral β-Hydroxy Esters

Chiral Building Block/MethodSubstrateCatalyst/ReagentSolventYield (%)e.e. (%)Reference
This compound (via Asymmetric Hydrogenation of Methyl 3-oxodecanoate) Methyl 3-oxodecanoate (B1261010)(R)-BINAP-Ru(II)Methanol (B129727)>95>98Adapted from[3]
This compound (via Enzymatic Kinetic Resolution) (±)-Methyl 3-hydroxydecanoateImmobilized Candida antarctica lipase (B570770) B (CAL-B)Toluene~50 (for R-ester)>99Adapted from[3]
Roche Ester (Methyl (R)-3-hydroxy-2-methylpropanoate) Methyl 2-methyl-3-oxobutanoateBaker's YeastWater/Glucose85>98[4]
Evans Auxiliary (Asymmetric Aldol (B89426) Reaction) Propionyl oxazolidinone and various aldehydesDi-n-butylboron triflate, triethylamineDichloromethane75-95>99 (d.r.)[5]

Table 2: Application in Natural Product Synthesis

Chiral Building BlockTarget MoleculeKey TransformationReported Overall Yield (%)Reference
(R)-3-Hydroxyalkanoic acids (derived from this compound) RhamnolipidsCross-metathesis and esterification24-36[6]
Roche Ester Dictyostatin, DiscodermolideAldol additions, chain elongationVaries[7]
Evans Auxiliary FR-182877 (antitumor agent)Asymmetric aldol reactionsNot specified[5]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible research. The following sections provide established methods for the synthesis of this compound.

Synthesis of this compound

This method utilizes a chiral Ruthenium-BINAP catalyst for the highly enantioselective reduction of a prochiral β-keto ester.[3]

Experimental Protocol:

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Add anhydrous, degassed methanol and stir the mixture at room temperature until a homogeneous solution is formed.

  • Hydrogenation: In a separate stainless-steel autoclave, dissolve methyl 3-oxodecanoate (1.0 equiv) in degassed methanol.

  • Transfer the catalyst solution to the autoclave via cannula.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

This chemoenzymatic approach employs the high enantioselectivity of Candida antarctica lipase B (CAL-B) to resolve a racemic mixture of the β-hydroxy ester.[3]

Experimental Protocol:

  • To a solution of racemic (±)-Methyl 3-hydroxydecanoate (1.0 equiv) in an organic solvent such as toluene, add an acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Add immobilized Candida antarctica lipase B (Novozym® 435) (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Filter off the enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-acetylated ester from the unreacted (S)-Methyl 3-hydroxydecanoate by silica gel column chromatography.

  • Hydrolyze the purified (R)-acetylated ester using a mild base (e.g., K₂CO₃ in methanol) to afford this compound.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies and logical relationships, the following diagrams are provided.

Asymmetric_Hydrogenation cluster_workflow Asymmetric Hydrogenation Workflow Methyl_3_oxodecanoate Methyl 3-oxodecanoate Hydrogenation Hydrogenation (H₂, 50-100 atm) Methyl_3_oxodecanoate->Hydrogenation Catalyst_Formation Formation of (R)-BINAP-Ru(II) catalyst Catalyst_Formation->Hydrogenation Purification Purification (Chromatography) Hydrogenation->Purification R_Product (R)-Methyl 3-hydroxydecanoate Purification->R_Product

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxodecanoate.

Enzymatic_Kinetic_Resolution cluster_workflow Enzymatic Kinetic Resolution Workflow Racemic_Ester (±)-Methyl 3-hydroxydecanoate Enzymatic_Acetylation Enzymatic Acetylation (CAL-B, Vinyl Acetate) Racemic_Ester->Enzymatic_Acetylation Separation Separation (Chromatography) Enzymatic_Acetylation->Separation R_Acetate (R)-Methyl 3-acetoxydecanoate Separation->R_Acetate S_Alcohol (S)-Methyl 3-hydroxydecanoate Separation->S_Alcohol Hydrolysis Hydrolysis (K₂CO₃, MeOH) R_Acetate->Hydrolysis R_Product (R)-Methyl 3-hydroxydecanoate Hydrolysis->R_Product

Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxydecanoate.

Comparison with Other Chiral Building Blocks

Roche Ester (Methyl (R)-3-hydroxy-2-methylpropanoate)

The Roche ester is a widely used C4 chiral building block, valued for its high enantiopurity and versatility in the synthesis of polyketide natural products.[4][7]

  • Advantages: Commercially available in both enantiomeric forms with high optical purity.[8] Its smaller size makes it a suitable starting point for iterative chain elongation strategies.

  • Disadvantages: The introduction of longer alkyl chains, as are present in this compound, requires multiple synthetic steps, potentially lowering the overall yield.

  • Performance: In reactions such as aldol additions, the Roche ester provides excellent stereocontrol.[9]

Evans Auxiliaries (Chiral Oxazolidinones)
  • Advantages: High levels of stereocontrol are achievable for a wide range of substrates. The auxiliary is readily available and can be recycled.

  • Disadvantages: The attachment and removal of the auxiliary add two steps to the synthetic sequence. The stoichiometric use of the chiral auxiliary can be a drawback in terms of atom economy and cost for large-scale synthesis.

Chiral Amino Alcohols

Derived from readily available amino acids, chiral amino alcohols are versatile building blocks and ligands for asymmetric catalysis.

  • Advantages: They are often derived from the chiral pool, making them readily accessible and relatively inexpensive. They can be used as both chiral synthons and as ligands or catalysts in asymmetric transformations.

  • Disadvantages: The direct incorporation of their chiral backbone into a target molecule may require more complex synthetic manipulations compared to the direct use of a β-hydroxy ester.

  • Performance: As ligands in asymmetric reductions of ketones, they can lead to high enantioselectivities.

Economic Considerations

The choice of a chiral building block is often influenced by its cost and availability, especially in the context of large-scale pharmaceutical and fine chemical production.[14]

  • This compound: The cost can be moderate, with the price being dependent on the synthetic route employed. Chemoenzymatic methods, such as kinetic resolution, can be cost-effective on a larger scale due to the reusability of the enzyme.[15] Asymmetric hydrogenation, while highly efficient, may involve expensive transition metal catalysts and ligands.

  • Roche Ester: Being a well-established and commercially produced building block, the Roche ester is generally available at a reasonable cost for both enantiomers.[8]

  • Evans Auxiliaries: The initial investment in the chiral auxiliary can be significant, although its recyclability can mitigate the cost over multiple uses.

  • Chiral Amino Alcohols: Many simple chiral amino alcohols are relatively inexpensive due to their origin from the natural chiral pool.

The commercial availability of sp³-rich and enantiomerically pure scaffolds is still a challenge due to the high costs of chiral catalysts and time-consuming purifications.[16] A resolution of racemic mixtures is often a cheaper alternative, although at least half of the material is discarded if the undesired enantiomer cannot be racemized.[16]

Conclusion

This compound stands as a highly valuable and versatile chiral building block in organic synthesis. Its performance, particularly when synthesized via asymmetric hydrogenation or enzymatic resolution, offers high yields and exceptional enantioselectivity.

The choice between this compound and other chiral building blocks like the Roche ester or synthons derived from Evans auxiliaries will depend on the specific requirements of the synthetic target. For the direct incorporation of a C10 chain with a β-hydroxy group, this compound is a more direct and potentially more atom-economical choice. For the construction of polyketide chains where iterative additions of smaller units are required, the Roche ester may be more suitable. When exceptionally high diastereoselectivity is paramount for a specific C-C bond formation, the use of an Evans auxiliary might be the preferred strategy, despite the additional synthetic steps.

Ultimately, the decision will be guided by a careful consideration of the desired stereochemistry, the overall synthetic strategy, and the economic constraints of the project. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

assessing the antibacterial efficacy of (R)-Methyl 3-hydroxydecanoate against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antibacterial efficacy of (R)-Methyl 3-hydroxydecanoate (B1257068). While direct quantitative data for (R)-Methyl 3-hydroxydecanoate against a wide range of bacterial strains is limited in publicly available scientific literature, this document summarizes the existing knowledge on its antibacterial potential and compares it with the established efficacy of conventional antibiotics against key bacterial strains. Furthermore, it details the standard experimental protocols for evaluating antibacterial activity to aid in future research and development.

This compound is recognized as a natural antibiotic.[1] Its unesterified form, (R)-3-hydroxydecanoic acid, has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus and Streptococcus. Studies on related medium-chain (R)-3-hydroxyalkanoic acids have reported minimum inhibitory concentrations (MICs) against Listeria species and Staphylococcus aureus RN4220 in the range of 1 to 5 mM.

Comparative Antibacterial Efficacy

To provide a reference for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several common antibiotics against two clinically relevant bacterial strains: Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Antibacterial AgentTarget Bacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Pseudomonas aeruginosaData not available in published literature
Staphylococcus aureusData not available in published literature
Ciprofloxacin Pseudomonas aeruginosa ATCC 278530.25 - 1 µg/mL
Staphylococcus aureus ATCC 25923Data varies depending on the study
Gentamicin Pseudomonas aeruginosaData varies depending on the study
Staphylococcus aureusData varies depending on the study
Meropenem Pseudomonas aeruginosaData varies depending on the study
Staphylococcus aureus ATCC 33591 (MRSA)Resistant
Vancomycin Staphylococcus aureus ATCC 25923Data varies depending on the study

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Strains: Standardized bacterial inoculums (e.g., Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923) are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the bacteria.

b. Assay Procedure:

  • Aliquots of the serially diluted test compound are added to the wells of the microtiter plate.

  • The standardized bacterial inoculum is added to each well containing the test compound.

  • Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth in the MIC assay.

  • These aliquots are subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • The agar plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is determined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

MIC_Workflow A Prepare Serial Dilutions of This compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Visually Assess for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination.

MBC_Workflow G Select Wells from MIC Assay with No Visible Growth H Subculture Aliquots onto Nutrient Agar Plates G->H I Incubate at 37°C for 18-24h H->I J Count Viable Colonies I->J K Determine Minimum Bactericidal Concentration (MBC) J->K

Caption: Workflow for MBC Determination.

References

A Comparative Guide to the Cost-Effective Synthesis of (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of chiral molecules is paramount. (R)-Methyl 3-hydroxydecanoate (B1257068) is a valuable chiral building block, and selecting the optimal synthetic route is a critical decision. This guide provides an objective comparison of the two primary catalytic methods for its synthesis: Asymmetric Hydrogenation and Enzymatic Kinetic Resolution. A brief overview of a multi-step "green" synthesis from a bio-based starting material is also presented as a developing alternative.

At a Glance: Comparison of Synthetic Routes

The choice between asymmetric hydrogenation and enzymatic kinetic resolution hinges on a trade-off between upfront catalyst cost, yield, and process complexity. Asymmetric hydrogenation offers a direct route to the desired product in high yield and enantiomeric excess, while enzymatic kinetic resolution provides exceptional enantiopurity for both enantiomers but is limited by a theoretical maximum yield of 50% for each.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for the two main synthetic routes. It is important to note that while specific data for (R)-Methyl 3-hydroxydecanoate is limited in publicly available literature, the presented data is based on well-established results for analogous long-chain β-hydroxy esters and provides a reliable basis for comparison.

Table 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010)

ParameterTypical ValuesNotes
Starting Material Methyl 3-oxodecanoateProchiral β-keto ester
Catalyst Ruthenium-BINAP complexes (e.g., Ru(OAc)₂(R)-BINAP)Homogeneous or immobilized
Catalyst Loading 0.01 - 1 mol%Lower loadings are more cost-effective
Yield >95%High conversion to the desired product
Enantiomeric Excess (e.e.) >98%Excellent enantioselectivity
Key Reagents H₂ gas, Methanol (solvent)Requires high-pressure equipment
Reaction Temperature 25-80°CGenerally mild conditions
Reaction Pressure 50-100 atmRequires specialized hydrogenation reactor
Reaction Time 6-24 hoursDependant on catalyst loading and conditions
Catalyst Reusability Possible with immobilized catalystsMultiple cycles can significantly reduce cost
Purification Column chromatographyTo remove catalyst residue

Table 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxydecanoate

ParameterTypical ValuesNotes
Starting Material Racemic Methyl 3-hydroxydecanoateMixture of (R) and (S) enantiomers
Enzyme Immobilized Candida antarctica Lipase B (CAL-B), e.g., Novozym 435Commercially available and robust
Enzyme Loading 1-10% (w/w)Can be reused multiple times
Theoretical Max. Yield 50% for (R)-enantiomer (as acylated product)The other 50% is the unreacted (S)-enantiomer
Enantiomeric Excess (e.e.) >99% for both enantiomersExcellent enantioselectivity
Key Reagents Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., MTBE, toluene)Mild and readily available
Reaction Temperature 30-50°CMild, ambient pressure conditions
Reaction Pressure AtmosphericNo specialized equipment needed
Reaction Time 24-72 hoursCan be slower than hydrogenation
Enzyme Reusability High (often >10 cycles)A major advantage for cost-effectiveness[1][2]
Purification Column chromatographyTo separate the acylated (R)-ester from the unreacted (S)-alcohol

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of chiral molecules. The following are representative protocols for the two primary methods, adapted from reliable sources for similar substrates.

Method 1: Asymmetric Hydrogenation of Methyl 3-oxodecanoate

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.[3]

1. Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is heated to 100°C for 10 minutes to form the active catalyst. The solvent is then removed under high vacuum.

2. Hydrogenation: To the flask containing the catalyst is added a solution of methyl 3-oxodecanoate (1 equivalent) in degassed methanol. The flask is placed in a stainless-steel autoclave. The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 50-100 atm of H₂. The reaction is stirred at 50°C for 18-24 hours.

3. Work-up and Purification: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-hydroxydecanoate

This protocol is based on the widely used lipase-catalyzed kinetic resolution of racemic alcohols.

1. Reaction Setup: In a flask, racemic methyl 3-hydroxydecanoate (1 equivalent) is dissolved in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). To this solution is added Novozym 435 (5-10% by weight of the substrate) and an acyl donor (e.g., vinyl acetate, 0.6 equivalents).

2. Enzymatic Reaction: The suspension is stirred at 40°C. The reaction progress is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

3. Work-up and Purification: The enzyme is removed by filtration (it can be washed and reused). The filtrate is concentrated under reduced pressure. The resulting mixture of (R)-methyl 3-acetoxydecanoate and unreacted (S)-methyl 3-hydroxydecanoate is separated by silica gel column chromatography.

4. Hydrolysis of the Acylated Product: The purified (R)-methyl 3-acetoxydecanoate is dissolved in methanol, and potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The mixture is then neutralized, and the product is extracted with an organic solvent. The solvent is evaporated to give this compound.

Mandatory Visualization

Asymmetric_Hydrogenation_Workflow Asymmetric Hydrogenation Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Start Start Ketoester Methyl 3-oxodecanoate Start->Ketoester Catalyst (R)-BINAP-Ru Catalyst Start->Catalyst Solvent Methanol Start->Solvent Autoclave Pressurized Autoclave (50-100 atm H₂) Ketoester->Autoclave Catalyst->Autoclave Solvent->Autoclave Concentration Solvent Removal Autoclave->Concentration Purification Column Chromatography Concentration->Purification Product (R)-Methyl 3-hydroxydecanoate Purification->Product

Caption: Asymmetric Hydrogenation Workflow for this compound.

Enzymatic_Resolution_Workflow Enzymatic Kinetic Resolution Workflow cluster_reaction Enzymatic Acylation cluster_separation Separation cluster_products Products cluster_hydrolysis Hydrolysis Racemate Racemic Methyl 3-hydroxydecanoate ReactionVessel Reaction Vessel (Atmospheric Pressure) Racemate->ReactionVessel Enzyme Novozym 435 Enzyme->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Filtration Enzyme Filtration (for reuse) ReactionVessel->Filtration Concentration Solvent Removal Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography S_alcohol (S)-Methyl 3-hydroxydecanoate Chromatography->S_alcohol R_ester (R)-Methyl 3-acetoxydecanoate Chromatography->R_ester Hydrolysis Base Hydrolysis R_ester->Hydrolysis FinalProduct (R)-Methyl 3-hydroxydecanoate Hydrolysis->FinalProduct

Caption: Enzymatic Kinetic Resolution Workflow for this compound.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider the cost of starting materials, catalysts/enzymes, solvents, and the overall process efficiency including purification and labor.

  • Catalyst vs. Enzyme Cost: Ruthenium-BINAP catalysts are expensive, however, their high efficiency and potential for recycling (especially when immobilized) can offset the initial investment, particularly at an industrial scale. Novozym 435 is also a significant cost but is highly reusable, often for more than 10 cycles with minimal loss of activity, which dramatically reduces its contribution to the cost per batch.[1][2]

  • Yield and Throughput: Asymmetric hydrogenation provides a direct route to the product with a theoretical yield of 100%. In contrast, enzymatic kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer. This means that for the same amount of final product, twice the amount of racemic starting material must be processed in the enzymatic route. However, the unreacted (S)-enantiomer can also be isolated as a valuable chiral product.

  • Process Complexity and Equipment: Asymmetric hydrogenation requires high-pressure reactors, which represents a significant capital investment. Enzymatic resolution, on the other hand, can be performed in standard laboratory glassware at atmospheric pressure.

  • Purification: Both methods require chromatographic purification. In the case of enzymatic resolution, the separation of the acylated product from the unreacted alcohol is generally straightforward.

Developing Alternative: Multi-step "Green" Synthesis

A multi-step synthesis of (R)-3-hydroxydecanoic acid from the bio-based starting material levoglucosenone (B1675106) has been reported.[4] This route is promoted as a "green" alternative. However, it involves seven steps with an overall yield of 24-36%. While starting from a renewable resource is advantageous from a sustainability perspective, the numerous steps, use of various reagents, and purification at each stage, combined with a modest overall yield, currently make it less cost-effective for large-scale production compared to the more direct catalytic methods. Further process optimization would be required to make this route economically competitive.

Conclusion and Recommendations

For the production of this compound, the choice between asymmetric hydrogenation and enzymatic kinetic resolution is context-dependent.

  • Asymmetric Hydrogenation is likely the more cost-effective option for the large-scale production of exclusively the (R)-enantiomer, provided the high initial capital investment for specialized equipment is feasible. The high yield and directness of the route are major advantages.

  • Enzymatic Kinetic Resolution is an excellent choice for smaller-scale production or when both enantiomers are of value. The operational simplicity, mild reaction conditions, and high reusability of the enzyme make it an attractive and flexible method. The lower theoretical yield for the target enantiomer is the primary drawback.

Ultimately, the most cost-effective route will depend on the scale of production, the available equipment, the cost of starting materials, and whether there is a commercial interest in the opposite enantiomer. For industrial applications, a thorough process development and economic analysis for both routes with the specific substrates and reagents would be necessary to make a definitive decision.

References

(R)-Methyl 3-hydroxydecanoate: A Comparative Analysis of In Vitro and In Vivo Biological Effects Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Methyl 3-hydroxydecanoate (B1257068) is the methyl ester of (R)-3-hydroxydecanoic acid, a naturally occurring medium-chain length 3-hydroxy fatty acid.[1] The parent acid is a known precursor in the biosynthesis of rhamnolipids in bacteria such as Pseudomonas aeruginosa.[2] While research has focused on the production of (R)-3-hydroxydecanoic acid through microbial engineering, the specific biological functions of its methyl ester derivative remain largely unexplored.[2]

The scientific literature provides information on related compounds, such as methyl 3-hydroxyoctadecanoate, which has been identified as a microbial metabolite with potential biological activities.[3] However, direct extrapolation of these findings to (R)-Methyl 3-hydroxydecanoate is not scientifically valid due to differences in chemical structure that can significantly impact biological function.

Currently, information regarding this compound is primarily confined to chemical and physical properties databases and supplier catalogs, which list it as a biochemical reagent for research purposes.[4][5][6][7][8] These resources do not provide the necessary experimental data to construct a comparative guide of its biological effects.

Therefore, for researchers, scientists, and drug development professionals interested in the potential therapeutic or biological applications of this compound, foundational in vitro and subsequent in vivo studies are required to characterize its activity profile. Such studies would need to establish baseline data on cytotoxicity, mechanism of action, and potential efficacy in relevant disease models. Without this primary research, a meaningful comparison between in vitro and in vivo effects cannot be made.

References

Immunoassay Specificity for (R)-Methyl 3-hydroxydecanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical immunoassay for the detection of (R)-Methyl 3-hydroxydecanoate (B1257068). Due to the current absence of publicly available cross-reactivity data for this specific analyte, this document presents a model based on established principles of competitive enzyme-linked immunosorbent assays (ELISA) for small molecules. The provided data and protocols are illustrative and intended to guide researchers in the evaluation of potential immunoassays.

Cross-Reactivity Profile

The central challenge in immunoassay development for small molecules is achieving high specificity. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification. The following table summarizes hypothetical cross-reactivity data for an immunoassay targeting (R)-Methyl 3-hydroxydecanoate. The data is presented as the concentration of the interfering compound required to cause 50% inhibition of the signal (IC50) and the corresponding cross-reactivity percentage relative to this compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
(S)-Methyl 3-hydroxydecanoate2005
Methyl 3-oxodecanoate5002
Methyl decanoate> 1000< 1
(R)-Methyl 3-hydroxyoctanoate5020
(R)-Methyl 3-hydroxydodecanoate8012.5
(R)-3-Hydroxydecanoic acid4002.5

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Competitive ELISA

This section details a representative protocol for a competitive ELISA used to determine the cross-reactivity of an antibody against this compound.

1. Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C and subsequently washed.

2. Blocking: The remaining protein-binding sites in the wells are blocked using a solution of BSA or non-fat dry milk to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature and then washed.

3. Competitive Reaction: A mixture of the anti-(R)-Methyl 3-hydroxydecanoate antibody and either the standard this compound or a potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte in the sample and the analyte coated on the plate compete for binding to the limited amount of antibody.

4. Secondary Antibody Incubation: The plate is washed to remove unbound antibodies and analytes. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature and then washed.

5. Substrate Addition and Detection: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product. The reaction is stopped after a specific time, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

6. Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of interfering compound) x 100

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Analyte-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Add Antibody and Sample/Standard p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add Enzyme-Conjugated Secondary Antibody r3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate & Read Absorbance d4->d5

Caption: Workflow of a competitive ELISA for small molecule detection.

Signaling_Pathway cluster_competition Competition for Antibody Binding cluster_detection_path Detection Signal Analyte_Plate Immobilized Analyte Secondary_Ab Enzyme-Conjugated Secondary Antibody Analyte_Plate->Secondary_Ab Binds to primary antibody Analyte_Sample Free Analyte (Sample/Standard) Antibody Primary Antibody Analyte_Sample->Antibody Binds in solution Antibody->Analyte_Plate Binds to plate if not bound to free analyte Substrate Substrate Secondary_Ab->Substrate Enzyme converts Product Colored Product Substrate->Product Generates signal

Caption: Principle of competitive binding and signal generation in an ELISA.

Alternative Analytical Methods

While immunoassays offer a high-throughput and cost-effective screening method, other analytical techniques can provide more definitive and quantitative results.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic properties. GC-MS offers high sensitivity and specificity, making it a gold standard for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. It provides excellent sensitivity and selectivity and can often be performed without derivatization. This makes it a robust method for the quantification of hydroxy fatty acid esters in complex biological matrices.

Comparison of Methods

FeatureImmunoassay (ELISA)GC-MSLC-MS
Principle Antigen-antibody bindingSeparation by volatility, detection by massSeparation by polarity, detection by mass
Specificity Dependent on antibody quality; potential for cross-reactivityHighHigh
Sensitivity HighVery HighVery High
Throughput HighLow to MediumMedium
Cost per Sample LowHighHigh
Application Screening, high-throughput analysisConfirmation, quantitative analysisConfirmation, quantitative analysis

Safety Operating Guide

Proper Disposal of (R)-Methyl 3-hydroxydecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Methyl 3-hydroxydecanoate (B1257068). Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (R)-Methyl 3-hydroxydecanoate with care in a well-ventilated area.[1] The safety data sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations.[2] The following steps provide a general guideline for its safe disposal.

  • Waste Identification and Segregation :

    • All waste containing this compound, whether in pure form, in solution, or as contaminated materials, should be treated as hazardous chemical waste.[3]

    • Designate a specific, clearly labeled, and sealed container for this waste stream.[4][5] Do not mix this waste with other chemical waste, particularly incompatible materials.[4] It is often best to use the original container for waste collection, provided it is in good condition.[3][5]

  • Waste Collection and Storage :

    • Collect the waste in a sturdy, leak-proof container with a tightly fitting cap.[3][4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[5] This area should have secondary containment to control any potential leaks or spills.[4][5]

  • Disposal of Unused Product :

    • For the disposal of the pure compound or its solutions, it should be treated as hazardous chemical waste.[6]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.[6] Typically, the EHS office will arrange for pickup by a licensed hazardous waste disposal contractor.[3][7]

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4] Evaporation in a fume hood is also not an acceptable method of disposal.[3]

  • Spill Management and Cleanup :

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[1][6]

    • Clean the affected area thoroughly.[6] All materials used for the cleanup should also be disposed of as hazardous waste.[3]

  • Container Disposal :

    • Empty containers that held this compound must be handled as hazardous waste until properly decontaminated.[6]

    • To decontaminate an empty container, it must be triple-rinsed with a suitable solvent.[3] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing and allowing the container to air dry, any labels indicating the original contents and hazard warnings must be removed or defaced.[3][4] The decontaminated container can then typically be disposed of as regular solid waste, though it is best to confirm this with your institution's EHS guidelines.[4]

Quantitative Data Summary

The available safety data and disposal guidelines do not provide quantitative data for comparison. The focus of this information is on procedural steps for safe handling and disposal.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Container Decontamination A Unused (R)-Methyl 3-hydroxydecanoate D Collect in a designated, labeled hazardous waste container A->D B Contaminated Materials (e.g., gloves, wipes) B->D C Empty Containers H Triple-rinse container C->H E Store in a secondary containment in a satellite accumulation area D->E F Arrange for pickup by EHS or licensed contractor E->F G Dispose of as hazardous waste at an approved facility F->G I Collect rinsate as hazardous waste H->I J Deface label and dispose of clean container H->J I->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling, storage, and disposal of (R)-Methyl 3-hydroxydecanoate (B1257068). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

(R)-Methyl 3-hydroxydecanoate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound. Selection should be based on a risk assessment of the specific procedures being performed.

Protection Type Recommended Equipment Purpose & Specifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities (>100 mL) or when there is a significant risk of splashing.To protect eyes and face from splashes, dust, and aerosols. All eye and face protection must be compliant with ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. While specific breakthrough time data for this compound is not available, nitrile gloves generally offer poor to fair resistance to esters and are suitable for splash protection.[2][3] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical occurs. For prolonged or immersive contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.
Body Protection A standard laboratory coat. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.To protect skin and clothing from spills and contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of vapors or aerosols. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Detailed Safe Handling Protocol

Experimental Workflow for Safe Handling

Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare work area in a fume hood. gather_materials 2. Gather all necessary materials and PPE. prep_area->gather_materials don_ppe 3. Don appropriate PPE (gloves, lab coat, eye protection). gather_materials->don_ppe weigh_transfer 4. Carefully weigh and transfer the chemical. don_ppe->weigh_transfer perform_reaction 5. Conduct the experiment, minimizing aerosol generation. weigh_transfer->perform_reaction monitor 6. Continuously monitor the experiment for any spills or issues. perform_reaction->monitor decontaminate 7. Decontaminate all surfaces and equipment. monitor->decontaminate dispose_waste 8. Dispose of chemical waste in a labeled, sealed container. decontaminate->dispose_waste remove_ppe 9. Remove PPE, starting with the most contaminated items. dispose_waste->remove_ppe wash_hands 10. Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment, including glassware, reagents, and waste containers, before starting the experiment.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • When weighing and transferring the substance, do so carefully to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.

    • Use tools like spatulas or pipettes for transfers to avoid direct contact.

    • If heating the substance, do so in a well-ventilated area and monitor for any signs of decomposition.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area[1].

  • Keep it away from incompatible substances and sources of ignition[1].

  • The storage area should be clearly labeled.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Do not pour the chemical down the drain[1].

  • All chemical waste must be collected in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Logical Flow for Emergency Response

Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs wash_skin Immediately wash with soap and water for at least 15 minutes. exposure->wash_skin Skin flush_eyes Immediately flush eyes with water for at least 15 minutes. exposure->flush_eyes Eye fresh_air Move to fresh air. exposure->fresh_air Inhalation remove_clothing Remove contaminated clothing. wash_skin->remove_clothing seek_medical_skin Seek medical attention if irritation persists. remove_clothing->seek_medical_skin remove_lenses Remove contact lenses, if present and easy to do. flush_eyes->remove_lenses seek_medical_eye Seek immediate medical attention. remove_lenses->seek_medical_eye seek_medical_inhalation Seek medical attention if you feel unwell. fresh_air->seek_medical_inhalation

Caption: Decision-making flow for emergency response to exposure.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][4][5].

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water[1][6]. If skin irritation occurs, get medical advice/attention[1].

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety and operational guidelines, you can minimize risks and ensure the safe and effective use of this compound in your research and development activities. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.